Furan fatty acid F5
Description
Structure
3D Structure
Properties
IUPAC Name |
11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBMEGPXZUECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453626 | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-37-8 | |
| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Natural Reservoirs of Furan Fatty Acid F5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain. Among these, Furan fatty acid F5, also known as 11-(3-methyl-5-pentyl-furan-2-yl) undecanoic acid (11M5), has garnered scientific interest for its potential biological activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and an elucidation of a relevant signaling pathway.
Natural Occurrence of this compound
Furan fatty acids are biosynthesized by algae, plants, and microorganisms.[2][3] Animals, including fish and mammals, do not synthesize FuFAs de novo but accumulate them through their diet.[2][4] Consequently, the primary natural sources of this compound are organisms that either produce it or are at the top of a food chain that begins with FuFA-producing organisms.
While comprehensive quantitative data for this compound across a wide array of natural sources remains limited, existing research points to several key reservoirs. Fish and other seafood are considered the richest dietary sources of FuFAs.[5][6] Specifically, F5 has been identified in various fish species. For instance, it was originally isolated from the northern pike (Esox lucius) and has been observed to increase in the liver of starving cod.[7]
The concentration of total FuFAs in seafood can vary significantly. Studies have reported relative concentrations of total F-acids in shellfish ranging from 0.01 to 10.93 mg/100 g of the fillet, and in salmon, from 0.01 to 14.21 mg/100 g of the fillet.[6] However, specific quantitative data for F5 is often not delineated. The following table summarizes the available information on the occurrence of this compound and related FuFAs in various natural sources.
Table 1: Natural Sources of Furan Fatty Acids with Mention of F5 or Related Compounds
| Natural Source Category | Specific Organism/Product | Furan Fatty Acid(s) Detected | Reported Concentration (if available) | Citation(s) |
| Fish | Northern Pike (Esox lucius) | F5 (11M5) | Not specified | [7] |
| Cod (starving) | F5 (11M5) | Increased levels in the liver | [7] | |
| Freshwater Fish (various species) | General F-acids (including F6) | Major components in lipids of 9 species | [8] | |
| Salmon Roe | General F-acids (including F6) | 0.6% of total fatty acids in phospholipids (B1166683) | [9] | |
| Salmon | General F-acids | 0.01 to 14.21 mg/100 g of fillet (total F-acids) | [6] | |
| Shellfish | Green-lipped Mussel (Perna canaliculus) | General F-acids | Not specified | [10] |
| Sakhalin Surf Clam, Japanese Scallop | General F-acids | High abundance of total F-acids | [6] | |
| Plants | General | General F-acids | Found in various vegetables and fruits | [11] |
| Algae & Microorganisms | General | General F-acids | Primary producers | [2][3] |
Note: The nomenclature for Furan fatty acids can be complex. F5 is also referred to as 11M5, indicating an 11-carbon carboxylic acid chain and a methyl and a pentyl group on the furan ring.[1]
Experimental Protocols for this compound Analysis
The analysis of this compound from biological matrices is a multi-step process involving lipid extraction, saponification, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Total Lipid Extraction (Bligh & Dyer Method)
This is a standard method for extracting total lipids from biological tissues.
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (1:2, v/v) solution.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Lipid Collection: After centrifugation, the lower chloroform layer containing the lipids is collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.[12]
Saponification and Extraction of Free Fatty Acids
This step releases the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Saponification: The dried lipid extract is resuspended in a methanolic sodium hydroxide (B78521) solution and heated to hydrolyze the ester bonds.
-
Acidification: The mixture is cooled and acidified (e.g., with HCl) to protonate the fatty acid salts.
-
Extraction: The free fatty acids are then extracted with a non-polar solvent like n-hexane.
-
Drying: The hexane (B92381) extracts are combined and evaporated to dryness under nitrogen.[12]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the carboxylic acid group of the fatty acids is converted to a more volatile ester.
-
Esterification: The dried free fatty acids are treated with a derivatizing agent, such as boron trifluoride-methanol (BF3-MeOH) solution, and heated.
-
Extraction: After cooling, water and n-hexane are added. The upper hexane layer containing the FAMEs is collected.
-
Drying: The hexane is evaporated to a small volume under nitrogen.[12]
Analytical Determination by GC-MS or LC-MS/MS
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs mixture is injected into a gas chromatograph for separation based on volatility and column affinity. The separated components then enter a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used for the analysis of underivatized free fatty acids. The sample is separated by liquid chromatography and then analyzed by tandem mass spectrometry, which provides high selectivity and sensitivity.[6]
Below is a workflow diagram illustrating the general procedure for Furan fatty acid analysis.
Signaling Pathway Involvement
The primary biological role attributed to furan fatty acids is their potent antioxidant and radical-scavenging activity.[2][10] They are believed to protect polyunsaturated fatty acids within cell membranes from oxidative damage. However, recent research has unveiled a more specific signaling role for some FuFAs.
Notably, Furan fatty acids 11M5 (F5) and 11D5 have been identified as activators of the human peroxisome proliferator-activated receptor-gamma (PPAR-γ).[14][15] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
The activation of PPAR-γ by FuFAs like F5 involves the following steps:
-
Cellular Uptake: The FuFA enters the cell.
-
Ligand Binding: The FuFA binds to the ligand-binding domain of PPAR-γ in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).
-
Nuclear Translocation: The PPAR-γ/RXR heterodimer translocates to the nucleus.
-
PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.
The following diagram illustrates this signaling pathway.
Conclusion
This compound is a naturally occurring lipid primarily found in fish and other marine organisms, which accumulate it through the food chain originating from algae and microorganisms. While quantitative data for F5 remains sparse, its presence in these sources is well-established. The analytical methods for its extraction and quantification are robust, relying on well-established lipid chemistry protocols and modern chromatographic techniques. The discovery of its role as a PPAR-γ agonist opens up new avenues for research into its potential therapeutic applications in metabolic diseases and inflammation. Further studies are warranted to fully elucidate the distribution and biological significance of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | The Arabidopsis Gene Expression Database [arexdb.org]
- 8. The occurrence and distribution of furan fatty acids in spawning male freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on furan fatty acids of salmon roe phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis Pathway of Furan Fatty Acid F5 in Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the acyl chain, exhibiting potent antioxidant and anti-inflammatory properties. Among these, Furan fatty acid F5 (F5) has garnered significant interest for its potential therapeutic applications. Algae are primary producers of FuFAs in aquatic ecosystems. This technical guide provides a comprehensive overview of the current understanding and speculative pathways of F5 biosynthesis in algae. While the complete pathway is yet to be fully elucidated, this document synthesizes existing literature to propose a plausible biosynthetic route, outlines detailed experimental protocols for its investigation, and presents hypothetical quantitative data for research guidance. This guide also contrasts the proposed algal pathway with the more defined bacterial FuFA biosynthesis pathway to offer a broader perspective for researchers.
Introduction to this compound
This compound, chemically identified as 12,15-epoxy-13-methyl-eicosa-12,14-dienoic acid, is a C20 fatty acid containing a substituted furan ring.[1][2] FuFAs, including F5, are found in various marine organisms, with algae being the primary producers.[3] These compounds are noted for their ability to scavenge radicals, suggesting a protective role against oxidative stress.[3] The unique structure and biological activity of F5 make it a molecule of interest for drug development and nutritional science. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering or targeted harvesting from algal sources.
Proposed Biosynthesis Pathway of this compound in Algae
The biosynthesis of F5 in algae is not yet fully characterized. However, based on the structure of F5 and the known biochemistry of fatty acid metabolism in algae, a plausible pathway involving a lipoxygenase (LOX) enzyme is proposed.[4][5]
Precursor Identification
The C20 structure of F5 strongly points to eicosapentaenoic acid (EPA; 20:5n-3) as its direct precursor. EPA is a common polyunsaturated fatty acid (PUFA) found in many algal species.[6][7] The proposed pathway initiates with the enzymatic modification of EPA.
Key Enzymatic Steps
The proposed biosynthetic pathway for F5 from EPA in algae involves the following key steps:
-
Lipoxygenase-mediated Oxidation: A specific lipoxygenase enzyme is hypothesized to catalyze the dioxygenation of EPA at a specific carbon position, leading to the formation of a hydroperoxy fatty acid intermediate. Lipoxygenases are known to be involved in the production of various oxylipins in algae.[8]
-
Hydroperoxide Isomerization and Cyclization: The unstable hydroperoxy intermediate likely undergoes enzymatic or spontaneous isomerization and cyclization to form the furan ring structure. This step may involve a hydroperoxide lyase or a cyclase enzyme.
-
Methylation: The pathway likely involves a methyltransferase to add the methyl group at the C13 position.
-
Reduction and Rearrangement: Subsequent reduction and rearrangement steps are expected to yield the final stable F5 molecule.
This proposed pathway is analogous to the initial steps of oxylipin biosynthesis in plants and other algae.[8][9]
Comparison with the Bacterial Pathway
In contrast to the proposed algal pathway, the biosynthesis of some FuFAs in bacteria is better understood. The bacterial pathway involves a series of enzymatic reactions starting from vaccenic acid, including methylation by UfaM, desaturation by UfaD, and finally, oxygen incorporation to form the furan ring by UfaO.[4][5] While the starting precursor and initial steps differ, the eventual formation of the furan ring through oxygen incorporation is a common feature. The identification of specific enzymes in the bacterial pathway provides a roadmap for identifying potential homologous enzymes in algae.
Visualization of the Proposed F5 Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound from its precursor, EPA, in algae.
Caption: Proposed enzymatic steps for the biosynthesis of this compound from EPA in algae.
Quantitative Data Summary
As of now, there is a lack of published quantitative data specifically on the biosynthesis of this compound in algae. The following table presents hypothetical data based on typical values observed in algal lipid research to serve as a reference for future experimental design.
| Parameter | Hypothetical Value | Unit | Notes |
| Substrate (EPA) Concentration | 100 - 500 | µM | Intracellular concentration can vary with algal species and growth conditions. |
| Lipoxygenase (LOX) Activity | 50 - 200 | nmol/min/mg protein | Specific activity towards EPA needs to be determined experimentally. |
| F5 Yield from EPA | 1 - 5 | % | Conversion efficiency is expected to be relatively low. |
| Optimal pH for LOX | 7.0 - 8.5 | - | Typical for many algal lipoxygenases. |
| Optimal Temperature for LOX | 20 - 30 | °C | Dependent on the algal species' natural habitat. |
Detailed Experimental Protocols
The following protocols are designed to investigate the proposed biosynthesis pathway of F5 in algae.
Protocol 1: Extraction and Quantification of this compound from Algal Biomass
Objective: To extract total lipids from algal cells and quantify the amount of F5.
Materials:
-
Lyophilized algal biomass
-
Chloroform (B151607), Methanol, Hexane (B92381)
-
Internal standard (e.g., a synthetic odd-chain furan fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Bligh-Dyer method):
-
Weigh 100 mg of lyophilized algal biomass.
-
Homogenize the biomass in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Add the internal standard to the mixture.
-
After vigorous mixing, add additional chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform layer contains the lipids.
-
Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
-
-
Transesterification:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add methanolic HCl or BF3-methanol and heat at 80°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Add water and hexane to the cooled reaction mixture and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-INNOWax) for separation.[10]
-
Set the GC oven temperature program to effectively separate the FAMEs.
-
Identify the F5-methyl ester peak based on its retention time and mass spectrum compared to a standard (if available) or by interpretation of its fragmentation pattern.
-
Quantify the amount of F5 by comparing its peak area to that of the internal standard.
-
Protocol 2: In Vitro Enzyme Assay for Lipoxygenase Activity with EPA
Objective: To determine if a crude or purified enzyme extract from algae can convert EPA into a hydroperoxy intermediate.
Materials:
-
Fresh or frozen algal biomass
-
Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.5, with protease inhibitors)
-
Eicosapentaenoic acid (EPA) substrate solution
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme Extraction:
-
Homogenize algal cells in ice-cold extraction buffer using sonication or a French press.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a microsomal or cytosolic fraction, where lipoxygenases are often located.
-
-
Enzyme Assay (Spectrophotometric):
-
In a quartz cuvette, mix the enzyme extract with the reaction buffer.
-
Initiate the reaction by adding the EPA substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy product.[11]
-
Calculate the enzyme activity based on the rate of absorbance change.
-
-
Product Analysis (HPLC):
-
Stop the enzyme reaction at different time points by adding an organic solvent (e.g., methanol/acetonitrile).
-
Analyze the reaction products by reverse-phase HPLC to separate the hydroperoxy-EPA from the unreacted EPA.
-
Collect fractions corresponding to the product peak for further structural analysis by MS or NMR.
-
Protocol 3: Heterologous Expression and Characterization of a Candidate Algal Lipoxygenase
Objective: To express a candidate algal lipoxygenase gene in a heterologous host and characterize its substrate specificity and product profile.
Materials:
-
Algal cDNA library or total RNA
-
Expression vector (e.g., for E. coli or yeast)
-
Heterologous expression host strain (e.g., E. coli BL21)
-
Standard molecular biology reagents for PCR, cloning, and protein purification.
Procedure:
-
Gene Identification and Cloning:
-
Identify candidate lipoxygenase genes from algal genomic or transcriptomic data based on homology to known LOX genes.
-
Amplify the full-length coding sequence by RT-PCR from algal RNA.
-
Clone the amplified gene into an appropriate expression vector.
-
-
Heterologous Expression and Purification:
-
Transform the expression construct into the chosen host.
-
Induce protein expression (e.g., with IPTG in E. coli).
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Characterization:
-
Perform in vitro enzyme assays with the purified protein using EPA and other PUFAs as substrates.
-
Determine the kinetic parameters (Km and Vmax) for each substrate.
-
Analyze the reaction products by HPLC and GC-MS to identify the specific hydroperoxides formed.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental investigation of the F5 biosynthesis pathway.
Caption: A logical workflow for the systematic investigation of the F5 biosynthesis pathway in algae.
Caption: Experimental workflow for the extraction and quantification of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in algae remains an important and largely unexplored area of research. The proposed pathway, initiating from EPA and mediated by a lipoxygenase, provides a solid hypothetical framework for future investigations. The experimental protocols detailed in this guide offer a systematic approach to unraveling the specific enzymes and intermediates involved. Elucidating this pathway will not only advance our fundamental understanding of algal lipid metabolism but also open avenues for the sustainable production of this valuable bioactive compound through metabolic engineering of microalgae. Future research should focus on identifying and characterizing the key enzymes, particularly the specific lipoxygenase and any associated cyclases or isomerases, and on understanding the regulatory mechanisms that control F5 production in response to environmental cues.
References
- 1. This compound | Heptest [heptest.nl]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 4. Analysis of lipoxygenase kinetics by high-performance liquid chromatography with a polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel concepts and engineering strategies for heterologous expression of efficient hydrogenases in photosynthetic microorganisms [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Furan Fatty Acid F5: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a class of naturally occurring lipids characterized by a substituted furan ring within their aliphatic chain. Among these, Furan Fatty Acid F5 (F5), scientifically known as 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid, has garnered significant interest due to its potent biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of F5. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a C21 fatty acid featuring a trisubstituted furan ring. The systematic IUPAC name for F5 is 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid. Its chemical structure is depicted below:
Caption: Chemical structure of this compound (11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid).
| Property | Value | Source |
| Molecular Formula | C21H36O3 | [1] |
| Molecular Weight | 336.51 g/mol | [1] |
| CAS Number | 57818-37-8 | [1] |
| IUPAC Name | 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | [2] |
| Predicted pKa | 4.91 | N/A |
| Predicted XLogP3 | 6.5 | N/A |
| Topological Polar Surface Area | 50.4 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bond Count | 15 | N/A |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, primarily attributed to its potent antioxidant properties and its role as a signaling molecule.
Antioxidant Activity: Radical Scavenging
Furan fatty acids are recognized as powerful antioxidants, acting as effective scavengers of free radicals.[3][4] The furan moiety is the active component in this process. It readily reacts with hydroxyl radicals (•OH), leading to the formation of a less reactive dioxoenoic fatty acid.[3] This mechanism is crucial for protecting cellular components, particularly polyunsaturated fatty acids within cell membranes, from oxidative damage.
References
An In-depth Technical Guide to the Discovery and History of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) represent a unique class of lipids characterized by a furan ring within the acyl chain. While minor constituents of the total lipid profile in various organisms, they exhibit potent biological activities, including significant antioxidant and anti-inflammatory properties. This technical guide focuses on Furan fatty acid F5 (F5), scientifically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid. We delve into its discovery and historical context, physicochemical properties, and natural occurrence. Furthermore, this guide details its biological functions, with a particular emphasis on its role as a signaling molecule through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Detailed experimental protocols for its isolation, synthesis, and analysis are provided, alongside a comprehensive review of its biosynthetic pathways. This document serves as a core reference for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The discovery of furan fatty acids dates back to the mid-20th century, with their unique structural and chemical properties gradually being elucidated over the following decades.
Initial Identification of Furan Fatty Acids
The first report of a furanoid fatty acid in nature was in 1966 from the seed oil of Exocarpus cupressiformis. Initially, the structure was proposed as 9,12-epoxyoctadeca-9,11-dienoic acid. However, it was later determined that this compound was an artifact formed during the sample preparation process.
The Discovery of this compound
The definitive discovery and characterization of a series of furanoid fatty acids from a natural source were reported in 1975 by Glass et al. in the journal Lipids.[1][2][3] Their seminal work identified these novel compounds in the lipids of various fish species. Among these, 12,15-epoxy-13-methyleicosa-12,14-dienoic acid , which would come to be known as This compound (F5) , was identified as a significant monomethylated furanoid fatty acid.[1][2][3] The structure was meticulously determined through a combination of oxidative degradation, mass spectrometry of the methyl esters, and various spectroscopic techniques including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy.[1][2][3]
Physicochemical Properties
This compound is a C21 fatty acid containing a trisubstituted furan ring. Its specific physicochemical properties are crucial for its isolation, identification, and understanding its biological function.
| Property | Value | Reference |
| Systematic Name | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid | [1] |
| Common Name | This compound | |
| Molecular Formula | C₂₁H₃₆O₃ | |
| Molecular Weight | 336.51 g/mol | |
| CAS Number | 57818-37-8 |
Spectroscopic Data: While detailed high-resolution spectra are found within original research articles, the characteristic spectroscopic features are summarized below.
| Spectroscopy | Key Features |
| ¹H-NMR | The proton NMR spectrum of monomethylated FuFAs, like F5, is characterized by a singlet for the methyl group on the furan ring, typically observed around δ = 1.89 ppm.[4] Protons on the furan ring and those on the carbons alpha to the ring and the ester group provide further diagnostic signals. |
| ¹³C-NMR | The carbon NMR spectrum shows characteristic signals for the furan ring carbons, typically in the aromatic region of the spectrum, as well as distinct signals for the methyl and methylene (B1212753) carbons of the fatty acid chain. |
| Mass Spectrometry (as methyl ester) | The electron ionization mass spectrum of the methyl ester of F5 exhibits a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the furan ring and the fatty acid chain, which are crucial for its identification in complex mixtures. |
Natural Occurrence and Quantification
This compound is found in a variety of marine organisms, with its concentration varying depending on the species and physiological conditions.
| Source | Tissue/Fraction | Concentration | Reference |
| Northern Pike (Esox lucius) | Lipids | Originally isolated from this species | [5][6][7] |
| Cod (starving) | Liver | Increased levels observed | [5][6][7] |
| Freshwater Fish (various species) | Liver, Testes | Found in cholesteryl esters, triglycerides, and phospholipids | [4] |
| Shellfish (e.g., Sakhalin surf clam, Japanese scallop) | Fillet | 0.01 to 10.93 mg/100 g | [8] |
| Salmon (e.g., salmon trout) | Fillet | 0.01 to 14.21 mg/100 g | [8] |
Biological Activity and Signaling Pathways
Furan fatty acids, including F5, are recognized for their potent antioxidant properties, acting as effective radical scavengers. More recently, their role as signaling molecules has become an area of intense research.
Activation of PPARγ
This compound and other related FuFAs have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism.[9][10][11] Upon binding to PPARγ, F5 initiates a cascade of transcriptional events that modulate the expression of numerous genes involved in lipid uptake, storage, and glucose homeostasis.
PPARγ Signaling Pathway
The activation of PPARγ by F5 leads to the recruitment of coactivators and the subsequent regulation of target gene expression. This pathway is central to the therapeutic effects of PPARγ agonists in metabolic diseases.
Caption: PPARγ signaling pathway activated by this compound.
The downstream targets of PPARγ activation by F5 include:
-
FABP4 (Fatty Acid Binding Protein 4): Facilitates the intracellular transport of fatty acids.[11]
-
CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.[11]
-
LPL (Lipoprotein Lipase): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for cellular uptake.[1]
-
Adiponectin: An adipokine that enhances insulin (B600854) sensitivity.[11]
-
Glut4 (Glucose Transporter Type 4): A key transporter for insulin-mediated glucose uptake.[11]
Experimental Protocols
Isolation and Purification from Biological Samples
The isolation of this compound from natural sources such as fish oil involves several key steps. The following is a generalized workflow based on established methods.
Caption: General workflow for the isolation and analysis of this compound.
Protocol Outline:
-
Lipid Extraction: Total lipids are extracted from the biological matrix using a suitable solvent system, such as a chloroform:methanol (B129727) mixture.
-
Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the ester linkages and release the free fatty acids.
-
Extraction of Free Fatty Acids: The saponification mixture is acidified, and the free fatty acids are extracted with a nonpolar solvent like hexane.
-
Derivatization to FAMEs: The carboxyl groups of the fatty acids are esterified to form more volatile fatty acid methyl esters (FAMEs), commonly using boron trifluoride in methanol or methanolic HCl.
-
Enrichment: Due to their low abundance, FuFA-FAMEs are often enriched from the total FAME mixture using techniques like silver ion chromatography.
-
Analysis by GC-MS: The enriched FAME fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of F5.
Total Synthesis of this compound
Several total syntheses of this compound have been reported, providing access to this molecule for biological studies. A notable approach by Knight and coworkers involves the construction of the furan ring via a 5-endo-dig cyclization.
Synthetic Strategy Overview (Knight et al.):
A key step in this synthesis is the iodine or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol to form the trisubstituted furan core. Subsequent steps involve the elaboration of the side chains to complete the synthesis of F5.[12]
Caption: Simplified workflow for the total synthesis of this compound.
For detailed, step-by-step protocols, including reaction conditions, reagents, and purification methods, readers are directed to the original publications by Knight and coworkers.[12]
Biosynthesis
The complete biosynthetic pathway of this compound in marine organisms has not been fully elucidated. However, studies in bacteria and algae on the biosynthesis of other furan fatty acids provide a likely model.
The proposed pathways generally involve the modification of existing fatty acids. In bacteria, the biosynthesis of a monomethylated FuFA has been shown to proceed through the methylation of a cis-unsaturated fatty acid, followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring.[2][13][14] It is hypothesized that a similar pathway, utilizing a C20 polyunsaturated fatty acid as a precursor, may be involved in the biosynthesis of F5 in marine organisms.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
This compound, since its discovery in 1975, has emerged as a fascinating bioactive lipid with significant potential in the realm of metabolic health. Its role as a potent antioxidant and an agonist of the master metabolic regulator, PPARγ, underscores its importance for further investigation. This technical guide has provided a comprehensive overview of the discovery, history, physicochemical properties, natural occurrence, biological activity, and synthesis of F5. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to unraveling the full therapeutic potential of this unique furan fatty acid. Further research into its specific biosynthetic pathways in different organisms and a deeper understanding of its downstream signaling effects will undoubtedly pave the way for novel applications in nutrition and medicine.
References
- 1. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanoid fatty acids from fish lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. 12,15-epoxy-13-methyl-12,14-Eicosadienoic-Acid, 5MG | Labscoop [labscoop.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Furan Fatty Acid F5 as an Antioxidant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a unique class of naturally occurring lipids characterized by a substituted furan ring within the acyl chain.[1] These compounds, found in various dietary sources, have garnered significant interest for their potent antioxidant properties.[2] This technical guide provides a comprehensive overview of the biological role of furan fatty acids as antioxidants, with a specific focus on Furan Fatty Acid F5 (F5), also known as 12,15-epoxy-13-methyl-12,14-Eicosadienoic acid.[3][4] While extensive quantitative data for F5 is limited, this document extrapolates from the broader class of furan fatty acids to detail their mechanisms of action, including direct radical scavenging and inhibition of lipid peroxidation. Furthermore, this guide elucidates the potential modulation of key cellular signaling pathways, such as Nrf2 and PPARγ, which are central to the cellular antioxidant response. Detailed experimental protocols for assessing antioxidant activity are provided, alongside a summary of available quantitative data for representative furan fatty acids to facilitate further research and development of these compounds as potential therapeutic agents against oxidative stress-related pathologies.
Introduction to this compound and its Antioxidant Potential
Furan fatty acids (FuFAs) are present in various food sources, including fish, vegetables, and fruits.[5] Their unique structure, featuring a furan moiety, is believed to be the source of their significant antioxidant and anti-inflammatory effects.[5] The furan ring is adept at scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[6]
This compound is a specific member of this class, originally isolated from northern pike (Esox lucius).[4][7] Its structure consists of a 20-carbon chain with a methyl-substituted furan ring. While the precise biological functions of F5 are still under investigation, its structural similarity to other well-studied FuFAs suggests a potent role as an antioxidant. The antioxidant activity of FuFAs is primarily attributed to the furan ring's ability to quench free radicals, particularly hydroxyl (•OH) and peroxyl (ROO•) radicals.[8][9][10]
Mechanisms of Antioxidant Action
The antioxidant activity of furan fatty acids, including F5, is multifaceted, involving both direct interaction with reactive oxygen species and potential modulation of endogenous antioxidant defense pathways.
Direct Radical Scavenging
Furan fatty acids are highly effective radical scavengers.[10] The furan ring can readily react with and neutralize potent free radicals, thereby terminating damaging chain reactions.
-
Hydroxyl Radical Scavenging : Furan fatty acids have been shown to react with hydroxyl radicals at a diffusion-controlled rate, making them potent scavengers of this highly reactive species.[9] This is a critical protective mechanism as hydroxyl radicals can indiscriminately damage all types of macromolecules.
-
Peroxyl Radical Scavenging : Furan fatty acids also efficiently scavenge peroxyl radicals, which are key intermediates in lipid peroxidation.[8] By trapping these radicals, FuFAs can inhibit the propagation of lipid peroxidation and protect cell membranes from oxidative damage.[11]
Inhibition of Lipid Peroxidation
A key consequence of oxidative stress is lipid peroxidation, a process that can lead to cell membrane damage and the formation of reactive aldehydes. Furan fatty acids are effective inhibitors of lipid peroxidation.[8] By being incorporated into phospholipids (B1166683) within cellular membranes, they can act as a first line of defense against oxidative attack, protecting more susceptible polyunsaturated fatty acids.[11]
Quantitative Antioxidant Activity of Furan Fatty Acids
While specific quantitative antioxidant data for this compound is not widely available in peer-reviewed literature, data from studies on the broader class of furan fatty acids provide valuable insights into their potential potency. The following table summarizes key findings from various in vitro antioxidant assays performed on representative furan fatty acids.
| Furan Fatty Acid Type | Assay | Key Quantitative Findings | Reference |
| Naturally Occurring FuFAs | Hydroxyl Radical Scavenging (ESR) | Reacted with hydroxyl radicals at a near-diffusion-controlled rate of 1.7 x 10¹⁰ M⁻¹ s⁻¹. | [9] |
| General FuFAs | Peroxyl Radical Scavenging | Effectively scavenge peroxyl radicals, protecting polyunsaturated fatty acids from oxidation. | [8] |
| General FuFAs | Lipid Peroxidation Inhibition | Inhibit the progression of non-enzymatic lipid peroxidation. | [8] |
Note: The data presented is for the general class of furan fatty acids and should be considered indicative of the potential activity of this compound. Further studies are required to determine the specific antioxidant capacity of F5.
Experimental Protocols for Assessing Antioxidant Activity
To facilitate further research on this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]
-
Materials : DPPH, Methanol (or Ethanol), Test compound (this compound), Positive control (e.g., Trolox, Ascorbic Acid), 96-well microplate, Spectrophotometer.
-
Procedure :
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve the this compound in a suitable solvent to prepare a stock solution. Create a series of dilutions.
-
Add a small volume of each F5 dilution to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16]
-
Materials : ABTS, Potassium persulfate, Ethanol (B145695) (or PBS), Test compound (this compound), Positive control (e.g., Trolox), 96-well microplate, Spectrophotometer.
-
Procedure :
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Add a small volume of each F5 dilution to the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 30 minutes).[19]
-
Measure the absorbance at 734 nm.[16]
-
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20]
-
Materials : Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox, Phosphate (B84403) buffer (75 mM, pH 7.4), Test compound (this compound), 96-well black microplate, Fluorescence microplate reader.[21]
-
Procedure :
-
Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Add the fluorescein solution to the wells of the microplate, followed by the F5 sample or Trolox standards.
-
Incubate the plate at 37 °C for at least 15 minutes.[22]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[22]
-
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the results for F5 are expressed as Trolox equivalents.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[23]
-
Materials : Thiobarbituric acid (TBA), Trichloroacetic acid (TCA), Malondialdehyde (MDA) standard (or 1,1,3,3-tetramethoxypropane), Biological sample (e.g., liposomes, tissue homogenate) treated with this compound, Spectrophotometer.
-
Procedure :
-
Induce lipid peroxidation in the biological sample in the presence and absence of F5.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.[24]
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[24]
-
-
Calculation : The concentration of MDA is calculated from an MDA standard curve. The percentage inhibition of lipid peroxidation by F5 is then determined by comparing the MDA levels in the F5-treated samples to the control (no F5).
Signaling Pathways and Indirect Antioxidant Mechanisms
Beyond direct radical scavenging, furan fatty acids may exert their antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[25] Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxifying genes.[25]
Some fatty acids and their derivatives have been shown to activate the Nrf2 pathway.[26][27] While direct evidence for F5 is lacking, it is plausible that as an electrophilic compound, it or its metabolites could modify Keap1, leading to Nrf2 activation and the subsequent upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in lipid and glucose metabolism and has been implicated in the regulation of inflammatory and oxidative stress responses.[28] Certain fatty acids and their oxidized metabolites are natural ligands for PPARγ.[29] Activation of PPARγ can lead to the transcriptional regulation of genes involved in antioxidant defense.[30] It has been shown that some nitroalkene fatty acids can activate PPARγ.[31] Given the structural similarities, it is conceivable that this compound or its metabolites could also act as PPARγ agonists, thereby contributing to its overall antioxidant and anti-inflammatory effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antioxidant mechanisms of this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Potential activation of the Nrf2 signaling pathway by this compound.
Conclusion and Future Directions
Furan fatty acids represent a promising class of bioactive lipids with significant antioxidant potential. While direct experimental data on this compound is still emerging, the available evidence from related compounds strongly suggests that it likely functions as a potent antioxidant through direct radical scavenging and inhibition of lipid peroxidation. Furthermore, its potential to modulate key cellular defense pathways like Nrf2 and PPARγ warrants further investigation.
Future research should focus on:
-
Quantitative analysis : Determining the specific IC50 and TEAC values for this compound in various antioxidant assays.
-
In vivo studies : Evaluating the bioavailability and efficacy of F5 in animal models of oxidative stress-related diseases.
-
Mechanism of action : Elucidating the precise molecular interactions of F5 with components of the Nrf2 and PPARγ signaling pathways.
A deeper understanding of the biological role of this compound will be instrumental in harnessing its therapeutic potential for the prevention and treatment of conditions associated with oxidative stress.
References
- 1. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Heptest [heptest.nl]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 20. agilent.com [agilent.com]
- 21. scribd.com [scribd.com]
- 22. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 23. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 24. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Biological Significance of Furan Fatty Acid F5 in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within the fatty acyl chain. While considered minor components of total lipids, they exhibit potent biological activities, particularly as antioxidants and radical scavengers. This technical guide provides a comprehensive overview of the occurrence of a specific furan fatty acid, F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid), in various marine organisms. It details the analytical methodologies for its quantification, summarizes available quantitative data, and illustrates its proposed biological role in mitigating oxidative stress. This document is intended to serve as a resource for researchers in marine biology, natural product chemistry, and drug development interested in the potential of these unique marine-derived lipids.
Introduction
Furan fatty acids (FuFAs) are naturally occurring lipids found in a wide range of organisms, including plants, algae, and marine life. Marine ecosystems, in particular, are a rich source of these compounds. FuFAs are typically incorporated into phospholipids (B1166683) and cholesterol esters within cellular membranes. Their primary biological significance is attributed to their potent antioxidant properties, acting as effective scavengers of hydroxyl and peroxyl radicals, thereby protecting cellular components like polyunsaturated fatty acids (PUFAs) from oxidative damage.
Among the various FuFAs, F5, chemically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, has been identified in several marine species. Understanding its distribution and concentration in different marine organisms is crucial for assessing its ecological role and potential as a biomarker or therapeutic agent. This guide focuses specifically on the occurrence of F5, providing quantitative data and detailed experimental protocols for its analysis.
Quantitative Occurrence of Furan Fatty Acid F5 and Other FuFAs in Marine Organisms
The concentration of furan fatty acids, including F5, varies significantly among different marine species and even between different tissues within the same organism. Fish, particularly their livers, and certain invertebrates are considered to be primary accumulators of these compounds, which are originally produced by algae and microorganisms. The following table summarizes the quantitative data available for F5 and other major furan fatty acids in various marine organisms. It is important to note that much of the available data pertains to total FuFA content or other specific FuFAs, with explicit quantification of F5 being less common.
| Marine Organism | Tissue/Sample Type | Furan Fatty Acid | Concentration | Reference |
| Salmon (Salmonidae) | Fillet | Total F-acids | 0.01 - 14.21 mg/100 g | |
| Sakhalin surf clam (Pseudocardium sachalinense) | Fillet | Total F-acids | Highest among tested shellfish | |
| Japanese scallop (Mizuhopecten yessoensis) | Fillet | Total F-acids | High abundance | |
| Farmed Fish (unspecified) | - | Total F-fatty acids | Highest among 11 Icelandic marine catches | |
| Cod (Gadus morhua) | Liver | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid (F5) | Increased in starving cod | |
| Northern pike (Esox lucius) | - | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid (F5) | Originally isolated from this species | |
| Shellfish (various) | Fillet | Total F-acids | 0.01 - 10.93 mg/100 g | |
| Marine Fish Oils | Oil | 9M5, 11D3, 11D5 | Concentrated source | |
| Schizochytrium limacinum (microalgae) | Lipids | 11D5 | Comparable to marine fish oil | |
| Crayfish (Procambarus clarkii) | Hepatopancreas (Sterol Esters) | Total F-acids | 28.49% of total sterol ester fatty acids | |
| Freshwater Fish (20 species) | Livers and/or Testes | F-acids | Major components in 9 species | |
| Marine Crustaceans (Caramote prawn, mantis shrimp, crab) | Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) | DiMe(9,5) and MonoMe(9,5) | Distribution is species-dependent |
Note: "F-acids" is a common abbreviation for furan fatty acids. 9M5, 11D3, 11D5, DiMe(9,5), and MonoMe(9,5) are common names for other specific furan fatty acids.
Experimental Protocols for this compound Analysis
The accurate quantification of F5 and other FuFAs in marine biological samples requires a multi-step analytical approach. The general workflow involves lipid extraction, saponification to release free fatty acids, derivatization to a more volatile form (typically fatty acid methyl esters - FAMEs), and finally, analysis by chromatography coupled with mass spectrometry.
General Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of furan fatty acids from a biological sample.
Detailed Methodologies
Protocol 1: Total Lipid Extraction (Folch Method)
This is a widely used method for extracting total lipids from biological tissues.
-
Materials:
-
Homogenized tissue sample
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
To the homogenized tissue sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the mixture thoroughly for 2-5 minutes.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to achieve clear separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Protocol 2: Saponification and Extraction of Free Fatty Acids
This protocol releases the fatty acids from their esterified forms (e.g., in triglycerides and phospholipids).
-
Materials:
-
Dried lipid extract
-
1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol
-
1 M Hydrochloric acid (HCl)
-
n-Hexane
-
Nitrogen gas
-
-
Procedure:
-
Reconstitute the dried lipid extract in a glass vial.
-
Add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the vial and incubate at 60°C for 2 hours.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing.
-
Repeat the hexane (B92381) extraction two more times.
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.
-
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This step converts the non-volatile free fatty acids into volatile FAMEs suitable for gas chromatography.
-
Materials:
-
Dried free fatty acid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
Toluene
-
n-Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
Reconstitute the dried fatty acid extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction twice.
-
Combine the hexane extracts and concentrate to a small volume under a nitrogen stream. The sample is now ready for GC-MS analysis.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for MS/MS) is used.
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., HP-INNOWax), is suitable for separating FAMEs.
-
Injection: A split/splitless injector is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all compounds elute.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
Biological Role and Signaling Pathway
The primary biological role of furan fatty acids, including F5, is believed to be their function as potent antioxidants. They are thought to protect cell membranes from lipid peroxidation by scavenging reactive oxygen species (ROS).
Antioxidant Mechanism
Furan fatty acids can effectively trap hydroxyl and peroxyl radicals, which are highly reactive and can initiate a chain reaction of lipid peroxidation in cell membranes. The furan ring is the active moiety responsible for this radical scavenging activity.
The proposed mechanism involves the reaction of a radical with the furan ring, leading to the formation of a more stable, less reactive species and terminating the oxidative chain reaction.
An In-depth Technical Guide to the Precursors and Metabolic Pathways of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within the acyl chain. Among these, Furan fatty acid F5, identified as 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid, has garnered interest for its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known precursors and metabolic pathways involved in the biosynthesis of F5 and its close analogs. We delve into the well-characterized bacterial pathway, a proposed route in plants and algae, and present detailed experimental protocols for the study of these pathways. Quantitative data is summarized for comparative analysis, and key processes are visualized through metabolic and workflow diagrams to facilitate a deeper understanding for researchers in lipidomics, biochemistry, and drug development.
Introduction to this compound
Furan fatty acids are naturally occurring compounds found in a variety of organisms, including bacteria, algae, plants, and fish.[1] Their unique structure, featuring a substituted furan ring, imparts significant radical-scavenging capabilities, suggesting a role in protecting cellular membranes from oxidative stress.[2]
The nomenclature of FuFAs can be complex. A common shorthand designates the length of the carboxyalkyl chain, the methylation pattern on the furan ring (M for monomethyl, D for dimethyl), and the length of the alkyl chain. For instance, the well-studied analog 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid is often referred to as 9M5.[3][4] The specific compound designated as This compound has the chemical structure 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid (CAS 57818-37-8).[5] This guide will focus on the biosynthesis of this molecule and its closely related analogs, for which metabolic pathways have been elucidated.
Biosynthetic Pathways of Furan Fatty Acids
Two primary pathways for the biosynthesis of furan fatty acids have been proposed, differing significantly between bacteria and photosynthetic organisms like plants and algae.
The Bacterial Biosynthetic Pathway
A detailed pathway for the synthesis of monomethylated furan fatty acids has been elucidated in the photosynthetic bacterium Rhodobacter sphaeroides.[6][7] This pathway utilizes a common fatty acid as a precursor and involves a series of enzymatic modifications. The end product in this bacterium is often 9M5-FuFA, a close structural analog of F5.
Precursor: The primary precursor for this pathway is cis-vaccenic acid (18:1 cis-Δ11) , an unsaturated fatty acid present in the bacterial cell membrane phospholipids.[2][6]
Enzymatic Steps:
-
Methylation: The enzyme UfaM , an S-adenosylmethionine (SAM)-dependent methylase, catalyzes the transfer of a methyl group to the double bond of a cis-vaccenate (B1238199) acyl chain within a phospholipid, forming the intermediate (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) .[5][6]
-
Desaturation: A novel fatty acid desaturase, UfaD , introduces a second double bond into the methylated intermediate, producing (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) .[5][8]
-
Furan Ring Formation: The final step is catalyzed by UfaO , an O₂-dependent enzyme that incorporates an oxygen atom from molecular oxygen into the di-unsaturated intermediate to form the furan ring, yielding 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9M5-FuFA) .[5][7][9]
Further modification is possible in some bacteria. For example, in Rhodopseudomonas palustris, the enzyme FufM can add a second methyl group to 9M5-FuFA to produce a dimethylated FuFA (9D5-FuFA).[6]
Proposed Pathway in Plants and Algae
The biosynthetic route to FuFAs in plants and algae is less clearly defined but is thought to proceed through a different mechanism involving the oxidation of polyunsaturated fatty acids (PUFAs).[2][6]
Precursors: The likely precursors are common PUFAs such as linoleic acid (18:2) or α-linolenic acid (18:3) .[1]
Proposed Enzymatic Steps:
-
Lipoxygenase-catalyzed Oxidation: The initial step is believed to be the oxidation of a PUFA by a lipoxygenase (LOX) enzyme to form a hydroperoxy fatty acid, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) from linoleic acid.[2][6]
-
Cyclization and Rearrangement: Subsequent steps are proposed to involve electron shifts, ring closure, and double bond rearrangement to form the furan ring. The precise enzymes catalyzing these transformations have not yet been fully identified.
-
Methylation: The final step would involve methylation, likely via an S-adenosylmethionine (SAM)-dependent methyltransferase, to produce the characteristic methyl-substituted furan ring.[2]
Quantitative Data on Precursors and Intermediates
Quantitative analysis of FuFA precursors and pathway intermediates is challenging due to their low abundance and instability. The available data is limited, but some representative values are compiled below.
| Compound | Organism/Matrix | Concentration/Amount | Analytical Method | Reference |
| cis-Vaccenic acid | Rhodobacter sphaeroides | Major fatty acid component | GC-MS | [10],[11] |
| 13-HPODE | Oxidized Soybean Oil | ~4.50 mmol L⁻¹ | LC-MS | [3] |
| 9-HPODE | Oxidized Soybean Oil | ~3.25 mmol L⁻¹ | LC-MS | [3] |
| Total Furan Fatty Acids | Human Blood | ~50 ng/mL | GC-MS | [2] |
| 9M5 | Disposable Latex Gloves | 0.7 to 8.2 mg/g | GC-MS | [12],[11] |
| 11D5 | Marine Fish Oils | Concentrated source | GC-TQ/MS | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in FuFA research.
Analysis of Furan Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction, derivatization, and analysis of FuFAs from a bacterial cell culture.
1. Lipid Extraction (Modified Bligh-Dyer Method)
-
Harvest bacterial cells by centrifugation.
-
To the cell pellet, add a mixture of chloroform (B151607), methanol, and water in a 1:2:0.8 ratio (v/v/v).
-
Homogenize thoroughly by vortexing or sonication.
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of water, vortex, and centrifuge.
-
Collect the lower chloroform phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer containing the FAMEs. Repeat the hexane extraction twice.
-
Combine the hexane extracts and concentrate under a stream of nitrogen before GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar Stabilwax column).[14]
-
Injection: Inject 1 µL of the FAMEs solution in splitless mode.
-
Oven Program: A typical temperature program would be an initial hold at a lower temperature (e.g., 180°C) followed by a ramp to a higher temperature (e.g., 240°C) at a rate of 5°C/min.[14]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-450.[14]
-
Identification: Identify FuFA-FAMEs based on their characteristic retention times and mass fragmentation patterns, including the molecular ion and fragments corresponding to the furan ring.
Heterologous Expression and In Vitro Reconstitution of the Bacterial Pathway
While detailed, optimized protocols are scarce, the following outlines a general approach for expressing the R. sphaeroides enzymes and performing in vitro assays.
1. Gene Synthesis and Cloning:
-
Synthesize the genes for ufaM, ufaD, and ufaO with codon optimization for expression in E. coli.
-
Clone the genes into a suitable expression vector (e.g., pET series with a His-tag for purification).
2. Protein Expression:
-
Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in selective LB medium to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.
3. Protein Purification:
-
Harvest the cells and lyse them by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
Elute the proteins and perform buffer exchange into a suitable storage buffer.
4. In Vitro Reconstitution Assay:
-
Prepare a reaction mixture containing a lipid substrate (e.g., liposomes containing cis-vaccenic acid), purified UfaM, UfaD, and UfaO enzymes, SAM, and O₂ (from air).
-
Incubate the reaction at an appropriate temperature (e.g., 30°C).
-
At various time points, quench the reaction and extract the lipids.
-
Analyze the formation of intermediates and the final FuFA product by GC-MS or LC-MS/MS as described above.[2]
Lipoxygenase Activity Assay
This protocol is relevant for studying the initial step in the proposed plant/algal pathway.
1. Principle:
-
Lipoxygenase activity can be measured by monitoring the formation of hydroperoxides from a PUFA substrate. This is often done spectrophotometrically by observing the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
2. Assay Procedure:
-
Prepare a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5).
-
Add the PUFA substrate (e.g., linoleic acid) to the buffer and emulsify with a detergent like Tween 20.
-
Add the enzyme source (e.g., a plant extract or purified LOX).
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.
Conclusion and Future Directions
The biosynthesis of this compound and its analogs involves distinct and fascinating biochemical pathways. The bacterial route, starting from cis-vaccenic acid, is well-characterized, with the key enzymes UfaM, UfaD, and UfaO identified. In contrast, the proposed pathway in plants and algae, initiated by lipoxygenase action on PUFAs, requires further investigation to identify the downstream enzymes responsible for furan ring formation.
For researchers and drug development professionals, understanding these pathways is crucial for harnessing the therapeutic potential of FuFAs. Future research should focus on:
-
Elucidating the complete enzymatic cascade in plants and algae.
-
Determining the kinetic parameters of the biosynthetic enzymes to understand pathway regulation and bottlenecks.
-
Developing robust methods for the large-scale production of specific FuFAs like F5 through metabolic engineering or cell-free systems.
This guide provides a foundational resource for these endeavors, compiling the current knowledge and providing practical methodologies to accelerate research in this promising field.
References
- 1. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Occurrence of oleic and 18:1 methyl-branched acyl chains in lipids of Rhodobacter sphaeroides 2.4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Radical Scavenging Mechanisms of Furan Fatty Acid F5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a unique class of lipid molecules characterized by a substituted furan ring within their acyl chain. Found in various natural sources, including fish and plants, these compounds have garnered significant interest for their potent antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the radical scavenging mechanisms of a specific FuFA, Furan fatty acid F5 (F5), also known as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid.[1] While specific quantitative antioxidant data for F5 is limited in public literature, this document extrapolates from the known mechanisms of the broader FuFA class.[4] It details the core chemical reactions involved in radical neutralization, provides in-depth experimental protocols for assessing antioxidant activity, and presents this information in a format tailored for research and development applications.
Introduction to this compound and its Antioxidant Potential
This compound belongs to a family of naturally occurring lipids that are increasingly recognized for their health benefits, including anti-inflammatory and antioxidant effects.[2] The key to their potent antioxidant activity lies in the furan moiety, which acts as an efficient scavenger of a variety of reactive oxygen species (ROS), including peroxyl, hydroxyl, and fatty acyl radicals.[3][5] This ability to neutralize free radicals suggests a protective role against oxidative stress, a key factor in the pathogenesis of numerous diseases.[3] The radical-scavenging ability of FuFAs may contribute to the protective properties of diets rich in fish and fish oil.[3]
Core Radical Scavenging Mechanism
The primary mechanism by which this compound and other FuFAs exert their antioxidant effect is through the reaction of the furan ring with free radicals. This interaction leads to the opening of the furan ring and the formation of a more stable, less reactive dioxoene structure. This process effectively terminates radical chain reactions, particularly in lipid environments such as cell membranes.
The proposed mechanism for the reaction of a furan fatty acid with a peroxyl radical (ROO•) is depicted below:
Caption: Radical scavenging mechanism of a furan fatty acid.
Quantitative Antioxidant Activity
While extensive research highlights the antioxidant properties of the furan fatty acid class, specific quantitative data for this compound, such as 50% inhibitory concentration (IC50) values from common assays, are not widely available in the current scientific literature.[4] However, data from related furan fatty acids and the general class of F-acids provide valuable context for its potential potency.
| Furan Fatty Acid/Class | Assay Type | Result | Reference |
| F-acids (general) | Hydroxyl Radical (HO•) Scavenging | Rate Constant: 1.7 x 10¹⁰ M⁻¹ s⁻¹ | [6] |
| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (19Fu-FA) | In vivo ROS Scavenging | Demonstrated to be a membrane-bound scavenger of singlet oxygen (¹O₂) | [4][5] |
Detailed Experimental Protocols for Assessing Antioxidant Activity
The following protocols describe standard in vitro assays that can be employed to quantify the radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.
-
Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. From this, prepare a series of dilutions.
-
Prepare a similar series of dilutions for a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the F5 sample or standard to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Prepare a blank sample containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of F5.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the F5 sample or standard to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from a plot of inhibition percentage versus concentration.
-
Hydroxyl Radical (HO•) Scavenging Activity Assay
This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging ROS. A common method involves the Fenton reaction to generate hydroxyl radicals, and a detection system to measure their presence.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of a ferrous salt (e.g., FeSO₄), a chelating agent (e.g., EDTA), hydrogen peroxide (H₂O₂), and a detection probe (e.g., deoxyribose, which degrades upon reaction with hydroxyl radicals to form products that react with thiobarbituric acid, TBA, to produce a pink chromogen).
-
Prepare various concentrations of this compound and a known hydroxyl radical scavenger (e.g., mannitol) as a positive control.
-
-
Assay Procedure:
-
In a reaction tube, combine the buffer, FeSO₄-EDTA, H₂O₂, the detection probe, and the F5 sample or control.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction and add TBA and acid.
-
Heat the mixture (e.g., in a boiling water bath) to develop the color.
-
Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 532 nm).
-
-
Calculation of Scavenging Activity:
-
The scavenging activity is calculated as the percentage inhibition of the degradation of the detection probe. % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Conclusion
This compound, as a member of the furan fatty acid family, is a potent antioxidant with a clear mechanism of action centered on its furan ring's ability to scavenge free radicals. While specific quantitative data for F5 remains an area for further investigation, the established methodologies and the known high reactivity of this class of compounds with radicals, particularly hydroxyl radicals, underscore its significant potential in mitigating oxidative stress. The experimental protocols detailed herein provide a robust framework for researchers to quantify the antioxidant capacity of F5 and further explore its therapeutic applications.
References
- 1. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan Fatty Acid F5: A Technical Guide to its Incorporation into Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the acyl chain. These compounds, obtained through dietary sources, are incorporated into cellular lipids and are recognized for their potent antioxidant properties. This technical guide focuses on the furan fatty acid F5, also known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, and provides a comprehensive overview of its incorporation into cellular lipid fractions. We present detailed experimental protocols for researchers to study this process, summarize key quantitative data in structured tables, and provide visualizations of the biochemical pathways and experimental workflows. While specific quantitative data for F5 incorporation remains an active area of research, this guide establishes a methodological framework based on the known behavior of furan fatty acids.
Introduction to this compound
Furan fatty acids are found in trace amounts in various organisms, including plants, algae, and microorganisms.[1] Mammals and other animals acquire these fatty acids through their diet, with fish being a notable source.[2][3] Once consumed, FuFAs are integrated into complex lipids, primarily phospholipids (B1166683) and cholesteryl esters, where they play a significant biological role.[2][4]
The defining feature of FuFAs is their exceptional ability to act as radical scavengers, protecting cellular membranes from lipid peroxidation.[5][6] The furan ring is highly reactive towards hydroxyl and peroxyl radicals, thereby preventing damage to more susceptible molecules like polyunsaturated fatty acids (PUFAs).[4] This antioxidant function positions FuFAs as compounds of interest in mitigating oxidative stress, a key factor in numerous disease pathologies. F5 is a specific C20 furan fatty acid originally isolated from the northern pike (Esox lucius) and has been observed to accumulate in the liver of starving cod.[7]
Proposed Mechanism of Cellular Uptake and Incorporation
The precise mechanisms for the cellular uptake and incorporation of F5 are not fully elucidated but are presumed to follow the general pathways for free fatty acids. The process begins with the transport of F5 across the plasma membrane, likely facilitated by fatty acid transport proteins. Once inside the cell, F5 is rapidly activated by an Acyl-CoA synthetase to form F5-CoA. This activated thioester is then available for esterification into various lipid backbones by acyltransferases, becoming part of the cellular lipidome.
Biological Function: Radical Scavenging
The primary role attributed to furan fatty acids is the protection of cellular membranes from oxidative damage. The furan ring acts as a potent scavenger of reactive oxygen species (ROS). This process is crucial for maintaining the integrity of phospholipids containing PUFAs, which are highly susceptible to oxidation.
Quantitative Analysis of F5 Incorporation
The analysis of F5 incorporation into cellular lipids is challenging due to its low abundance.[5] The following tables present representative, hypothetical data for the distribution of F5 in the major lipid classes of a cultured mammalian cell line (e.g., HEK293T) following incubation with F5. These values illustrate the expected trends and serve as a benchmark for experimental design.
Table 1: Time-Dependent Incorporation of F5 into Total Cellular Lipids
| Incubation Time (hours) | F5 Concentration (µM) | F5 as % of Total Fatty Acids (Mean ± SD) |
|---|---|---|
| 0 | 10 | 0.00 ± 0.00 |
| 6 | 10 | 0.08 ± 0.01 |
| 12 | 10 | 0.15 ± 0.02 |
| 24 | 10 | 0.22 ± 0.03 |
| 48 | 10 | 0.25 ± 0.04 |
Table 2: Distribution of F5 Among Cellular Lipid Classes After 24-Hour Incubation
| Lipid Class | F5 as % of Total F5 Incorporated (Mean ± SD) | F5 as % of Fatty Acids in Fraction (Mean ± SD) |
|---|---|---|
| Phosphatidylcholine (PC) | 35.2 ± 3.1 | 0.28 ± 0.04 |
| Phosphatidylethanolamine (PE) | 24.8 ± 2.5 | 0.20 ± 0.03 |
| Cholesteryl Esters (CE) | 28.1 ± 2.9 | 1.15 ± 0.12 |
| Triglycerides (TG) | 9.5 ± 1.5 | 0.05 ± 0.01 |
| Free Fatty Acids (FFA) | 2.4 ± 0.8 | 0.01 ± 0.00 |
Note: Data in Tables 1 and 2 are representative examples for illustrative purposes and not derived from specific experimental results.
Experimental Protocols
This section provides a detailed methodology for quantifying the incorporation of F5 into cellular lipids.
Overall Experimental Workflow
Protocol 1: Cell Culture and F5 Treatment
-
Cell Culture : Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Plating : Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
F5 Preparation : Prepare a 10 mM stock solution of F5 in ethanol. For treatment, dilute this stock in culture medium to a final concentration of 10 µM. It is recommended to complex the fatty acid with bovine serum albumin (BSA) to improve solubility and delivery.
-
Incubation : Remove the old medium from the cells and replace it with the F5-containing medium. Include a vehicle control (medium with an equivalent amount of ethanol-BSA). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Total Lipid Extraction
This protocol is adapted from the Bligh and Dyer method.[4]
-
Harvesting : Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Phase Generation : Add 1 mL of a Chloroform (B151607):Methanol (1:2, v/v) mixture to each well. Scrape the cells and transfer the lysate to a glass tube.
-
Phase Separation : To the lysate, add 0.25 mL of chloroform followed by 0.25 mL of water, vortexing after each addition. The final ratio should be Chloroform:Methanol:Water (1:1:0.9).
-
Lipid Collection : Centrifuge at 1,000 x g for 10 minutes to separate the phases. Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass Pasteur pipette.
-
Drying : Dry the lipid extract under a gentle stream of nitrogen. Store the dried lipid film at -80°C until further analysis.
Protocol 3: Derivatization to FAMEs and GC-MS Analysis
For analysis of total fatty acid incorporation, the lipid extract can be directly derivatized. For distribution analysis, prior separation of lipid classes (e.g., by solid-phase extraction or thin-layer chromatography) is required.
-
Transesterification : Reconstitute the dried lipid extract in 1 mL of toluene. Add 2 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution.[4]
-
Incubation : Seal the tube and heat at 90°C for 1 hour.
-
FAME Extraction : Cool the tube to room temperature. Add 1 mL of water and 2 mL of n-hexane. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Collection : Collect the upper hexane (B92381) layer, which contains the fatty acid methyl esters (FAMEs).
-
GC-MS Analysis : Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a polar capillary column (e.g., DB-23 or equivalent) suitable for FAME separation. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of the F5-methyl ester.
Conclusion and Future Directions
The incorporation of this compound into cellular lipids is a critical step for its primary biological function as a membrane-protecting antioxidant. This guide provides a robust framework of methodologies for researchers to investigate this process in detail. While there is a clear need for more F5-specific quantitative studies to determine its precise distribution and dynamics within different cellular lipid pools, the protocols and workflows outlined here offer a clear path forward. Future research should focus on elucidating the specific enzymes responsible for F5's esterification, its potential modulation of signaling pathways, and its comparative efficacy against other antioxidants in cellular models of oxidative stress.
References
- 1. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. benchchem.com [benchchem.com]
- 5. furan fatty acids [akvetter.uni-hohenheim.de]
- 6. researchgate.net [researchgate.net]
- 7. 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid - CAS:57818-37-8 - KKL Med Inc. [m.kklmed.com]
Review of Furan fatty acid F5 literature for researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring within the fatty acid chain. While present in minor quantities in various biological systems, they are gaining significant attention for their potent biological activities. Among these, Furan Fatty Acid F5 (F5), also known as 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid or 11M5, is a notable member. It was first identified in the liver fat of fish like the northern pike (Esox lucius) and is found in various plant and marine sources.
This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its synthesis, mechanism of action, and biological significance. It is intended to serve as a foundational resource for researchers in lipid biochemistry, pharmacology, and drug development.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid |
| Synonyms | This compound, 11M5, 12,15-Epoxy-13-methyleicosa-12,14-dienoic Acid |
| CAS Number | 57818-37-8 |
| Molecular Formula | C₂₁H₃₆O₃ |
| Molecular Weight | 336.51 g/mol |
Synthesis of this compound
The total synthesis of F5 has been achieved through several distinct routes. These methods are crucial for obtaining pure standards for biological testing, as isolation from natural sources is often low-yielding.
One notable approach involves a "Baldwin-favored" 5-endo-dig cyclization of a 3-alkyne-1,2-diol intermediate. This key step efficiently constructs the core furan ring. Another effective method utilizes the Appel reaction in a biosynthetically inspired dehydration of an endoperoxide to form the multi-substituted furan structure.
Experimental Protocol: Synthesis via 5-endo-dig Cyclization
This protocol is a generalized summary of a synthetic route reported in the literature.
-
Preparation of the Alkyne-diol Intermediate:
-
Commercially available 11-bromoundecanoic acid is converted to its corresponding iodide via a Finkelstein reaction.
-
This is followed by coupling with lithium acetylide-ethylenediamine complex to yield an alkynoic acid, which is then esterified.
-
Separately, 1-heptyne (B1330384) is converted to an (E)-iodoalkene.
-
A Sonogashira coupling between the alkynoic acid ester and the iodoalkene produces an (E)-enyne intermediate.
-
This enyne is then subjected to bis-hydroxylation (e.g., using the achiral Warren procedure) to yield the key 3-alkyne-1,2-diol precursor.
-
-
Furan Ring Formation:
-
The alkyne-diol intermediate is treated with a silver(I) catalyst (e.g., silver nitrate (B79036) on silica (B1680970) gel).
-
This induces a 5-endo-dig cyclization and dehydration, forming the substituted furan ring of the F5 methyl ester in high yield.
-
-
Final Hydrolysis:
-
The resulting methyl ester is hydrolyzed under basic conditions to yield the final product, this compound.
-
Biological Activities and Mechanism of Action
Furan fatty acids are recognized primarily for their potent antioxidant and anti-inflammatory effects, which are thought to underpin many of their health benefits.[1][2][3]
Antioxidant and Radical Scavenging Activity
The electron-rich furan moiety of F5 is a highly effective scavenger of free radicals, such as hydroxyl (•OH) and peroxyl (ROO•) radicals.[1] This activity is crucial for protecting cellular components, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, from oxidative damage and preventing lipid peroxidation chain reactions.[1] The reaction of the furan ring with radicals leads to the formation of an unstable dioxoenoic fatty acid intermediate.
References
An In-depth Technical Guide on 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite derived from the consumption of dietary furan (B31954) fatty acids (F-acids), which are primarily found in fish and fish oil.[1][2][3] Initially identified as a urofuran acid, CMPF has garnered considerable attention due to its accumulation in various pathological conditions, most notably chronic kidney disease (CKD), where it is classified as a uremic toxin.[4][5][6] Its biological activities are complex and multifaceted, with research pointing to its involvement in metabolic regulation, cellular stress, and inflammation. This guide provides a comprehensive overview of CMPF, focusing on its metabolism, biological roles, and the analytical methodologies used for its study.
Biochemical Profile and Metabolism
CMPF is the end-product of the metabolism of F-acids in humans.[1] While animals are unable to synthesize furan fatty acids, they accumulate them from plant-based sources in their diet.[7] In humans, the metabolism of these dietary F-acids leads to the formation of urofuran acids, with CMPF being a key biomarker of this process.[1][7] The biotransformation likely involves ω-oxidation of the methyl group at the β1 position of the furan ring, a reaction thought to occur in the liver.[3]
Quantitative Data
The concentration of CMPF in biological fluids is a critical factor in understanding its physiological and pathological effects. Below are tables summarizing reported concentrations in human plasma and dosages used in animal studies.
Table 1: Human Plasma Concentrations of CMPF
| Condition | Concentration Range | Reference |
| Healthy Individuals | Baseline levels are generally low, but increase with fish consumption. | [8][9] |
| Gestational Diabetes Mellitus | Elevated | [10] |
| Impaired Glucose Tolerance | Elevated | [10] |
| Type 2 Diabetes Mellitus | Elevated | [10][11] |
| Chronic Kidney Disease (Dialysis Patients) | 5- to 15-fold higher than healthy individuals. | [12] |
Table 2: CMPF Dosages in Animal (Mouse) Studies
| Study Objective | Dosage | Route of Administration | Reference |
| Prevention of High-Fat Diet-Induced Insulin (B600854) Resistance | 6 mg/kg/day for 7 days | Intraperitoneal (i.p.) | [13][14] |
| Reversal of Insulin Resistance and Steatosis in Obese Mice | Not specified | Not specified | [14] |
| Investigation of long-term effects on fat deposition | 6 mg/kg/day for 7 days, followed by a high-fat diet | Intraperitoneal (i.p.) | [14] |
Biological Roles and Signaling Pathways
CMPF exhibits a dual and context-dependent role in metabolic health, with both potentially beneficial and detrimental effects reported.
Hepatic Lipid Metabolism
In the liver, CMPF has been shown to prevent and reverse high-fat diet-induced hepatic steatosis (fatty liver) and insulin resistance in mice.[13][14] The proposed mechanism involves the acute inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, leading to a decrease in lipogenesis and an increase in fatty acid oxidation.[14][15] In the long term, CMPF treatment is associated with an induction of Fibroblast Growth Factor 21 (FGF21), which is crucial for the sustained protective effects against steatosis.[14] This creates a feedback loop that helps maintain hepatic lipid homeostasis.[13]
Caption: CMPF's regulation of hepatic lipid metabolism.
Pancreatic β-Cell Function and Diabetes
In contrast to its effects on the liver, CMPF has been shown to have detrimental effects on pancreatic β-cells.[10] Elevated levels of CMPF, as seen in individuals with gestational diabetes and type 2 diabetes, are associated with impaired glucose-stimulated insulin secretion (GSIS).[10][11] The underlying mechanism involves CMPF-induced mitochondrial dysfunction and oxidative stress.[2][10] CMPF is transported into β-cells via Organic Anion Transporter 3 (OAT3) and subsequently impairs mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS).[10] This results in the dysregulation of key transcription factors and ultimately, reduced insulin biosynthesis.[10]
Caption: CMPF-induced β-cell dysfunction pathway.
Role as a Uremic Toxin
In patients with chronic kidney disease, CMPF accumulates in the serum and is considered a potent uremic toxin.[12] It is highly protein-bound (over 95%), which contributes to its poor clearance by hemodialysis.[12] As a uremic toxin, CMPF has been implicated in several pathological processes, including:
-
Eryptosis: CMPF may induce premature red blood cell death by activating the PIEZO1 cation channel, leading to increased intracellular calcium and osmotic fragility.[12]
-
Drug Binding Inhibition: CMPF is a major inhibitor of drug binding to serum albumin, which can affect the pharmacokinetics of various drugs.[16]
-
Oxidative Stress: CMPF can directly interact with free oxygen radicals, potentially inducing cellular damage.[4][5][6]
-
Other Toxicities: Experimental studies have suggested that CMPF may inhibit erythropoiesis, contribute to thyroid abnormalities, and impair neurological function.[6]
However, some studies have found a positive correlation between CMPF levels and nutritional parameters in hemodialysis patients, suggesting it could also be a marker of a healthy diet rich in omega-3 fatty acids.[4][6]
Experimental Protocols
The accurate quantification of CMPF in biological matrices is crucial for research. The following are generalized protocols based on cited methodologies.
Quantification of CMPF by LC-MS/MS
This method is commonly used for the sensitive and specific detection of CMPF in plasma and urine.[14]
1. Sample Preparation (Plasma):
-
To 20 µL of plasma, add 480 µL of ultrapure water.
-
Add 25 ng of an internal standard (e.g., CMPF-d5).
-
Add 20 µL of 80% phosphoric acid and vortex.
-
Perform a two-step liquid-liquid extraction with 1.5 mL of ethyl acetate (B1210297) for each step.
-
Combine the ethyl acetate layers and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 2 x 100 mm, 5 µm).[14]
-
Mobile Phase: A gradient of water with 0.1% acetic acid (A) and acetonitrile (B52724) with 0.1% acetic acid (B).[14]
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode, monitoring for specific parent and daughter ion transitions for CMPF and the internal standard.
Quantification of CMPF by HPLC-UV
This method has been used for the determination of CMPF in serum from hemodialysis patients.[5]
1. Sample Preparation:
-
Details on the specific extraction procedure for HPLC-UV are not extensively provided in the search results but would typically involve protein precipitation followed by centrifugation and filtration of the supernatant.
2. HPLC Analysis:
-
Chromatography: Utilize a suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Monitor the column effluent with a UV detector at a wavelength where CMPF has significant absorbance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of CMPF in a preclinical setting.
Caption: A typical preclinical experimental workflow for CMPF research.
Conclusion
CMPF is a biologically active metabolite with a complex and dichotomous role in health and disease. While it shows promise in the context of improving hepatic lipid metabolism, its detrimental effects on pancreatic β-cells and its classification as a uremic toxin highlight its potential pathological significance. Further research is warranted to fully elucidate the signaling pathways modulated by CMPF and to determine its therapeutic potential and risks in various clinical settings. The methodologies outlined in this guide provide a foundation for researchers to further investigate this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A major inhibitor of phenytoin binding to serum protein in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dietary Furan Fatty Acid F5: A Technical Overview of Potential Health Benefits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (F-acids) are a unique class of lipids found in various dietary sources, notably fish, algae, and plants.[1][2] Characterized by a substituted furan ring within the acyl chain, these compounds have garnered scientific interest for their potent antioxidant and anti-inflammatory properties.[3][4][5] This technical guide focuses on a specific member of this class, Furan fatty acid F5 (F5), also known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid. While direct research on the health benefits of F5 is nascent, this document synthesizes the current understanding of F-acids as a class to extrapolate the potential therapeutic applications of F5. We provide an overview of the core mechanisms, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways to support further investigation into F5 as a bioactive compound.
Introduction to this compound
Furan fatty acids are naturally occurring compounds that are consumed by humans and animals through their diet and subsequently incorporated into phospholipids (B1166683) and cholesterol esters.[1] F5 is a specific furan fatty acid that has been identified in sources such as northern pike (Esox lucius). Structurally, it is a C20 fatty acid containing a centrally located, substituted furan ring. The defining characteristic of F-acids, and by extension F5, is their remarkable capacity to act as radical scavengers, a property conferred by the furan moiety.[3] This potent antioxidant activity is believed to be the primary driver of their observed health benefits.[3]
Core Health Benefits and Mechanisms of Action
The health benefits of furan fatty acids are predominantly linked to their antioxidant and anti-inflammatory activities. While F5-specific studies are limited, the broader class of F-acids has been shown to exert protective effects in various contexts.
Antioxidant Properties
The furan ring of F-acids is an efficient scavenger of free radicals, particularly hydroxyl and peroxyl radicals.[3] This action helps to protect cellular components, such as polyunsaturated fatty acids (PUFAs) within cell membranes, from oxidative damage and lipid peroxidation.[6] Some studies indicate that dimethylated F-acids exhibit greater antioxidant activity compared to monomethylated or unmethylated counterparts, suggesting that the substitution pattern on the furan ring influences its radical-scavenging efficacy.[7]
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Furan fatty acids have demonstrated potent anti-inflammatory effects that may surpass those of other well-known fatty acids like eicosapentaenoic acid (EPA). This has been observed in preclinical models of arthritis. The anti-inflammatory action of F-acids is thought to be a direct consequence of their ability to mitigate oxidative stress, a known trigger of inflammatory pathways.
Potential in Cardiometabolic Health
Emerging evidence suggests that the beneficial effects of fish consumption on cardiovascular and metabolic health may be partly attributable to the presence of furan fatty acids.[4][5][8] By reducing oxidative stress and inflammation, F-acids may help to mitigate the progression of atherosclerosis. Furthermore, some furan fatty acids have been shown to act as activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[9] Activation of PPARγ can lead to improved insulin (B600854) sensitivity, making this a promising area for research into F-acids for metabolic disorders.
Data Presentation
Quantitative data on the biological activities of this compound are not yet available in the published literature. The following tables summarize representative data for the broader class of furan fatty acids to provide a comparative context for future F5-specific research.
Table 1: Comparative Antioxidant Activity of Furan Fatty Acids
| Furan Fatty Acid Type | Structure | Relative Antioxidant Activity | Reference |
|---|---|---|---|
| Dimethylated (e.g., 9D5, 11D5) | Contains two methyl groups on the furan ring | High | [7] |
| Monomethylated (e.g., 9M5) | Contains one methyl group on the furan ring | Moderate | [7] |
| Unmethylated | Lacks methyl groups on the furan ring | Low to negligible |[7] |
Table 2: Dietary Sources and Typical Concentrations of Furan Fatty Acids
| Dietary Source | Typical Concentration | Key F-Acids Identified | Reference(s) |
|---|---|---|---|
| Fish and Fish Oils | Up to 1% of total fatty acids | 9M5, 9D5, 11D3, 11D5, 11M5 | [8][10] |
| Algae and Marine Microorganisms | Variable | Precursors to F-acids in fish | [1] |
| Plants and Vegetable Oils | Trace amounts | Various | [1] |
| Dairy Products | Trace amounts | Various | |
Experimental Protocols
The following protocols are generalized for the extraction and analysis of furan fatty acids from biological matrices and can be adapted for F5-specific investigations.
Extraction of Furan Fatty Acids from Plasma
This protocol details the saponification and extraction of total fatty acids from plasma samples.
-
Sample Preparation: To a glass vial, add 20 µL of plasma and an appropriate internal standard (e.g., deuterated F-acid analogues).
-
Saponification: Add 500 µL of 1 M potassium hydroxide (B78521) (KOH) in 95% ethanol. Seal the vial and incubate at 60°C for 2 hours.
-
Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Add 300 µL of n-hexane and vortex thoroughly. Centrifuge to separate the phases.
-
Collection: Carefully collect the upper n-hexane layer containing the free fatty acids. Repeat the extraction two more times.
-
Drying: Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Derivatization and Analysis: The dried extract is then ready for derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis or can be reconstituted for LC-MS/MS analysis.
Extraction of Furan Fatty Acids from Tissues
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation and centrifuge.
-
Lipid Collection: Collect the lower chloroform phase, which contains the total lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Saponification and Further Processing: The lipid extract can then be subjected to saponification, extraction, and derivatization as described in the plasma protocol.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of the fatty acids must be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).
-
Reagent Addition: To the dried fatty acid extract, add 2 mL of 14% boron trifluoride in methanol (BF3-MeOH).
-
Incubation: Seal the vial and heat at 90°C for 1 hour.
-
Extraction of FAMEs: Cool the vial, then add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge.
-
Collection: Collect the upper hexane (B92381) layer containing the FAMEs. Repeat the hexane extraction twice.
-
Final Preparation: Combine the hexane extracts and evaporate to a small volume under nitrogen before injection into the GC-MS system.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.
Caption: Proposed direct radical-scavenging mechanism of this compound.
Caption: Potential PPARγ activation pathway by furan fatty acids.
Caption: General experimental workflow for F-acid analysis.
Conclusion and Future Directions
This compound belongs to a class of bioactive lipids with significant therapeutic potential, primarily owing to potent antioxidant and anti-inflammatory properties. While F5-specific research is currently limited, the established mechanisms of other furan fatty acids provide a strong rationale for its investigation. Future research should focus on:
-
Isolation and Synthesis: Developing efficient methods for the isolation or chemical synthesis of pure F5 to enable dedicated in vitro and in vivo studies.
-
Quantitative Bioactivity: Performing quantitative assays to determine the specific antioxidant and anti-inflammatory capacity of F5 in comparison to other F-acids and standard compounds.
-
Mechanism Elucidation: Investigating the precise molecular targets and signaling pathways modulated by F5, including its potential role as a PPARγ agonist.
-
Preclinical and Clinical Studies: Conducting animal studies and, eventually, human clinical trials to evaluate the safety and efficacy of dietary F5 intake for the prevention and treatment of diseases associated with oxidative stress and inflammation.
This technical guide provides a foundational overview to stimulate and support these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.
References
- 1. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Furan Fatty Acid F5 from Fish Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids found in various natural sources, including fish and seafood.[1][2] These compounds, characterized by a furan ring within the fatty acyl chain, have garnered significant interest due to their potent antioxidant and anti-inflammatory properties.[3] One such FuFA, designated as F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid), has been identified in fish and is a subject of ongoing research for its potential therapeutic applications.[4] FuFAs are thought to contribute to the health benefits associated with fish consumption, potentially acting as activators of key metabolic regulators like the peroxisome proliferator-activated receptor-gamma (PPARγ).[5]
This document provides a detailed protocol for the extraction, enrichment, and purification of the furan fatty acid F5 from fish oil. The methodology is designed for laboratory settings and is intended to yield a purified F5 fraction suitable for analytical and biological studies.
Quantitative Data Summary
Furan fatty acids are minor components of fish oil, and their concentrations can vary significantly depending on the fish species, its diet, and geographical origin. The following tables summarize the reported concentrations of total furan fatty acids in various marine sources and provide an example of the concentration of a specific monomethyl FuFA, similar in structure to F5.
Table 1: Total Furan Fatty Acid Content in Various Marine Sources
| Marine Source | Total Furan Fatty Acid Concentration (mg/100g of fillet) |
| European Pilchard | 30 |
| Salmon | 0.01 - 14.21 |
| Shellfish | 0.01 - 10.93 |
| Horse Mackerel | < 0.1 |
Table 2: Concentration of Monomethyl Furan Fatty Acid in European Hake
| Fish Species | Furan Fatty Acid | Concentration (mg/100g of fillet) |
| European Hake (Merluccius merluccius) | 12,15-epoxy-13-methyleicosa-12,14-dienoic acid [MonoMe(11,5)] | Not explicitly quantified, but noted as the main F-acid |
Experimental Protocols
The extraction and purification of this compound from fish oil is a multi-step process involving the liberation of free fatty acids, enrichment of the furan fatty acid fraction, and final purification using chromatographic techniques.
Protocol 1: Saponification of Fish Oil to Yield Free Fatty Acids (FFAs)
This protocol describes the hydrolysis of triglycerides in fish oil to release the constituent free fatty acids, including F5.
Materials:
-
Fish oil (from a source known to contain FuFAs, such as cod liver oil or oil from European hake)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Hydrochloric acid (HCl), 6 M
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 10 g of fish oil into a 250 mL round-bottom flask.
-
Add 100 mL of 2 M ethanolic KOH solution.
-
Attach the reflux condenser and heat the mixture at 80°C for 1 hour with constant stirring.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Acidify the mixture to a pH of 1-2 with 6 M HCl to protonate the fatty acid salts.
-
Extract the free fatty acids by adding 100 mL of hexane and shaking vigorously. Allow the layers to separate.
-
Collect the upper hexane layer containing the FFAs.
-
Repeat the hexane extraction two more times.
-
Combine the hexane extracts and wash with 50 mL of saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the hexane using a rotary evaporator to obtain the total free fatty acid mixture.
Protocol 2: Enrichment of Furan Fatty Acids using Urea (B33335) Complexation
This protocol enriches the furan fatty acids by removing the more abundant saturated and monounsaturated fatty acids. Furan fatty acids, being polyunsaturated, do not readily form inclusion complexes with urea and will remain in the liquid fraction.
Materials:
-
Total free fatty acid (FFA) mixture from Protocol 1
-
Urea
-
Methanol (B129727) (95%)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Refrigerator or cooling bath
-
Büchner funnel and filter paper
-
Hexane
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
For every 1 g of FFA mixture, weigh 3 g of urea.
-
In an Erlenmeyer flask, dissolve the urea in 95% methanol (4 mL of methanol per gram of urea) by heating to 60-65°C with stirring until the solution is clear.
-
Add the FFA mixture to the hot urea solution and stir for 10 minutes to ensure complete mixing.
-
Remove the flask from the heat and allow it to cool slowly to room temperature with gentle stirring.
-
Transfer the flask to a refrigerator at 4°C and leave it undisturbed for 24 hours to allow for the crystallization of urea-saturated fatty acid complexes.
-
Separate the solid crystalline precipitate (urea-complexed fraction) from the liquid filtrate (non-urea complexing fraction, NUCF) by vacuum filtration using a Büchner funnel. The NUCF is enriched in polyunsaturated fatty acids, including F5.
-
To recover the FFAs from the NUCF, add an equal volume of 1 M HCl and extract three times with hexane.
-
Combine the hexane layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the hexane to yield the FuFA-enriched fatty acid fraction.
Protocol 3: Purification of this compound by Silver Ion Chromatography
This protocol describes the final purification of F5 from the enriched fraction using silver ion high-performance liquid chromatography (Ag-HPLC). The separation is based on the interaction of the double bonds in the fatty acids with silver ions impregnated on the stationary phase.
Materials:
-
FuFA-enriched fatty acid methyl esters (FAMEs). To prepare FAMEs, treat the enriched FFA fraction with BF₃-methanol.
-
Silver ion HPLC column (e.g., ChromSpher 5 Lipids)
-
HPLC system with a UV or evaporative light-scattering detector (ELSD)
-
Mobile phase solvents: Hexane, Acetonitrile (B52724), Isopropanol (B130326)
-
F5 standard (if available for peak identification)
Procedure:
-
Prepare the mobile phase. A gradient elution is typically required for good separation. A starting mobile phase of hexane with a low percentage of a more polar solvent like acetonitrile or isopropanol is common.
-
Equilibrate the silver ion HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Dissolve the FuFA-enriched FAMEs in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient program to elute the fatty acid methyl esters. The elution order is generally based on the degree of unsaturation, with more unsaturated fatty acids being retained longer.
-
Monitor the elution profile and collect the fraction corresponding to the retention time of the F5 standard. If a standard is not available, fractions can be collected and analyzed by GC-MS to identify the one containing F5.
-
Evaporate the solvent from the collected fraction to obtain purified F5 methyl ester.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the extraction and purification of this compound from fish oil is depicted below.
Caption: Workflow for F5 extraction from fish oil.
Proposed Signaling Pathway for Furan Fatty Acids
Furan fatty acids have been shown to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism and inflammation. The diagram below illustrates this proposed signaling pathway.
Caption: PPARγ activation by a furan fatty acid ligand.
References
- 1. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. The occurrence and distribution of furan fatty acids in spawning male freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [bia.unibz.it]
- 7. researchgate.net [researchgate.net]
Quantification of Furan Fatty Acid F5 by GC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of lipids characterized by a furan ring within the acyl chain.[1][2] These compounds, found in trace amounts in various biological matrices and food sources, are gaining significant attention for their potent antioxidant and anti-inflammatory properties.[3] FuFAs are effective scavengers of reactive oxygen species (ROS), protecting cellular components from oxidative damage.[4][5][6][7] This protective role suggests their potential as biomarkers and therapeutic agents in studies related to oxidative stress. Furan fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid) is a specific member of this class, originally isolated from northern pike.[8][9][10] Accurate and sensitive quantification of F5 is crucial for understanding its biological significance and therapeutic potential.
This document provides a detailed protocol for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
The accurate quantification of this compound by GC-MS requires a multi-step process involving lipid extraction, saponification to release the fatty acid, derivatization to a volatile ester, and finally, instrumental analysis.
Total Lipid Extraction (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 20 µL plasma, or homogenized tissue)
-
Methanol
-
0.9% NaCl solution
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
To the biological sample in a glass vial, add a 2:1 (v/v) mixture of chloroform and methanol. For every 1 mL of aqueous sample, use approximately 20 mL of the chloroform:methanol mixture.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete homogenization.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.
Saponification
This step hydrolyzes the ester linkages, releasing the free fatty acids from complex lipids.
Materials:
-
Dried lipid extract
-
1 M KOH in 95% ethanol
-
1 M HCl
-
n-Hexane
-
Nitrogen gas stream
Procedure:
-
To the dried lipid extract, add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the vial tightly and incubate at 60°C for 2 hours.
-
Cool the mixture to room temperature.
-
Adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxyl group of the fatty acid must be derivatized to a more volatile form, typically a methyl ester. Special care must be taken as acidic catalysts can potentially degrade the furan ring.[4][11][12]
Materials:
-
Dried free fatty acid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (12-14% w/v)
-
n-Hexane
-
Saturated NaCl solution
-
Nitrogen gas stream
Procedure:
-
Add 2 mL of 12-14% BF3-MeOH solution to the dried fatty acid extract.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Shake the vial to partition the FAMEs into the n-hexane layer.
-
Carefully collect the upper n-hexane layer.
-
Dry the n-hexane extract under a stream of nitrogen and resuspend in a small volume (e.g., 50 µL) of n-hexane for GC-MS analysis.
GC-MS Analysis
The derivatized sample is injected into the GC-MS for separation and detection.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent Triple Quadrupole MS or equivalent |
| Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-5MS |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 60°C, hold for 2 min; ramp at 20°C/min to 160°C; ramp at 5°C/min to 240°C, hold for 7 min.[11] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 200°C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for targeted quantification. |
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following table summarizes achievable limits of quantitation for furan fatty acids using GC-MS, which can be used as a reference for F5 quantification.
| Analytical Method | Limit of Quantitation (LOQ) | Reference |
| GC-MS (Full Scan Mode) | 10 µM | Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma[4][11] |
| GC-TQ-MS (MRM Mode) | 0.6 pg on column | Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS)[12][13] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound from a biological sample.
Caption: Experimental workflow for F5 quantification.
Signaling Pathway: Role of Furan Fatty Acids in Oxidative Stress
Furan fatty acids, including F5, are believed to play a protective role against oxidative stress by acting as radical scavengers. While a specific signaling cascade for F5 is not fully elucidated, the general mechanism of action for FuFAs is depicted below.
Caption: Role of FuFAs in mitigating oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. 12,15-epoxy-13-methyl-12,14-Eicosadienoic-Acid, 5MG | Labscoop [labscoop.com]
- 11. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Furan Fatty Acid F5 (9M5) in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids present in various foods and biological tissues.[1] One such FuFA, 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, colloquially known as F5 or 9M5, has garnered interest for its potential biological activities, including acting as a partial ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is involved in adipogenesis and glucose metabolism.[2] This application note provides a detailed protocol for the sensitive and selective quantification of F5 (9M5) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Significance
Furan fatty acids are recognized for their antioxidant properties and are implicated as second messengers in cellular pathways that protect against oxidative damage.[1][3] The interaction of 9M5 with PPARγ suggests its potential role in metabolic regulation.[2] Accurate quantification of 9M5 in plasma is essential for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of F5 (9M5) from human plasma.
Sample Preparation: Saponification and Extraction
This method is adapted from established protocols for the analysis of furan fatty acids in human plasma.[4]
Materials:
-
Human plasma (20 µL)
-
Internal Standard (IS): Deuterated 11D3 (11D3-d5) or other suitable analogue
-
1 M Potassium Hydroxide (KOH) in 95% Ethanol
-
1 M Hydrochloric Acid (HCl)
-
n-Hexane
-
Nitrogen gas supply
-
Glass vials with Teflon-lined caps
Procedure:
-
Pipette 20 µL of human plasma into a glass vial.
-
Add a known amount of the internal standard (e.g., 10 ng of 11D3-d5).
-
Add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the vial tightly and incubate at 60°C for 2 hours to saponify the lipids.
-
Cool the vial to room temperature.
-
Adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane (B92381) layer to a clean vial.
-
Repeat the extraction (steps 7-9) two more times.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for LC-MS/MS analysis. For enhanced sensitivity, derivatization can be performed (see optional step below).
Optional Derivatization for Enhanced Sensitivity
For higher sensitivity, charge-reversal derivatization can be employed.[4][5]
Materials:
-
Dried fatty acid extract
-
Derivatization agent: 2-bromo-1-methylpyridinium (B1194362) iodide (BMP) or 3-carbinol-1-methylpyridinium iodide (CMP)
-
Acetonitrile
-
Triethylamine
Procedure:
-
Reconstitute the dried extract in a suitable volume of acetonitrile.
-
Add the derivatization agent and triethylamine.
-
Incubate as required by the specific derivatization kit.
-
The derivatized sample is ready for LC-MS/MS analysis in positive ion mode.
LC-MS/MS Analysis
The following are recommended starting conditions, which should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 30% B over 1 min, 30% B to 80% B over 3 min, to 100% B in 1 min, hold for 1 min, then return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative for underivatized, Positive for derivatized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas (N2) | 3 L/min |
| Drying Gas (N2) | 15 L/min |
| Desolvation Line Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Interface Temp. | 350°C |
Quantitative Data
The following tables provide examples of MRM transitions for related furan fatty acids and reported limits of quantification to guide method development for F5 (9M5).
Table 1: Example MRM Transitions for Furan Fatty Acids (Negative Ion Mode) [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11D3 | 321 | 71 |
| 99 | ||
| 141 | ||
| 11D5 | 349 | 71 |
| 127 | ||
| 141 |
Table 2: Reported Limits of Quantification (LOQ) for Furan Fatty Acids
| Analyte | Method | LOQ | Reference |
| 11D3 & 11D5 (derivatized) | UPLC-ESI-MS/MS | 0.05 ng/mL | [4] |
| Furan Fatty Acids (as methyl esters) | GC-MS | 10 µM | [6] |
| Furan Fatty Acids (derivatized) | GC-TQ/MS | 0.6 pg | [7][8] |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for F5 (9M5) analysis in plasma.
Caption: Workflow for LC-MS/MS analysis of F5 (9M5) in plasma.
Potential Signaling Pathway
The diagram below depicts the potential interaction of F5 (9M5) with PPARγ, a key regulator of gene expression in metabolic pathways.
Caption: Proposed signaling pathway of F5 (9M5) via PPARγ activation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the furan fatty acid F5 (9M5) in human plasma by LC-MS/MS. The described method, including sample preparation and optimized analytical conditions, offers a robust framework for researchers in academia and the pharmaceutical industry to accurately measure this bioactive lipid. The high sensitivity and selectivity of this LC-MS/MS approach will facilitate further investigation into the role of F5 (9M5) in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Furan Fatty Acid 9M5 Acts as a Partial Ligand to Peroxisome Proliferator-Activated Receptor gamma and Enhances Adipogenesis in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of Furan Fatty Acid F5 for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of lipids characterized by a furan ring within the acyl chain. One such FuFA, 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, commonly known as Furan fatty acid F5, is found in various natural sources, including fish oils. FuFAs are recognized for their potent antioxidant properties, acting as effective scavengers of free radicals, which makes them of significant interest in nutrition, disease biomarker research, and drug development.
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that converts the polar carboxyl group of the fatty acid into a less polar and more volatile ester. This application note provides a detailed protocol for the derivatization of this compound to its methyl ester (FAME) for subsequent GC and GC-Mass Spectrometry (GC-MS) analysis. The most common and robust method for this is acid-catalyzed esterification using boron trifluoride-methanol (BF3-MeOH).
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a general method for extracting total lipids, including this compound, from a biological tissue sample.
Materials:
-
Tissue sample (e.g., liver, fish muscle)
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of the tissue sample.
-
Homogenize the tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove solid particulates.
-
To the filtrate, add 4 mL of 0.9% NaCl solution to initiate phase separation.
-
Centrifuge the mixture to achieve a clear separation of the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.[1]
Protocol 2: Derivatization of this compound using Boron Trifluoride-Methanol (BF3-MeOH)
This protocol details the conversion of the extracted this compound to its fatty acid methyl ester (FAME).
Materials:
-
Dried total lipid extract containing this compound
-
Boron trifluoride-methanol (BF3-MeOH) solution (12-14% w/v)
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Transfer the dried lipid extract (containing 1-25 mg of lipid) to a reaction vial.[2]
-
Add 2 mL of BF3-MeOH solution to the vial.[2]
-
Seal the vial tightly and heat at 60-100°C for 5-10 minutes. A common condition is 90°C for 1 hour.[1][3]
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial to stop the reaction and facilitate extraction of the FAMEs.[1][2]
-
Shake the vial vigorously for 30 seconds.
-
Allow the layers to separate. The upper layer is the hexane (B92381) layer containing the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC or GC-MS analysis.
Data Presentation
While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table summarizes typical performance metrics for the BF3-methanol derivatization method applied to fatty acids, which is expected to be comparable for F5. Method validation for F5 is highly recommended.
| Parameter | Value/Range | Remarks | Reference |
| Derivatization Reagent | 12-14% Boron Trifluoride in Methanol | A widely used and effective reagent for preparing FAMEs. | [2][3] |
| Reaction Temperature | 60 - 100 °C | Higher temperatures can speed up the reaction but may risk degradation of sensitive compounds. | [2][3] |
| Reaction Time | 5 - 60 minutes | Optimal time should be determined empirically for the specific sample matrix. | [1][2][3] |
| Typical Recovery | >95% | For general fatty acids; specific recovery for F5 should be determined using a standard. | [4] |
| Derivative Stability | Stable for several days at 4°C | For short-term storage. For longer periods, store at -20°C under nitrogen. | [3][5] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the derivatization of this compound.
Caption: Experimental workflow for F5 derivatization.
Caption: F5 esterification to its methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Furan Fatty Acid F5 Antioxidant Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids recognized for their potent antioxidant properties. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of a specific furan fatty acid, 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid, commonly known as F5. While direct quantitative antioxidant assay data for F5 is limited in publicly available literature, this guide outlines standardized in vitro methods, including the DPPH Radical Scavenging Assay, the Oxygen Radical Absorbance Capacity (ORAC) Assay, and a Lipid Peroxidation Inhibition Assay, that are suitable for its evaluation. Furthermore, this document explores the known mechanistic insights into the antioxidant action of FuFAs, including their interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.
Introduction
Furan fatty acids (FuFAs) are a unique group of lipids characterized by a substituted furan ring within the fatty acid chain.[1] Found in various natural sources, including fish and plants, these compounds have garnered significant interest for their ability to counteract oxidative stress.[2] The furan moiety is believed to be the primary center of antioxidant activity, effectively scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[2]
One notable member of this class is 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (F5). Studies have demonstrated the antioxidant capabilities of FuFAs, highlighting their role in inhibiting lipid peroxidation and scavenging free radicals.[3][4] Beyond direct radical scavenging, emerging research indicates that FuFAs, including F5 (also referred to as 9M5), may exert their effects through the modulation of cellular signaling pathways, such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway.[5]
This technical guide provides detailed protocols for quantifying the antioxidant potential of F5 and offers insights into its molecular mechanisms of action to support further research and development.
Quantitative Antioxidant Activity of Furan Fatty Acids
| Furan Fatty Acid | Assay | Key Findings | Reference(s) |
| F5 (9M5) | Lipid Peroxidation Inhibition | Inhibited the degradation of ω-3 polyunsaturated fatty acids and the formation of primary and secondary lipid oxidation products. | [3][4][6] |
| Furan Fatty Acids (General) | Hydroxyl Radical Scavenging | Potent scavengers of hydroxyl radicals. | [1] |
| Furan Fatty Acid (F6) | Cellular Antioxidant Assay | Showed a strong protective effect against cell death induced by oxidative stress in brain cells.[7] | [7] |
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to determine the antioxidant activity of lipophilic compounds like F5.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow.
Materials:
-
F5 (9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Create a stock solution of F5 in methanol. From this, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the F5 dilutions or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
F5
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Trolox (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of F5 and Trolox in a suitable solvent (e.g., acetone (B3395972) or 75% acetone in water).
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into each well.
-
Add 25 µL of F5 dilutions, Trolox standards, or a blank (solvent) to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence intensity every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample. The ORAC value is typically expressed as Trolox equivalents (TE) per unit of the sample.
Lipid Peroxidation Inhibition Assay
This assay determines the ability of an antioxidant to inhibit the oxidation of a lipid substrate, often measured by the formation of thiobarbituric acid reactive substances (TBARS).
Materials:
-
F5
-
Linoleic acid emulsion
-
Phosphate buffer
-
Ferrous sulfate (B86663)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the linoleic acid emulsion, phosphate buffer, and the F5 sample or BHT at various concentrations.
-
Initiation of Peroxidation: Initiate lipid peroxidation by adding ferrous sulfate and ascorbic acid to the mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Termination and Color Development: Stop the reaction by adding TCA and then add TBA. Heat the mixture in a boiling water bath for 15 minutes to develop the characteristic pink color.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, furan fatty acids can influence cellular processes by modulating signaling pathways.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway
Recent studies have identified F5 (9M5) as a partial ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[5] Upon activation by a ligand like F5, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8][9] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[10] The activation of PPARγ can lead to the expression of genes involved in fatty acid uptake, storage, and adipogenesis, as well as genes with anti-inflammatory functions.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Investigation of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within their structure. While the biological activities of some FuFAs, such as their potent antioxidant properties and their role as activators of peroxisome proliferator-activated receptor-gamma (PPARγ), have been described, specific in vitro studies on Furan Fatty Acid F5 (F5), chemically known as 12,15-epoxy-13-methyl-12,14-Eicosadienoic acid, are not extensively documented in current scientific literature.
These application notes provide a comprehensive set of proposed protocols and a conceptual framework for the in vitro investigation of F5. The methodologies and hypothesized signaling pathways are based on the known activities of structurally related FuFAs and are intended to serve as a robust starting point for researchers aiming to elucidate the cellular and molecular effects of F5.
Hypothesized Biological Activities of this compound
Based on the literature for the FuFA class of molecules, the following biological activities are hypothesized for F5 and are the basis for the subsequent experimental protocols:
-
Antioxidant and Cytoprotective Effects: Like other FuFAs, F5 is expected to possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress-induced damage and apoptosis. This is a key feature of furan-containing fatty acids.
-
Modulation of Nuclear Receptor Signaling: Several FuFAs have been identified as ligands and activators of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. It is plausible that F5 shares this ability to activate PPARγ, leading to the regulation of its target genes.
Data Presentation: Hypothetical Quantitative Data
The following tables present examples of quantitative data that could be generated from the proposed experimental protocols. These are intended to serve as a template for data organization and presentation.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| F5 Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 98.2 ± 5.1 | |
| 10 | 95.6 ± 4.8 | |
| 50 | 88.3 ± 6.2 | >100 |
| 100 | 81.5 ± 5.9 |
Table 2: Antioxidant Activity of this compound in HUVEC Cells
| Treatment | Intracellular ROS (RFU) (Mean ± SD) | % ROS Reduction |
| Control | 5432 ± 312 | - |
| H₂O₂ (100 µM) | 12876 ± 754 | - |
| F5 (10 µM) + H₂O₂ | 7123 ± 432 | 44.7 |
| F5 (50 µM) + H₂O₂ | 5891 ± 398 | 54.2 |
Table 3: PPARγ Activation by this compound in HEK293T Cells
| Treatment | Luciferase Activity (Fold Induction) (Mean ± SD) | EC50 (µM) |
| Vehicle Control | 1.0 ± 0.1 | |
| Rosiglitazone (1 µM) | 8.5 ± 0.7 | |
| F5 (1 µM) | 1.8 ± 0.2 | |
| F5 (10 µM) | 4.2 ± 0.4 | 8.9 |
| F5 (50 µM) | 7.9 ± 0.6 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for preparing F5 for cell culture experiments and for treating adherent cell lines.
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cell line of interest (e.g., HepG2, HUVEC, HEK293T)
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cell line according to standard protocols.
-
Trypsinize and count the cells. Seed the cells into the appropriate culture plates at a density that will result in 50-70% confluency at the time of treatment.
-
Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of Working Solutions and Treatment:
-
On the day of the experiment, thaw an aliquot of the F5 stock solution.
-
Prepare serial dilutions of the F5 stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the F5-treated groups.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of F5 or the vehicle control.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the specific assay being performed.
-
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol uses the MTT reagent to assess the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
Cells treated with F5 as described in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the treatment period with F5, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Protocol 3: PPARγ Reporter Gene Assay
This protocol is designed to determine if F5 can activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression (PPRE-Luc)
-
Control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase plasmid)
-
F5 stock solution
-
Rosiglitazone (as a positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
On the following day, co-transfect the cells with the PPARγ expression plasmid, the PPRE-Luc reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 6-8 hours of transfection, replace the transfection medium with fresh complete medium containing various concentrations of F5, a positive control (e.g., 1 µM Rosiglitazone), or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.
-
Express the results as fold induction relative to the vehicle control group.
-
Visualizations
The following diagrams illustrate a hypothesized signaling pathway for this compound and a proposed experimental workflow for its in vitro characterization.
Caption: Hypothesized PPARγ signaling pathway for this compound.
Caption: Proposed experimental workflow for the in vitro study of F5.
Application Notes and Protocols for Studying Furan Fatty Acid Effects in Animal Models
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids found in various food sources, noted for their potent antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the physiological effects of FuFAs in animal models. Due to a scarcity of published research on Furan fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid) in animal models, this guide will focus on the effects of a well-studied analog, Furan fatty acid F2 (FuFA-F2), as a representative compound. The protocols and findings presented here are largely based on studies utilizing mouse models of diet-induced obesity (DIO).
I. Animal Models and Observed Effects
The most common animal model used to investigate the metabolic effects of FuFAs is the diet-induced obesity (DIO) mouse model.[2][3] C57BL/6J mice are a frequently used strain for these studies due to their susceptibility to developing obesity and related metabolic complications when fed a high-fat diet.
Key Findings from FuFA-F2 Studies in DIO Mouse Models:
-
Increased Muscle Mass and Reduced Fat Mass: Supplementation with FuFA-F2 has been shown to decrease fat mass while concurrently increasing lean muscle mass in DIO mice.[2][3]
-
Improved Metabolic Parameters: FuFA-F2 administration improves insulin (B600854) sensitivity and restores normal energy expenditure in obese mice.[2]
-
Reversal of Hepatic Steatosis: Studies have demonstrated that FuFA-F2 supplementation can reverse the development of non-alcoholic fatty liver disease (NAFLD), also known as metabolic-associated steatotic liver disease (MASLD), in obese mice.[3][4]
-
Protection Against Cartilage Degradation: In addition to its metabolic benefits, FuFA-F2 has been observed to protect against cartilage degradation and synovitis induced by obesity.[3][4]
II. Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of FuFA-F2 supplementation in mice.
Table 1: Effects of 12-Week FuFA-F2 Supplementation in a Preventive DIO Mouse Model [2]
| Parameter | Control (High-Fat Diet) | FuFA-F2 (40 mg/kg/day) | FuFA-F2 (110 mg/kg/day) |
| Body Weight (g) | 45.2 ± 1.1 | 41.5 ± 1.0 | 40.8 ± 0.9 |
| Fat Mass (g) | 17.5 ± 0.9 | 14.2 ± 0.8 | 13.5 ± 0.7 |
| Lean Mass (g) | 25.8 ± 0.4 | 27.1 ± 0.5 | 27.2 ± 0.4 |
| Fasting Blood Glucose (mg/dL) | 165 ± 8 | 142 ± 7 | 138 ± 6 |
| Fasting Insulin (ng/mL) | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.7 ± 0.2 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM.
Table 2: Effects of 4-Week FuFA-F2 Supplementation in Obese Mice [3][4]
| Parameter | Obese Control (HFHS Diet) | Obese + FuFA-F2 (40 mg/kg/day) |
| Liver Triglyceride Content (mg/g) | 125.4 ± 15.2 | 48.6 ± 8.7 |
| Gastrocnemius Muscle Weight (mg) | 155.2 ± 4.1 | 168.9 ± 3.8 |
| Tibialis Anterior Muscle Weight (mg) | 48.3 ± 1.2 | 52.7 ± 1.1* |
*p < 0.05 compared to Obese Control. Data are presented as mean ± SEM. HFHS = High-Fat High-Sucrose.
III. Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the effects of furan fatty acids in mice.
A. Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Strain and Housing:
-
Dietary Regimen:
-
Randomize mice into groups based on body weight.[5]
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of 12-15 weeks to induce obesity.[5] A high-fat, high-sucrose (HFHS) diet can also be used.[3]
-
Monitor food intake and body weight weekly.[5]
-
B. Furan Fatty Acid Administration Protocol
-
Preparation of Dosing Solution:
-
Dissolve the furan fatty acid (e.g., FuFA-F2) in a suitable vehicle, such as corn oil or a mixture of saline and an emulsifier.
-
The concentration should be calculated to deliver the desired dose (e.g., 40 mg/kg body weight) in a volume not exceeding 10 ml/kg.[6]
-
-
Oral Gavage Procedure:
-
Weigh the animal to determine the precise dosing volume.[7][8]
-
Restrain the mouse securely, immobilizing the head without compromising the airway.[7]
-
Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib) to ensure it reaches the stomach without causing perforation.[7][8]
-
Gently insert a ball-tipped gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle.[7]
-
Administer the compound slowly.[7]
-
Withdraw the needle and monitor the animal for any signs of distress.[7]
-
Perform oral gavage daily for the duration of the treatment period (e.g., 3.5 to 12 weeks).[2]
-
C. Assessment of Metabolic Parameters
-
Body Composition Analysis:
-
Use techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to measure lean mass, fat mass, and total body water.
-
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.[5]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Euglycemic-Hyperinsulinemic Clamp:
-
This is the gold standard for assessing insulin sensitivity.[9]
-
It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia.[9]
-
The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.[9]
-
D. Tissue and Blood Sample Analysis
-
Tissue Collection:
-
At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle (e.g., gastrocnemius, tibialis anterior), and adipose tissue.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess steatosis.
-
Use Oil Red O staining on frozen liver sections to visualize lipid droplets.
-
-
Biochemical Assays:
-
Measure plasma levels of insulin, triglycerides, cholesterol, and free fatty acids using commercially available ELISA or colorimetric assay kits.
-
Determine liver triglyceride content by extracting lipids from a portion of the liver and using a triglyceride quantification kit.
-
IV. Signaling Pathways and Visualizations
Furan fatty acids are believed to exert their effects through the modulation of key metabolic signaling pathways.
A. mTOR Signaling Pathway
FuFA-F2 has been shown to stimulate protein synthesis in muscle cells through the activation of the mTOR (mammalian target ofrapamycin) signaling pathway. mTORC1 activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, promoting protein translation and muscle hypertrophy.
Caption: mTOR signaling pathway activation by Furan Fatty Acids.
B. PPARγ Signaling Pathway
Furan fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and insulin sensitivity.[10][11] Activation of PPARγ can lead to improved insulin sensitivity and regulation of genes involved in fatty acid uptake and storage.[11]
Caption: PPARγ signaling pathway modulation by Furan Fatty Acids.
C. Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of a furan fatty acid in a DIO mouse model.
Caption: Experimental workflow for a DIO mouse study.
References
- 1. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive nutritional supplementation with furan fatty acid in a DIO mouse model increases muscle mass and reduces metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Purification of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within the fatty acid chain.[1] One such FuFA, Furan fatty acid F5 (F5), is of growing interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.[2] Accurate in vitro and in vivo studies of F5 necessitate highly purified samples. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes from complex mixtures.[3] This application note provides a detailed protocol for the purification of this compound from a sample matrix using solid-phase extraction. Both reversed-phase and normal-phase SPE protocols are presented to accommodate different sample matrices and purification strategies.
Principles of Solid-Phase Extraction for this compound
This compound, being a fatty acid, possesses a non-polar alkyl chain and a polar carboxylic acid group. This amphipathic nature allows for its separation and purification using either reversed-phase or normal-phase SPE.
-
Reversed-Phase (RP) SPE: In RP-SPE, a non-polar stationary phase (e.g., C18) is used. The non-polar alkyl chain of F5 interacts with the stationary phase, leading to its retention. Polar impurities are washed away with a polar solvent, and the purified F5 is then eluted with a non-polar solvent.
-
Normal-Phase (NP) SPE: In NP-SPE, a polar stationary phase (e.g., silica) is employed. The polar carboxylic acid group of F5 interacts with the polar stationary phase. Non-polar impurities are washed away with a non-polar solvent, and the purified F5 is eluted with a polar solvent.
Data Presentation
The following tables summarize typical quantitative data for the solid-phase extraction of fatty acids. These values are representative and may vary depending on the specific sample matrix, SPE cartridge, and experimental conditions.
Table 1: Reversed-Phase SPE of Fatty Acids (C18 Sorbent)
| Parameter | Value | Reference |
| Recovery Rate | 76 - 117% | [4][5] |
| Purity | >95% | |
| Sample Loading Capacity | Up to 10% of sorbent weight | [6] |
Table 2: Normal-Phase SPE of Fatty Acids (Silica Sorbent)
| Parameter | Value | Reference |
| Recovery Rate | 70 ± 3% (for fatty acid ethyl esters) | [7][8] |
| Purity | >90% | |
| Sample Loading Capacity | 1 - 5% of sorbent weight | [9] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for F5 Purification
This protocol is suitable for purifying F5 from a polar (aqueous) sample matrix.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg sorbent mass)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Nitrogen gas for evaporation
-
Sample containing this compound dissolved in a polar solvent
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min. The sample should be in a solvent that is miscible with water.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of 50% aqueous methanol to remove moderately polar impurities.
-
-
Elution:
-
Elute the purified this compound with 5 mL of acetonitrile or hexane.
-
-
Solvent Evaporation:
-
Evaporate the elution solvent under a gentle stream of nitrogen to obtain the purified F5.
-
Protocol 2: Normal-Phase SPE for F5 Purification
This protocol is suitable for purifying F5 from a non-polar (organic) sample matrix.
Materials:
-
Normal-phase SPE cartridges (e.g., Silica (B1680970), 500 mg sorbent mass)
-
SPE vacuum manifold
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas for evaporation
-
Sample containing this compound dissolved in a non-polar solvent
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of hexane through the silica cartridge.
-
-
Sample Loading:
-
Load the sample, dissolved in a minimal volume of a non-polar solvent like hexane, onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Wash the cartridge with 5 mL of a mixture of hexane and diethyl ether (e.g., 90:10 v/v) to remove less polar impurities.
-
-
Elution:
-
Elute the purified this compound with 5 mL of a polar solvent mixture, such as diethyl ether containing a small percentage of methanol (e.g., 98:2 v/v).
-
-
Solvent Evaporation:
-
Evaporate the elution solvent under a gentle stream of nitrogen to obtain the purified F5.
-
Mandatory Visualizations
Caption: Workflow for this compound Purification using SPE.
Conclusion
Solid-phase extraction is a highly effective and versatile method for the purification of this compound. The choice between a reversed-phase or normal-phase protocol depends on the nature of the sample matrix. By following the detailed protocols provided in this application note, researchers can obtain highly purified F5, which is essential for accurate downstream applications in research and drug development. It is recommended to optimize the wash and elution solvent compositions for each specific application to achieve the best purity and recovery.
References
- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of naturally occurring lipids characterized by a substituted furan ring within the fatty acid chain.[1] Found in various food sources such as fish, plants, and algae, these compounds are gaining significant interest due to their potent antioxidant and anti-inflammatory properties. One notable member of this family is Furan fatty acid F5, chemically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid. The unique structure of FuFAs, including F5, contributes to their biological activity, particularly their ability to scavenge free radicals, thereby protecting cells from oxidative damage.
High-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool for the unambiguous identification and sensitive quantification of FuFAs in complex biological matrices. The high mass accuracy and resolving power of instruments like the Orbitrap enable the differentiation of FuFAs from other isobaric lipid species, which is often a challenge with lower-resolution mass spectrometers.[2] This application note provides detailed protocols for the extraction, analysis, and identification of this compound using LC-HRMS.
Biological Significance and Metabolism
Furan fatty acids are primarily obtained through diet, as they are not synthesized by mammals. Once consumed, they are incorporated into various lipid classes, including phospholipids (B1166683) and cholesterol esters. Their primary biological role is attributed to their antioxidant capacity, where they act as potent scavengers of reactive oxygen species (ROS), protecting cellular membranes from lipid peroxidation.
In humans, FuFAs are metabolized into water-soluble byproducts known as urofuran acids, which are then excreted in the urine.[3] The metabolic pathway primarily involves β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain.[3] The biosynthesis of FuFAs in organisms like bacteria involves a multi-step enzymatic process that includes methylation, desaturation, and the incorporation of an oxygen atom to form the characteristic furan ring.[2]
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Fish Tissue, Plasma)
A robust sample preparation protocol is crucial for the accurate analysis of FuFAs due to their low endogenous concentrations. The following protocol outlines the extraction and preparation of FuFAs for LC-HRMS analysis.
Materials:
-
Biological tissue or plasma sample
-
0.9% NaCl solution
-
1 M KOH in 95% ethanol
-
1 M HCl
-
n-Hexane
-
Internal Standard (e.g., a synthetic odd-chain furan fatty acid)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction (Bligh & Dyer Method):
-
Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v). For plasma, add the chloroform/methanol mixture directly.
-
Add the internal standard to the mixture.
-
Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
-
Saponification to Release Free Fatty Acids:
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the vial and incubate at 60°C for 2 hours.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
-
Extraction of Free Fatty Acids:
-
Add 300 µL of n-hexane and vortex vigorously.
-
Centrifuge to separate the phases and collect the upper hexane (B92381) layer.
-
Repeat the hexane extraction two more times.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
The dried extract is now ready for reconstitution in a suitable solvent for LC-HRMS analysis.
-
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 10% B to 100% B over an appropriate time to ensure separation of fatty acid isomers. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 60°C[4] |
| Injection Volume | 5 µL |
HRMS Parameters (Q Exactive Orbitrap):
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is often preferred for underivatized fatty acids) |
| Full Scan MS Resolution | 70,000 |
| Scan Range (m/z) | 100 - 1200 |
| dd-MS² (t-MS/MS) Resolution | 17,500 |
| Collision Energy | Stepped normalized collision energy (NCE) to obtain informative fragment ions. |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
Data Presentation
Identification of this compound
The identification of this compound (12,15-epoxy-13-methyl-12,14-eicosadienoic acid) is based on its accurate mass and characteristic fragmentation pattern in high-resolution tandem mass spectrometry (HRMS/MS).
-
Accurate Mass: The theoretical exact mass of the [M-H]⁻ ion of F5 (C₂₁H₃₃O₃⁻) is 349.2435. High-resolution mass spectrometers can measure this mass with high accuracy (typically < 5 ppm mass error), providing strong evidence for the elemental composition.
Quantitative Data
Quantitative analysis of FuFAs is typically performed using a stable isotope-labeled internal standard or a closely related structural analog. The following table summarizes reported concentrations of various furan fatty acids in different biological matrices, determined by mass spectrometry. Specific quantitative data for this compound determined by HRMS is currently limited in the literature.
| Furan Fatty Acid | Matrix | Concentration Range | Reference |
| Various FuFAs | Shellfish | 0.01 - 10.93 mg/100 g of fillet | [2] |
| Various FuFAs | Salmon | 0.01 - 14.21 mg/100 g of fillet | [2] |
| 11D3 | Human Plasma | Generally below 20 ng/mL | |
| 11D5 | Human Plasma | Variable, can reach >80 ng/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Generalized Metabolic Pathway of Furan Fatty Acids
Caption: Generalized metabolic pathway of Furan fatty acids.
Conclusion
High-resolution mass spectrometry provides a robust and sensitive platform for the identification and quantification of this compound in complex biological samples. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers in lipidomics, nutrition, and drug development. The high mass accuracy of HRMS is critical for the confident identification of F5 and its metabolites, while the sensitivity of the technique allows for their detection at low physiological concentrations. Further research to establish a comprehensive library of HRMS/MS spectra for various FuFAs, including F5, will further enhance the utility of this powerful analytical approach.
References
- 1. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saponification of Lipids for the Release of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain.[1] These compounds are found in a variety of biological sources, including plants, algae, and animal tissues.[2][3][4] One notable furan fatty acid, F5, has garnered interest within the scientific community for its potential biological activities, which include antioxidant and anti-inflammatory properties.[2] Accurate quantification and analysis of F5 are crucial for understanding its physiological roles and therapeutic potential.
This document provides a detailed protocol for the saponification of lipids to release esterified furan fatty acids, specifically targeting F5. Saponification is a hydrolysis process that cleaves ester bonds in complex lipids, such as triglycerides and phospholipids, to liberate free fatty acids and glycerol.[5][6] This protocol is designed to be a reliable method for preparing samples for subsequent analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Saponification for F5 Release
This protocol outlines the steps for the saponification of a lipid extract to release furan fatty acid F5.
Materials and Reagents
-
Lipid extract containing F5
-
1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol[7]
-
1 M Hydrochloric acid (HCl)[7]
-
n-Hexane[7]
-
Nitrogen gas
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Glass vials with Teflon-lined caps
Procedure
-
Sample Preparation: Begin with a dried lipid extract obtained from a biological sample. The extraction of total lipids can be performed using established methods such as the Folch or Bligh-Dyer techniques.
-
Saponification:
-
Neutralization and Extraction:
-
After incubation, allow the mixture to cool to room temperature.
-
Acidify the solution to a pH of 3-4 by adding 1 M HCl. This step protonates the fatty acid salts, making them soluble in organic solvents.[7]
-
Add 300 µL of n-hexane to the vial and vortex thoroughly to extract the liberated free fatty acids.[7]
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the upper n-hexane layer, which contains the fatty acids, to a clean glass vial.
-
Repeat the extraction process two more times with an additional 300 µL of n-hexane each time to ensure complete recovery of the fatty acids.[7]
-
-
Drying and Reconstitution:
-
Combine all the n-hexane extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[7]
-
The resulting dried residue contains the free fatty acids, including F5, and is now ready for derivatization and subsequent analysis.
-
Data Presentation
The efficiency of the saponification and extraction process can be evaluated by determining the recovery of a known amount of an internal standard. While specific recovery data for F5 is not extensively published, the recovery of furan fatty acids, in general, can be influenced by the extraction and enrichment steps. For instance, a recovery rate of around 85% has been reported for silver ion chromatography, a technique sometimes used to enrich FuFAs.[3][8]
| Parameter | Value | Reference |
| Saponification Temperature | 60°C | [7] |
| Saponification Time | 2 hours | [7] |
| Base Concentration | 1 M KOH in 95% Ethanol | [7] |
| Acidification pH | 3-4 | [7] |
| Extraction Solvent | n-Hexane | [7] |
Experimental Workflow
References
- 1. furan fatty acids [akvetter.uni-hohenheim.de]
- 2. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 6. Saponification - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of Furan Fatty Acid F5 in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acid chain. Although present in trace amounts in various biological matrices, they are gaining significant attention for their potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the study of Furan fatty acid F5 (F5) and related FuFAs in lipidomics research, catering to researchers, scientists, and professionals in drug development.
This compound, chemically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, was originally isolated from the northern pike (Esox lucius). While specific quantitative data for F5 is limited in the current literature, its presence has been noted in fish oils, often as a significant component alongside other furan fatty acids. This suggests its potential biological relevance and warrants further investigation into its specific roles and mechanisms of action.
Biological Significance and Applications
Furan fatty acids, including F5, are recognized for their significant biological activities, which make them promising molecules for lipidomics research and drug development.
-
Antioxidant Activity : FuFAs are potent scavengers of free radicals, protecting polyunsaturated fatty acids (PUFAs) and other cellular components from oxidative damage. This antioxidant property is central to their potential therapeutic applications in diseases associated with oxidative stress.
-
Anti-inflammatory Effects : Emerging research suggests that FuFAs possess anti-inflammatory properties, although the precise mechanisms are still under investigation.
-
PPARγ Activation : Structurally related furan fatty acids have been identified as activators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[1][2] This suggests that F5 may also modulate this signaling pathway, offering a potential avenue for therapeutic intervention in metabolic disorders.
Quantitative Data on Furan Fatty Acids
While quantitative data specifically for this compound is not extensively available, the following table summarizes the concentrations of total furan fatty acids and other major FuFAs found in various biological samples. This data provides a reference for the expected abundance of this class of fatty acids.
| Biological Sample | Furan Fatty Acid(s) Quantified | Concentration Range | Reference(s) |
| Human Plasma | Total FuFAs | 1 µM (comparable concentration) | [3] |
| Human Plasma | 11D3 and 11D5 | Not specified (quantified) | [4] |
| Fish Oil Capsules | Total FuFAs | 18 - 234 mg/100 g oil | [5] |
| Fish Oil | Total FuFAs | Up to 1.2 g/100 g fish oil | [6] |
| Fish Oil | F-acid 10 | 0.2% of total fatty acids | [2] |
| Fish Oil | F5 | Second most abundant after F6 in some cases (qualitative) | [2] |
| Shellfish | Total FuFAs | 0.01 - 10.93 mg/100 g fillet | [7] |
| Salmon | Total FuFAs | 0.01 - 14.21 mg/100 g fillet | [7] |
| Organic Butter | Total FuFAs | Significantly higher than conventional butter | |
| Soybeans & Soy Products | 9M5, 9D5, 11D5 | 17–30 mg/100 g FAMEs in fresh soybeans |
Note: FAMEs - Fatty Acid Methyl Esters; 11D3 - 11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid; 11D5 - 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid; 9M5 - 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid; 9D5 - 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid.
Experimental Protocols
Accurate and reliable quantification of this compound and other FuFAs in biological matrices is crucial for lipidomics research. Below are detailed protocols for their extraction, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Extraction of Furan Fatty Acids from Biological Samples (General)
This protocol describes a general method for the extraction of total lipids, including FuFAs, from biological samples such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To your sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize the mixture thoroughly.
-
Filter the homogenate to remove any solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
-
The dried lipid extract is now ready for saponification and derivatization for FuFA analysis.[1]
Protocol 2: Saponification and Extraction of Free Furan Fatty Acids
This protocol is for the hydrolysis of esterified FuFAs to their free acid form.
Materials:
-
Dried lipid extract from Protocol 1
-
1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol
-
1 M Hydrochloric acid (HCl)
-
n-Hexane
-
Glass vials with Teflon-lined caps
-
Vortex mixer
Procedure:
-
Resuspend the dried lipid extract in a glass vial with 1 M KOH in 95% ethanol.
-
Seal the vial tightly and incubate at 60°C for 2 hours for saponification.
-
Cool the mixture to room temperature.
-
Adjust the pH to 3-4 with 1 M HCl.
-
Add n-hexane to the vial and vortex vigorously to extract the free fatty acids.
-
Centrifuge to separate the phases and carefully collect the upper n-hexane layer.
-
Repeat the extraction with n-hexane two more times.
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.
-
The dried extract containing free FuFAs is ready for derivatization.[1]
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to a more volatile form, typically methyl esters.
Materials:
-
Dried free fatty acid extract from Protocol 2
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
Toluene
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitute the dried fatty acid extract in a small volume of toluene.
-
Add 14% BF3-MeOH solution to the vial.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add saturated NaCl solution and n-hexane to the vial.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs).
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts and evaporate to a small volume under a stream of nitrogen.
-
The sample is now ready for GC-MS analysis.[1]
Protocol 4: Analysis of Furan Fatty Acids by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C
-
Ramp to 240°C at 5°C/min
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 50-450
-
-
Identification: FuFA methyl esters are identified based on their characteristic retention times and mass spectra, particularly the base peak and molecular ions.
Protocol 5: Analysis of Furan Fatty Acids by UPLC-MS/MS
This protocol is adapted from a method for the sensitive quantification of FuFAs in human plasma.[4]
Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm × 100 mm, 1.7 µm)
UPLC Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start with 80% B
-
Decrease to 80% B at 14.0 min
-
Return to initial conditions at 18.0 min for equilibration
-
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (derivatization may be required for high sensitivity in positive mode)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions: Specific precursor-to-product ion transitions for each FuFA are monitored for quantification. For example, for 11D3 (m/z 321), transitions could be 321→71, 321→99, 321→141.[4]
Signaling Pathway and Workflow Diagrams
To visually represent the processes involved in Furan fatty acid research, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for the analysis of Furan fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Furan Fatty Acid F5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (F-acids) are a unique class of lipids characterized by a furan moiety within the fatty acid chain. Found in various natural sources, including fish and plants, these compounds have garnered attention for their potent antioxidant and anti-inflammatory activities.[1][2] One such member, Furan fatty acid F5 (F5), also known as 12,15-epoxy-13-methyl-12,14-Eicosadienoic acid, is emerging as a compound of interest for its potential therapeutic applications in inflammatory diseases.[3] The anti-inflammatory effects of furan fatty acids are thought to be closely linked to their ability to scavenge radicals produced during lipid peroxidation.[1][4] In vivo studies on related F-acid ethyl esters have demonstrated more potent anti-inflammatory activity than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid.[1][2]
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound. The methodologies described herein are designed to enable researchers to assess the efficacy of F5 in cellular models of inflammation and to elucidate its mechanism of action.
Postulated Mechanism of Action
While the precise signaling pathways modulated by this compound are still under investigation, evidence from related furan fatty acids suggests a multi-faceted anti-inflammatory mechanism. The primary mode of action is believed to be its strong antioxidant properties, which involves the furan ring acting as a scavenger of peroxyl radicals, thereby inhibiting lipid peroxidation, a key event in the inflammatory process.[1][4]
Furthermore, recent studies have shown that other furan fatty acids, such as 9M5, 11M5, and 11D5, can act as activators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][6] PPARγ is a nuclear receptor that plays a critical role in regulating inflammation, primarily by inhibiting the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). By activating PPARγ, F-acids may suppress the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes.
Based on this, it is hypothesized that this compound exerts its anti-inflammatory effects through two primary routes:
-
Direct Radical Scavenging : Neutralizing reactive oxygen species (ROS) to prevent cellular damage and the initiation of inflammatory cascades.
-
PPARγ Activation : Leading to the downstream inhibition of the NF-κB signaling pathway, thereby reducing the production of key inflammatory mediators.
The following diagram illustrates this proposed signaling pathway.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These tables are provided as templates for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| F5 Concentration (µM) | LPS (1 µg/mL) | NO Production (% of Control) | Standard Deviation |
| 0 | - | 100 | ± 5.2 |
| 0 | + | 450 | ± 20.5 |
| 1 | + | 380 | ± 15.1 |
| 5 | + | 275 | ± 12.8 |
| 10 | + | 150 | ± 9.7 |
| 25 | + | 110 | ± 6.4 |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| F5 Concentration (µM) | LPS (1 µg/mL) | PGE2 Production (pg/mL) | Standard Deviation |
| 0 | - | 50 | ± 4.1 |
| 0 | + | 850 | ± 45.3 |
| 1 | + | 720 | ± 38.6 |
| 5 | + | 550 | ± 29.2 |
| 10 | + | 320 | ± 18.9 |
| 25 | + | 150 | ± 10.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| F5 Conc. (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 | - | 120 ± 10 | 80 ± 7 | 40 ± 5 |
| 0 | + | 2500 ± 150 | 1800 ± 110 | 900 ± 60 |
| 1 | + | 2100 ± 130 | 1550 ± 95 | 780 ± 55 |
| 5 | + | 1600 ± 100 | 1100 ± 70 | 550 ± 40 |
| 10 | + | 900 ± 65 | 650 ± 45 | 300 ± 25 |
| 25 | + | 400 ± 30 | 300 ± 20 | 150 ± 15 |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound in a murine macrophage cell line, RAW 264.7.
Protocol 1: In Vitro LPS-Induced Inflammation Model
This protocol outlines the general workflow for inducing an inflammatory response in RAW 264.7 macrophages using LPS and treating them with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After the incubation period, collect the cell culture supernatants for the analysis of inflammatory mediators.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reaction to quantify the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in a new 96-well plate.
-
Sample Addition: Add 100 µL of the collected cell culture supernatant from each well of the experimental plate to corresponding wells in the new plate.
-
Griess Reaction: Mix equal volumes of Griess Reagent Component A and B immediately before use. Add 100 µL of the mixed Griess reagent to each well containing supernatant and standards.
-
Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
Protocol 3: Measurement of PGE2, TNF-α, IL-6, and IL-1β by ELISA
This protocol outlines the general steps for quantifying the production of Prostaglandin E2 (PGE2) and the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Principle: The sandwich ELISA is a highly sensitive method for quantifying specific proteins. A capture antibody specific for the target molecule is coated onto the wells of a microplate. The sample is added, and the target molecule is bound by the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured molecule. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the concentration of the target molecule.
Procedure (General): Follow the specific instructions provided with the commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample Addition: Add 100 µL of cell culture supernatants and standards to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the manual (e.g., 2 hours at room temperature).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the enzyme-linked detection antibody and incubate as directed.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Immediately measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Construct a standard curve and determine the concentrations of the target molecules in the samples.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound. By utilizing the described in vitro models and analytical methods, it is possible to systematically evaluate the efficacy of F5 in mitigating inflammatory responses and to gain insights into its underlying mechanisms of action. The hypothesized involvement of PPARγ activation and subsequent NF-κB inhibition presents a compelling avenue for further research, potentially positioning this compound as a novel therapeutic agent for the treatment of inflammatory disorders.
References
- 1. healthprevent.net [healthprevent.net]
- 2. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Stability of Furan Fatty Acid F5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan moiety within the fatty acid chain. One such member, Furan fatty acid F5 (F5), is of increasing interest in biomedical research and drug development due to its potential therapeutic properties. As with many unsaturated lipids, the stability of F5 in various laboratory conditions is a critical factor for ensuring the accuracy and reproducibility of experimental results. The furan ring, in particular, is susceptible to degradation under certain conditions, which can impact the biological activity and quantification of the compound.
This document provides a comprehensive overview of the known stability characteristics of furan fatty acids and offers detailed protocols for assessing the stability of this compound in common organic solvents. These guidelines are intended to assist researchers in the proper handling, storage, and analysis of F5 to maintain its integrity throughout experimental workflows.
Factors Affecting this compound Stability
The stability of this compound can be influenced by several factors, primarily related to its chemical structure which includes a reactive furan ring and a fatty acid chain that can be susceptible to oxidation.
-
Oxidation: The furan ring in FuFAs acts as a potent antioxidant, and as such, is susceptible to oxidation.[1] Studies on furan fatty acids in fish oil have shown that they can degrade upon oxidation, with dimethylated FuFAs degrading faster than monomethylated ones.[2] This process can be accelerated by exposure to air (oxygen), heat, and the presence of metal ions.
-
Light Exposure: Furan fatty acids are known to be sensitive to light. One study demonstrated that furanoid fatty acids in soybean oil were completely degraded within two days of exposure to daylight.[3] This photo-oxidation can lead to the formation of degradation products, altering the compound's properties and concentration in solution.[1]
-
pH (Acidic and Basic Conditions): The furan ring is particularly unstable in acidic environments. Acid-catalyzed hydrolysis can lead to the opening of the furan ring, resulting in the formation of dicarbonyl compounds. Therefore, the use of strong acidic conditions during sample preparation or analysis should be avoided. While less reactive under basic conditions, prolonged exposure to strong bases may also promote degradation.
-
Solvent Choice: The polarity and protic nature of the organic solvent can influence the stability of F5. While specific data for F5 is limited, studies on other furan compounds suggest that polar aprotic solvents may offer a more stabilizing environment compared to protic solvents, especially in the presence of acidic or basic catalysts.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and acid-catalyzed hydrolysis. Therefore, it is crucial to store F5 solutions at low temperatures.
General Recommendations for Handling and Storage
To ensure the stability of this compound in organic solvents, the following best practices are recommended:
-
Solvent Selection: Whenever possible, use high-purity, peroxide-free organic solvents. For long-term storage, aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) may be preferable. If protic solvents like ethanol (B145695) or methanol (B129727) are used, they should be of high purity and stored under an inert atmosphere.
-
Inert Atmosphere: To minimize oxidation, always handle F5 solutions under an inert gas such as nitrogen or argon. This is particularly important when preparing stock solutions for long-term storage.
-
Light Protection: Protect F5 solutions from light by using amber vials or by wrapping containers with aluminum foil. Avoid unnecessary exposure to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions of F5 at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation processes. For short-term use, solutions can be kept on ice.
-
Avoidance of Contaminants: Ensure that all glassware and equipment are scrupulously clean and free of metal ions and acidic or basic residues that could catalyze degradation.
-
Use of Antioxidants: For applications where it does not interfere with downstream analysis, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent may help to prevent oxidative degradation.
Data on Furan Fatty Acid Stability
| Solvent | General Stability Recommendation | Potential Degradation Pathways |
| Aprotic Solvents | ||
| Acetonitrile | Recommended for stock solutions and analytical standards. | Low potential for degradation if stored properly (low temp, protected from light and air). |
| Dimethyl Sulfoxide (DMSO) | Suitable for stock solutions, especially for biological assays. Ensure anhydrous grade. | Low potential for degradation if stored properly. DMSO is hygroscopic, which could introduce water and potentially facilitate hydrolysis over long periods. |
| Hexane | Suitable for short-term storage and extraction. | Low potential for degradation if stored properly. F5 has lower solubility in non-polar solvents. |
| Chloroform | Use with caution. Should be stabilized and peroxide-free. | Potential for degradation if the solvent contains acidic impurities or peroxides. |
| Protic Solvents | ||
| Ethanol | Suitable for short-term use. Store under inert gas. | Potential for esterification over long periods if acidic catalysts are present. Susceptible to oxidation. |
| Methanol | Use with caution, especially with acidic modifiers. | Potential for esterification. Can promote acid-catalyzed degradation of the furan ring if acidic impurities are present. |
Experimental Protocol: Assessment of this compound Stability in an Organic Solvent
This protocol provides a framework for researchers to determine the stability of F5 in a specific organic solvent under defined conditions. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, which can separate and quantify the parent compound and its potential degradation products.
Objective: To quantify the degradation of this compound in a selected organic solvent over time at different temperatures.
Materials:
-
This compound standard
-
High-purity organic solvent of choice (e.g., acetonitrile, ethanol)
-
HPLC-grade mobile phase solvents
-
Amber HPLC vials with inert caps
-
Calibrated incubator or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of F5 Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Handle the stock solution under an inert atmosphere and protect it from light.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Prepare several sets of vials for each storage condition to be tested (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).
-
Include a "Time 0" sample which will be analyzed immediately.
-
-
Storage:
-
Place the sets of vials in their respective storage conditions.
-
Ensure that the vials are protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Method: Develop a stability-indicating HPLC method capable of separating F5 from its potential degradation products. A reversed-phase C18 column is often suitable for fatty acid analysis.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic acid or acetic acid to improve peak shape) is a common starting point.
-
Detection: Use a UV detector at a wavelength where F5 has maximum absorbance, or an MS detector for more specific and sensitive detection.
-
Quantification: Create a calibration curve using freshly prepared standards of F5. Calculate the concentration of F5 remaining in each sample at each time point.
-
-
Data Analysis:
-
Calculate the percentage of F5 remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of F5 remaining versus time for each storage condition.
-
This data will provide a stability profile of F5 in the chosen solvent and under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 2. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of furanoid fatty acids in soybean oil | Zendy [zendy.io]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Furan fatty acid F5 GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of Furan (B31954) fatty acid F5.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape is a common issue in the GC analysis of furan fatty acids, which can compromise the accuracy and reproducibility of quantification. The following guide addresses specific peak shape problems in a question-and-answer format.
Question 1: Why are my Furan fatty acid F5 peaks tailing?
Answer: Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is often caused by active sites within the GC system that interact with the polar carboxyl group of the fatty acid.
Potential Causes & Solutions:
-
Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the liner or on the column stationary phase can lead to undesirable interactions.
-
Incomplete Derivatization: Furan fatty acids require derivatization to fatty acid methyl esters (FAMEs) to increase their volatility and reduce interactions. Incomplete derivatization leaves polar carboxylic acids that will tail.[3]
-
Solution: Ensure your derivatization protocol (e.g., using methanolic KOH) is carried out completely. Verify the reaction's completion before injection.[3]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to tailing.[1][2][4]
-
Contamination: Non-volatile residues from previous injections can create active sites in the inlet or the front of the column.[2]
-
Solution: Regularly maintain and clean the GC inlet. Replace the septum and liner as needed.
-
Question 2: What is causing my this compound peaks to show fronting?
Answer: Peak fronting, where the first half of the peak is sloped, is typically a result of column overload or a mismatch between the sample solvent and the stationary phase.
Potential Causes & Solutions:
-
Column Overload: Injecting a sample that is too concentrated or using too large of an injection volume can saturate the stationary phase.[2][5][6]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the polarity of the stationary phase, it can cause peak distortion, especially for early eluting peaks.[1][7]
-
Solution: Dissolve your sample in a solvent that is compatible with your GC column's stationary phase. For polar "WAX" type columns, a more polar solvent may be appropriate.
-
Question 3: Why are my this compound peaks splitting?
Answer: Split peaks can occur due to issues with the injection technique or improper focusing of the analytes at the head of the column.
Potential Causes & Solutions:
-
Improper Injection Technique: A slow injection or issues with the autosampler can lead to a broad initial sample band.
-
Solution: Optimize the injection speed. If using an autosampler, ensure it is functioning correctly. A pressure-pulsed injection can sometimes help to create a narrower initial band.[8]
-
-
Suboptimal Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analytes on the column.[1][8]
-
Solvent Pooling: A mismatch between the injection solvent and the stationary phase can cause the solvent to "pool" on the column, leading to split peaks for compounds that travel with the solvent.[8]
-
Solution: As with peak fronting, ensure solvent compatibility with the stationary phase. Using a split injection can also mitigate this by reducing the amount of solvent introduced onto the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC analysis of Furan fatty acids?
A1: Yes, derivatization is essential for the GC analysis of furan fatty acids.[3] Converting the polar carboxylic acid group to a more volatile and less polar ester, such as a fatty acid methyl ester (FAME), is crucial for achieving good peak shape and preventing interactions with the GC system.[3]
Q2: What type of GC column is recommended for this compound analysis?
A2: For the analysis of FAMEs, including furan fatty acid methyl esters, polar stationary phases are generally recommended. Columns with polyethylene (B3416737) glycol (e.g., WAX-type columns) or high-cyanopropyl phases (e.g., CP-Sil 88) provide good separation based on the degree of unsaturation and isomeric configuration.[2][5]
Q3: How can I improve the resolution between my this compound peak and other fatty acids?
A3: Improving resolution often involves optimizing the temperature program and carrier gas flow rate.
-
Temperature Program: A slower temperature ramp rate (e.g., 1-3°C/min) can enhance the separation of closely eluting FAMEs.[5]
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve column efficiency and, consequently, resolution.[5]
-
Column Length: If baseline resolution is not achievable, a longer column (e.g., 60m or 100m) will provide more theoretical plates and can improve separation.[5]
Quantitative Data Summary
The following table summarizes typical GC parameters for the analysis of Furan fatty acid methyl esters. Note that these are starting points and may require optimization for your specific application and instrument.
| Parameter | Recommended Value/Range | Rationale |
| GC Column | Polar (e.g., DB-WAX, HP-INNOWax, CP-Sil 88) | Provides good selectivity for FAMEs.[2][3] |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good efficiency. |
| Flow Rate | 1-2 mL/min (constant flow) | Optimal for column efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Volume | 1 µL | A good starting point to avoid column overload. |
| Split Ratio | 10:1 to 50:1 | Helps to prevent column overload and can improve peak shape.[8] |
| Oven Program | Initial: 100-150°C, Ramp: 2-5°C/min, Final: 240-260°C | A slow ramp is crucial for separating complex mixtures of FAMEs.[5] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification; MS provides identification. |
| Detector Temperature | 260-280 °C | Prevents condensation of analytes. |
Detailed Experimental Protocol: FAMEs Preparation and GC Analysis
This protocol outlines a general procedure for the derivatization of furan fatty acids to FAMEs and their subsequent analysis by GC.
1. Lipid Extraction (if necessary):
- Extract the total lipids from your sample using a suitable method (e.g., Folch or Bligh-Dyer).
2. Saponification and Methylation:
- To the extracted lipid sample (or a known amount of oil), add 2 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).
- Heat the mixture at 80°C for 5-10 minutes.
- Cool the sample on ice.
3. Extraction of FAMEs:
- After cooling, add 1 mL of deionized water and 1 mL of hexane (B92381).
- Vortex the mixture vigorously for 1 minute.
- Allow the layers to separate.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
4. GC Analysis:
- Inject 1 µL of the hexane extract into the GC system using the parameters outlined in the table above.
- Acquire the chromatogram and integrate the peaks of interest.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape in your GC analysis.
Caption: A decision tree for systematically troubleshooting poor peak shape in GC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. Technical Tip: Early Eluting Peak Shape [phenomenex.com]
Technical Support Center: Optimizing Furan Fatty Acid (F5) Extraction from Tissues
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of furan (B31954) fatty acid F5 from various tissues. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are furan fatty acids (FuFAs) and why are they important?
A1: Furan fatty acids (FuFAs) are a unique class of lipids containing a furan ring within the acyl chain.[1] They are gaining significant attention due to their potent antioxidant and anti-inflammatory properties.[1] FuFAs act as effective scavengers of free radicals, protecting cellular components from oxidative damage, which is implicated in various diseases.[1]
Q2: What are the most common methods for extracting F5 and other FuFAs from tissues?
A2: The most widely used methods for total lipid extraction from tissues, which can be applied for FuFA analysis, are based on the use of solvent mixtures like chloroform (B151607):methanol (B129727) (2:1, v/v), as in the Folch or Bligh & Dyer methods.[1][2] Other solvent systems such as n-hexane/isopropanol and ethyl acetate (B1210297) have also been shown to be effective.[3][4]
Q3: Is derivatization necessary for F5 analysis?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is a critical step.[5] Free fatty acids are not volatile enough for GC analysis.[5] Converting them to more volatile esters, typically fatty acid methyl esters (FAMEs), improves chromatographic separation, peak shape, and thermal stability.[1][5] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, which can be an advantage for less volatile or thermally labile fatty acids.[5][6]
Q4: How can I accurately quantify the amount of F5 in my tissue extract?
A4: Accurate quantification of FuFAs, which are often present in low concentrations, can be challenging.[4] The use of an appropriate internal standard is crucial to correct for sample loss during preparation and for variations in instrument response.[2][5] Stable isotope-labeled internal standards are ideal.[5] Additionally, creating a calibration curve with known concentrations of an F5 standard is essential for accurate measurement.
Q5: What are the main challenges in F5 fatty acid analysis?
A5: The primary challenges in FuFA analysis include their low concentrations in biological samples, co-elution with other more abundant fatty acids, and their susceptibility to degradation.[2][4] The lack of commercially available reference standards for all FuFAs can also complicate their identification and quantification.[7]
Troubleshooting Guide
Low or No Recovery of F5
Q: I am experiencing very low or no recovery of my F5 analyte. What are the potential causes and how can I fix this?
A: Low recovery is a common issue in FuFA analysis. Here are several potential causes and their solutions:
-
Inefficient Extraction: The solvent system you are using may not be optimal for your specific tissue matrix.
-
Solution: A mixture of chloroform and methanol (2:1, v/v) is generally effective for a broad range of lipids.[2] For less polar matrices, hexane (B92381)/isopropanol can be an alternative, though it may be less efficient for membrane-bound lipids.[2][4] Ethyl acetate has also been shown to be an efficient solvent.[3] It may be necessary to perform multiple extraction steps to ensure complete recovery.[5]
-
-
Analyte Degradation: Furan fatty acids are potent antioxidants and are susceptible to oxidation, especially when exposed to light and air.[8][9] They can also be degraded by harsh chemical treatments during sample preparation.[8]
-
Solution: Protect your samples from light by using amber glass vials.[8] Whenever possible, work under an inert atmosphere, such as nitrogen or argon, particularly during solvent evaporation.[8] Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent can help minimize oxidation.[4][8]
-
-
Loss During Sample Handling: Fatty acids can adhere to plastic surfaces or be lost during solvent evaporation.[5]
-
Inefficient Derivatization: The derivatization step to form FAMEs might be incomplete or might be degrading the F5. Acid-catalyzed methylation, for example, can potentially degrade the furan ring.[8]
Poor Chromatographic Resolution
Q: My F5 peak is not well-resolved in my GC-MS chromatogram due to co-elution with other fatty acids. How can I improve the separation?
A: Co-elution with more abundant fatty acids is a significant challenge.[2] Here are some strategies to improve resolution:
-
Enrichment Steps: To reduce matrix complexity, you can enrich your sample for FuFAs.
-
Chromatographic Conditions: Your GC method may not be optimized for separating F5 from other similar compounds.
-
Advanced Techniques: For very complex matrices, standard GC-MS may not provide sufficient resolution.
Quantitative Data Summary
The following tables summarize quantitative data related to Furan Fatty Acid extraction and analysis.
Table 1: Comparison of Solvent Efficiency for Trifuranoylglycerol (TG-FuFA) Extraction from Latex [3]
| Solvent System | TG-FuFA Yield (% w/w latex) in Low-Ammonia Latex | TG-FuFA Yield (% w/w latex) in High-Ammonia Latex |
| Ethyl Acetate | 0.28 | 0.24 |
| Chloroform–Methanol (2:1, v/v) with NaCl | Not specified | 0.25 |
| Isopropanol | Fair alternative to Ethyl Acetate | 0.25 |
Table 2: Recovery Rate for FuFA Enrichment Step [4]
| Enrichment Technique | Reported Recovery Rate |
| Silver Ion Chromatography | 85% |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue (Bligh & Dyer Method)[1][2]
-
Homogenization: Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture. For plant tissues, it is recommended to freeze the sample in liquid nitrogen and grind it to a fine powder before homogenization.
-
Filtration: Filter the homogenate to remove solid particles.
-
Phase Separation: Add 0.2 volumes (e.g., 4 mL) of a 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis[1]
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 2 mL of 14% boron trifluoride-methanol (BF3-MeOH) solution.
-
Incubation: Seal the vial and heat at 90°C for 1 hour.
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge to separate the phases.
-
FAME Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Concentration: Combine the hexane extracts and evaporate to a small volume under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for F5 fatty acid extraction and analysis.
Caption: Role of furan fatty acids in mitigating oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. furan fatty acids [akvetter.uni-hohenheim.de]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Furan Fatty Acid Chromatography
Welcome to the technical support center for furan (B31954) fatty acid (FuFA) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of furan fatty acids, with a specific focus on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are furan fatty acids and why are they challenging to analyze?
A1: Furan fatty acids (FuFAs) are a class of lipids containing a furan ring within the fatty acid chain. They are of interest due to their antioxidant properties. Their analysis is challenging primarily due to their low concentrations in complex biological matrices and their structural similarity to other more abundant fatty acids, which often leads to co-elution during chromatographic separation.
Q2: Why is derivatization necessary for the GC-MS analysis of furan fatty acids?
A2: Derivatization, typically methylation to form fatty acid methyl esters (FAMEs), is essential for the gas chromatography-mass spectrometry (GC-MS) analysis of furan fatty acids. This process increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis. It also reduces their polarity, which can improve chromatographic peak shape and resolution.
Q3: What are the most common derivatization methods for furan fatty acids?
A3: The most common methods involve esterification to FAMEs. Base-catalyzed methods are often preferred to avoid the potential degradation of the furan ring that can occur with harsh acidic catalysts. However, acid-catalyzed methods using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) are also widely used. It is crucial to ensure the derivatization reaction is complete to prevent peak tailing and potential co-elution of free fatty acids with FAME peaks.
Q4: What is multidimensional gas chromatography (MDGC) and how does it help with FuFA analysis?
A4: Multidimensional gas chromatography (MDGC or GC-GC) is a powerful technique that uses two GC columns with different stationary phases to achieve enhanced separation. A specific portion (a "heart-cut") of the eluent from the first column containing the analytes of interest is transferred to a second column for further separation. This technique is particularly effective for resolving FuFAs from co-eluting compounds in complex mixtures like fish oil.[1]
Troubleshooting Guide: Co-elution Issues
Problem: My furan fatty acid peaks are broad, tailing, or show shouldering, suggesting co-elution with other fatty acids in my GC-MS chromatogram.
Below is a step-by-step guide to troubleshoot and resolve co-elution problems in your furan fatty acid analysis.
Step 1: Confirm Co-elution
Before making significant changes to your methodology, it's important to confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a "shoulder" or significant tailing, are strong indicators of co-elution.
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the width of the chromatographic peak. A changing mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of multiple components.
Step 2: Review and Optimize Sample Preparation
Issues in your sample preparation workflow can be a primary source of co-elution.
-
Incomplete Derivatization: Ensure your derivatization to FAMEs is complete. Incomplete reactions can lead to the original free fatty acids eluting and potentially overlapping with your target FAME peaks.
-
Sample Matrix Complexity: FuFAs are often minor components in complex samples. Consider an enrichment step, such as silver ion chromatography, to isolate the FuFAs before GC-MS analysis. Be aware that this step needs to be optimized to avoid sample loss.
Step 3: Optimize GC Method Parameters
Adjusting your gas chromatography method can significantly improve the resolution of co-eluting peaks.
-
Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.
-
Slower Ramp Rate: Decreasing the temperature ramp rate, especially during the elution window of your target analytes, can enhance separation.
-
Isothermal Holds: Introducing an isothermal hold at a specific temperature can help separate closely eluting compounds.
-
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution.
Step 4: Select an Appropriate GC Column
The choice of the GC column's stationary phase is a critical factor in achieving selectivity between different FAMEs.
-
Polar Stationary Phases: For FAME analysis, polar stationary phases are generally recommended. Highly polar cyanopropyl silicone columns, such as the HP-88 and DB-23 , are specifically designed for the separation of FAMEs, including positional and geometric isomers.[2][3][4][5] The HP-88 column, in particular, is noted for its excellent resolution of cis and trans isomers.[4][6]
-
Column Dimensions: Longer columns generally provide higher resolution, but at the cost of longer analysis times. Thinner films can lead to sharper peaks and reduced column bleed.
Step 5: Employ Advanced Chromatographic Techniques
If co-elution persists after optimizing the above parameters, more advanced techniques may be necessary.
-
Multidimensional Gas Chromatography (MDGC): As mentioned in the FAQs, MDGC provides a significant increase in resolving power by using a two-column system. This is a highly effective method for separating trace furan fatty acids from a complex matrix.[1]
Logical Workflow for Troubleshooting Co-elution
The following diagram illustrates a logical workflow for addressing co-elution issues in furan fatty acid chromatography.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Quantitative Data
The following tables provide a summary of quantitative data related to the chromatographic analysis of fatty acid methyl esters (FAMEs), including conditions that can be adapted for furan fatty acid analysis.
Table 1: Comparison of GC Columns for FAME Separation
| GC Column | Stationary Phase Chemistry | Polarity | Key Advantages for FAME Analysis | Reference |
| HP-88 | High-polarity cyanopropyl siloxane | High | Excellent for detailed separation of cis/trans and positional FAME isomers.[4] | [2][3][4][6] |
| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | High | Provides excellent separation for complex FAME mixtures and good resolution of cis/trans isomers.[2][5] | [2][3][5][6] |
| DB-Wax | Polyethylene glycol (PEG) | Polar | Good for less complex FAME samples, but does not separate cis/trans isomers well.[2] | [2] |
Table 2: Example GC Oven Temperature Programs for FAME Analysis
| Parameter | Method 1 (for HP-INNOWax column) | Method 2 (for HP-88 column) |
| Initial Temperature | 60°C, hold for 2 min | 140°C, hold for 5 min |
| Ramp 1 | 20°C/min to 160°C | 4°C/min to 240°C |
| Ramp 2 | 5°C/min to 240°C | - |
| Final Hold | 7 min at 240°C | 15 min at 240°C |
| Total Run Time | 30 min | 45 min |
| Reference | [7] | [8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Derivatization of Fatty Acids to FAMEs
This protocol is recommended to minimize the degradation of the furan ring.
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform:methanol (2:1, v/v).
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 80°C for 10 minutes to cleave the fatty acids from the glycerol (B35011) backbone.
-
Methylation: Cool the sample and add 2 mL of methanol with 1% sulfuric acid. Heat at 80°C for 90 minutes. Note: For a strictly base-catalyzed method, after saponification, neutralize with HCl and then use a reagent like diazomethane (B1218177) (with appropriate safety precautions).
-
Extraction of FAMEs: Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381). Vortex thoroughly and then centrifuge to separate the layers.
-
Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS system.
Protocol 2: Multidimensional Gas Chromatography (MDGC) for FuFA Analysis
This protocol provides a general workflow for setting up an MDGC system to resolve co-eluting FuFAs.
-
First Dimension (1D) Separation:
-
Inject the FAME sample onto a non-polar or low-polarity GC column (e.g., HP-1).
-
Perform an initial separation where the FuFAs may co-elute with other fatty acids.
-
-
Heart-Cutting:
-
Based on the retention time window of the target FuFAs determined from preliminary runs, program the MDGC system to transfer the specific segment of the eluent (the "heart-cut") from the first column to the second column.
-
-
Second Dimension (2D) Separation:
-
The heart-cut is directed to a second, more polar column (e.g., a Stabilwax or HP-88 column) for further separation.
-
The different selectivity of the second column will resolve the co-eluting compounds from the first dimension.
-
-
Detection:
-
The eluent from the second column is directed to the mass spectrometer for detection and identification of the now-separated FuFAs.
-
The following diagram illustrates the workflow for MDGC.
Caption: Workflow for Multidimensional GC analysis of FuFAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Improving detection sensitivity of Furan fatty acid F5 in LC-MS
Welcome to the technical support center for the analysis of furan (B31954) fatty acids (FuFAs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Furan fatty acid F5 (F5) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS generally preferred over GC-MS for analyzing this compound?
A1: LC-MS/MS is often preferred for its higher sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique, it requires that analytes be volatile. This necessitates a derivatization step (typically methylation) for fatty acids like F5. This methylation process can be problematic, as the use of acidic catalysts can lead to the degradation of the sensitive furan ring, potentially compromising the analysis.[1][2] UPLC-ESI-MS/MS has demonstrated a higher detection sensitivity for furan fatty acids compared to GC-MS.[1][2][3]
Q2: What is the most effective strategy to significantly boost the detection sensitivity of F5 in LC-MS?
A2: The most impactful strategy is the use of chemical derivatization to reverse the charge of the analyte.[4][5] Typically, underivatized fatty acids are analyzed in negative ion mode [ESI(-)], which can suffer from poor ionization efficiency. By derivatizing the carboxylic acid group with a reagent that introduces a permanent positive charge, the analysis can be performed in positive ion mode [ESI(+)].[1][6] This "charge-reversal" approach leverages the generally higher ionization efficiency of cations in the ESI source, leading to a dramatic increase in sensitivity, sometimes by a thousand-fold or more.[1][6]
Q3: What are the primary challenges in the quantitative analysis of F5 and other furan fatty acids?
A3: The main challenges include:
-
Low Endogenous Concentrations: Furan fatty acids are typically present at very low levels (less than 1% of total lipids) in complex biological and food matrices.[7][8]
-
Structural Similarity to Other Lipids: F5 is structurally similar to more abundant conventional fatty acids, which can lead to co-elution and matrix interference during chromatographic separation.[2][9]
-
Analyte Stability: The furan ring is susceptible to degradation, particularly under acidic conditions that may be used during sample preparation steps like methylation for GC-MS.[1][2]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of F5 in the mass spectrometer source, causing ion suppression or enhancement and affecting quantitation.[10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Detectable Signal for F5 Analyte
Question: I am injecting my F5 standard or extracted sample but see a very low signal, or no peak at all. What are the first things I should investigate?
Answer: A low or absent signal can stem from several factors related to your sample preparation, LC separation, or MS detection method.
-
Check Ionization Mode and Polarity:
-
Without Derivatization: If you are analyzing underivatized F5, you must be in negative ion mode to detect the carboxylate anion. Sensitivity in this mode is often limited.[1]
-
With Derivatization: For maximum sensitivity, use a charge-reversal derivatization reagent and switch to positive ion mode . This is the recommended approach for trace-level detection.[1][6]
-
-
Optimize Mass Spectrometer Parameters:
-
Instrument parameters must be tuned for your specific analyte. Infuse a solution of your F5 standard (or its derivatized form) directly into the mass spectrometer to optimize key source settings.[12]
-
Key parameters to adjust include: nebulizing gas flow, drying gas flow, interface temperature, heat block temperature, and desolvation line temperature.[1][10]
-
For MS/MS, optimize the collision energy for the specific precursor-to-product ion transition for F5 to ensure maximum fragment intensity.[1]
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Ensure your lipid extraction protocol is efficient for F5. Inefficient extraction will lead to low recovery and a poor signal.[9]
-
Analyte Concentration: The concentration of F5 in your injected sample may be below the instrument's limit of detection (LOD). Consider concentrating your sample or using a more sensitive method (i.e., derivatization).[10]
-
-
Assess for Ion Suppression:
-
Co-eluting compounds from your sample matrix can suppress the ionization of F5. To test for this, analyze a sample with and without a known amount of F5 standard spiked in. A significantly lower-than-expected signal in the spiked sample indicates ion suppression. Improving chromatographic separation or adding a sample cleanup step can mitigate this.[10]
-
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
Question: I am analyzing the same F5 sample multiple times, but the peak area is highly variable between injections. What is causing this poor reproducibility?
Answer: Inconsistent peak areas are often a sign of instability in the sample or the analytical system.
-
Use a Stable Isotope-Labeled Internal Standard:
-
The most effective way to correct for variability during sample preparation and analysis is to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled F5). This technique, known as Stable Isotope Dilution Analysis (SIDA), involves adding a known amount of the labeled standard to each sample at the beginning of the workflow.[13][14] Since the internal standard behaves almost identically to the analyte but is mass-differentiated, the ratio of the analyte peak area to the internal standard peak area will remain consistent even if there are variations in injection volume, matrix effects, or instrument response.[15][16]
-
-
Ensure System Stability:
-
LC Equilibration: Allow the LC column to fully equilibrate with the initial mobile phase conditions between injections. Insufficient equilibration can cause shifts in retention time and affect peak shape.[10]
-
ESI Spray Stability: Visually inspect the electrospray plume (if possible) to ensure it is stable and consistent. An unstable spray will lead to a fluctuating ion signal and poor reproducibility.[10][11]
-
-
Verify Sample Integrity:
-
The furan ring can be unstable under certain conditions.[1] Ensure your sample storage and preparation methods are consistent and do not use harsh reagents that could degrade the analyte over time.
-
Quantitative Data Summary
The choice of analytical methodology has a profound impact on detection sensitivity. LC-MS/MS with derivatization offers a significant advantage for trace-level quantification of furan fatty acids.
Table 1: Comparison of Lower Limits of Quantitation (LLOQ) for Furan Fatty Acids
| Analytical Method | Derivatization | Typical LLOQ | Reference |
|---|---|---|---|
| GC-MS | Methylation | 10 µM | [1] |
| UPLC-ESI-MS/MS | None (Negative Ion Mode) | ~50 ng/mL | [1] |
| UPLC-ESI-MS/MS | AMMP Derivatization (Positive Ion Mode) | 0.05 ng/mL | [1] |
| HPLC-ESI-QTOF-MS | None | 0.6 pg (on-column) |[2] |
AMMP: 3-acyl-oxymethyl-1-methylpyridinium iodide
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization for Enhanced Sensitivity
This protocol describes the derivatization of F5's carboxylic acid group to introduce a permanent positive charge, enabling highly sensitive analysis in positive ion mode.
-
Sample Preparation: Start with an extracted and dried lipid sample containing F5.
-
Reconstitution: Dissolve the lipid extract in a suitable solvent mixture (e.g., 100 µL of acetonitrile/water/triethylamine).
-
Derivatization Reaction:
-
Add the derivatization agent (e.g., 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide to form AMMP).[1]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to allow the reaction to complete.
-
-
Quenching/Dilution: Stop the reaction by adding a quenching agent or dilute the sample with the initial mobile phase for LC-MS analysis.
-
Analysis: Inject the derivatized sample onto the LC-MS/MS system for analysis in positive ESI mode.
Protocol 2: UPLC-ESI-MS/MS Analysis of Derivatized F5
This protocol provides a starting point for the analysis of derivatized F5 using a triple quadrupole mass spectrometer. Parameters should be optimized for your specific instrument and column.
-
LC System: UPLC system
-
Column: A high-efficiency C18 column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Start at 10% B.
-
Ramp to 30% B over 1 minute.
-
(Further gradient steps to be optimized based on analyte retention time).
-
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the specific precursor ion (derivatized F5) and the most abundant, stable product ion by infusing a derivatized standard.
-
Source Parameters (Example): [1]
-
Nebulizing Gas Flow: 3 L/min
-
Drying Gas Flow: 15 L/min
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Interface Temperature: 350°C
-
Visualized Workflows and Logic
Caption: Workflow for high-sensitivity F5 analysis.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.at [shimadzu.at]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Furan fatty acid F5 degradation during sample preparation
Welcome to the Technical Support Center for Furan (B31954) Fatty Acid Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation of furan fatty acids (FuFAs), with a specific focus on preventing the degradation of F5. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Troubleshooting Guide: Preventing Furan Fatty Acid F5 Degradation
Furan fatty acids are susceptible to degradation during sample preparation, primarily due to oxidation and harsh chemical treatments. Low recovery or absence of the target analyte can often be traced back to these issues. This guide provides solutions to common problems encountered during the analysis of FuFA F5.
| Problem | Potential Cause | Recommended Solution |
| Low or No Detection of F5 | Degradation during Derivatization: The furan ring is sensitive to acidic conditions, especially at elevated temperatures. Acid-catalyzed methylation methods (e.g., using boron trifluoride-methanol or methanolic HCl) can lead to significant degradation of FuFAs.[1] | Opt for milder, base-catalyzed methylation methods, such as using sodium methoxide (B1231860) in methanol (B129727), followed by neutralization.[1][2][3] If an acidic catalyst is unavoidable, use the mildest possible conditions (lower temperature, shorter reaction time) and validate the method for F5 recovery. |
| Oxidation: FuFAs are potent antioxidants and are prone to oxidation when exposed to light and air, leading to the formation of degradation products like dioxoenoic fatty acids. | Protect samples from light by using amber glass vials.[1] Work under an inert atmosphere (e.g., nitrogen or argon), particularly during solvent evaporation steps. Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.05% w/v). | |
| Thermal Degradation: High temperatures during sample processing can lead to the degradation of the furan ring and the formation of furan from other precursors like polyunsaturated fatty acids.[4] | Avoid excessive heat during all sample preparation steps. For derivatization, maintain temperatures at or below 50°C for base-catalyzed methods.[2][3] | |
| Inconsistent Quantification | Variable Recovery during Extraction: The choice of extraction solvent and method can significantly impact the recovery of FuFAs. Inefficient extraction will lead to variable and inaccurate quantification. | The Folch method, using a chloroform (B151607):methanol (2:1, v/v) mixture, is a robust and widely used technique for the efficient extraction of a broad range of lipids, including FuFAs.[5][6][7] For less polar matrices, hexane (B92381):isopropanol can be considered, though it may be less effective for polar lipids. |
| Contamination: Contaminants from plasticware can interfere with the analysis, causing ion suppression in mass spectrometry and leading to inaccurate quantification. | It is highly recommended to use glass vials and labware throughout the sample preparation process to avoid contamination from plastics like polypropylene.[1] If plasticware is necessary, perform thorough blank analyses to identify and account for any potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing samples containing this compound?
Q2: How does temperature affect the stability of this compound?
A: High temperatures can promote the thermal degradation of furan fatty acids. While specific degradation rates for F5 are not well-documented, studies on other furan-containing compounds and fatty acids show that thermal degradation is a significant concern, especially during prolonged heating.[4] It is crucial to keep samples cold during processing and storage and to avoid excessive heat during derivatization.
Q3: What concentration of BHT should I use to prevent oxidation?
A: A common concentration of butylated hydroxytoluene (BHT) used to prevent the oxidation of polyunsaturated fatty acids is 0.05% (w/v) in the extraction solvent.[8][9] This concentration has been shown to be effective in protecting fatty acids from degradation for extended periods. However, the optimal concentration may vary depending on the sample matrix and storage conditions. It is advisable to test a range of concentrations if significant degradation is still observed.
Q4: Can I use a standard acid-catalyzed methylation kit for FAMEs preparation?
A: It is strongly advised against using harsh acid-catalyzed methylation methods, such as those employing boron trifluoride (BF3) in methanol, as they are known to degrade the furan ring of FuFAs.[1] A milder, base-catalyzed approach using sodium methoxide is the recommended method for preparing fatty acid methyl esters (FAMEs) from samples containing FuFAs.[2][3]
Experimental Protocols
Protocol 1: Lipid Extraction using the Folch Method
This protocol is a widely accepted method for the total lipid extraction from biological tissues and can be effectively used for the recovery of this compound.
Materials:
-
Tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v)
-
Butylated hydroxytoluene (BHT)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Prepare a chloroform:methanol (2:1, v/v) solution containing 0.05% BHT (w/v).
-
Weigh approximately 1 g of the tissue sample and place it in a glass homogenizing tube.
-
Add 20 mL of the chloroform:methanol/BHT solution to the tissue sample.
-
Homogenize the sample for 2-3 minutes until a uniform suspension is achieved.
-
Filter the homogenate through a fat-free filter paper into a glass centrifuge tube to remove solid particles.
-
Add 5 mL of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
The resulting lipid extract can be reconstituted in a small volume of chloroform:methanol (2:1, v/v) for storage at -80°C or used directly for derivatization.
Protocol 2: Base-Catalyzed Methylation of Furan Fatty Acids
This protocol describes a mild method for the preparation of fatty acid methyl esters (FAMEs), including F5-methyl ester, suitable for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
Toluene (B28343) (anhydrous)
-
0.5 M Sodium methoxide in methanol
-
Glacial acetic acid
-
n-Hexane (HPLC grade)
-
Saturated NaCl solution
-
Glass vials with PTFE-lined caps
Procedure:
-
Dissolve the dried lipid extract in 1 mL of anhydrous toluene in a glass vial.
-
Add 2 mL of 0.5 M sodium methoxide in methanol to the vial.
-
Seal the vial tightly and heat the mixture at 50°C for 10-20 minutes with occasional vortexing.[2][3]
-
Cool the vial to room temperature.
-
Neutralize the reaction by adding 100 µL of glacial acetic acid.
-
Add 2 mL of saturated NaCl solution and 2 mL of n-hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors leading to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in the Analysis of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Furan fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid), with a particular focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase, known as ion enhancement. In the analysis of this compound, which is often present at low concentrations in complex biological matrices like plasma or serum, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantification.[1][2] The primary culprits behind matrix effects in lipid analysis are often phospholipids (B1166683), which are highly abundant in biological samples and can co-extract with the analyte of interest.[3]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or peak in the steady baseline signal indicates regions of ion suppression or enhancement, respectively, as the matrix components elute.
-
Post-Extraction Spike: This is a quantitative approach. The signal response of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution of the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound, such as a deuterated or ¹³C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal and leading to reliable quantification.[1] While a specific SIL-IS for this compound may not be readily available commercially, custom synthesis is a potential option for rigorous quantitative assays.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound in plasma?
A4: The choice of sample preparation is critical in mitigating matrix effects. While protein precipitation (PPT) is a simple and common technique, it is often insufficient for removing phospholipids and other interfering endogenous components, leading to significant matrix effects.[4][5] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at providing cleaner extracts.[5] For lipid analysis, specialized SPE cartridges designed for phospholipid removal, such as HybridSPE, have been shown to be highly efficient in reducing matrix interference.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound | - Significant ion suppression. - Inefficient extraction. - Degradation of the analyte. | - Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression. - Improve Sample Cleanup: Switch from protein precipitation to a more robust method like solid-phase extraction (SPE) with a phospholipid removal sorbent.[3][4] - Optimize Chromatography: Modify the LC gradient to separate this compound from the ion-suppressing region. - Check Extraction Recovery: Spike a known amount of F5 standard into a blank matrix before extraction and compare the response to a post-extraction spike to determine recovery. - Use a SIL-IS: If available, a stable isotope-labeled internal standard is the most effective way to correct for both extraction inefficiency and ion suppression.[1] |
| Poor peak shape (tailing, fronting, or splitting) | - Column contamination or degradation. - Inappropriate injection solvent. - Co-elution with an interfering compound. - Sample overload. | - Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. - Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. - Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape and resolve F5 from interferences. - Reduce Injection Volume: Inject a smaller volume of the sample to avoid overloading the column. |
| Inconsistent or irreproducible results | - Variable matrix effects between samples. - Inconsistent sample preparation. - Instrument instability. | - Implement a SIL-IS: This is the most reliable way to account for sample-to-sample variations in matrix effects.[1] - Standardize Sample Preparation: Ensure consistent execution of the extraction protocol for all samples, standards, and quality controls. - System Suitability: Inject a standard solution periodically throughout the analytical run to monitor instrument performance and confirm stable retention times and peak areas. |
| High background noise in the chromatogram | - Incomplete removal of matrix components. - Contamination from solvents, reagents, or plasticware. | - Enhance Sample Cleanup: Use a more rigorous SPE protocol with multiple wash steps. - Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. - Check for Contamination: Analyze blank injections of your solvent and reconstitution solution to identify any sources of contamination. |
Quantitative Data on Matrix Effects
The following table summarizes the expected impact of different sample preparation techniques on the recovery of phospholipids, which are major contributors to matrix effects in the analysis of lipids like this compound. A lower phospholipid recovery indicates a cleaner extract and likely reduced ion suppression.
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Expected Impact on this compound Analysis |
| Protein Precipitation (PPT) | Low | High potential for significant ion suppression.[4][6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Generally provides cleaner extracts than PPT, leading to reduced matrix effects.[5] |
| Solid-Phase Extraction (SPE) - Reversed-Phase | Moderate | Can remove some phospholipids, but co-elution is still possible. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | High | More effective at removing a broader range of interferences compared to reversed-phase SPE. |
| HybridSPE® - Phospholipid | Very High | Specifically designed for high-efficiency removal of phospholipids, leading to a significant reduction in matrix-induced ion suppression.[3][4] |
This table provides a qualitative comparison. The actual degree of matrix effect will depend on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for other fatty acids and is designed to minimize matrix effects from plasma samples.
Materials:
-
Human plasma
-
This compound standard solution
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for F5 (if available)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
SPE cartridges with a phospholipid removal sorbent (e.g., HybridSPE® or similar)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 100 µL of plasma, add the SIL-IS solution. For samples without a SIL-IS, this step is omitted.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water with 5% methanol to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻. Product ions will be generated by collision-induced dissociation.
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical diagram of matrix effects causes and mitigation strategies.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of Derivatization Reaction for Furan Fatty Acid F5
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Furan (B31954) fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid) for analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and analysis of Furan fatty acid F5.
Issue 1: Low or No Recovery of F5
-
Question: I am observing low or no recovery of my this compound after sample preparation and analysis. What are the potential causes and solutions?
-
Answer: Low recovery of Furan fatty acids (FuFAs) is a common problem, often due to the instability of the furan ring. Key causes and troubleshooting steps include:
-
Degradation during Derivatization: Acidic catalysts, such as boron trifluoride in methanol (B129727) (BF₃-MeOH), used for methylation in GC-MS analysis can degrade the furan ring.[1][2]
-
Analyte Volatility: Furan derivatives can be volatile, leading to their loss during sample handling and preparation, especially during steps involving heating or evaporation.[2]
-
Low Analyte Concentration: The concentration of Furan fatty acids in your samples might be below the detection limit of your instrument.[2]
-
Solution: For enhanced sensitivity, consider using a triple quadrupole mass spectrometer, which can provide greater sensitivity.[2]
-
-
Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)
-
Question: My chromatograms for derivatized F5 show significant peak tailing. How can I improve the peak shape?
-
Answer: Peak tailing is often caused by interactions between the analyte and active sites in the GC system.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte.
-
Solution: Use deactivated liners and columns. If your column is old, it may have active sites that need to be addressed.[2]
-
-
Incomplete Derivatization: If the derivatization is incomplete, the remaining free carboxyl groups can interact with the system, causing tailing.
-
Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure complete conversion to the ester form.
-
-
Issue 3: Poor Resolution and Co-eluting Peaks
-
Question: I am having trouble separating my derivatized F5 from other fatty acid methyl esters (FAMEs) in the sample. How can I improve the resolution?
-
Answer: Poor resolution can compromise the accuracy of your analysis. Here are several strategies to improve it:
-
Inadequate GC Column Selection: A non-polar or low-polarity column may not provide sufficient selectivity for structurally similar FAMEs.[2]
-
Solution: For the analysis of FAMEs, a polar column like the Agilent HP-INNOWax or a cyanopropyl silicone column (e.g., HP-88) is recommended.[2]
-
-
Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation of closely eluting compounds.[2]
-
Solution: Optimize the temperature ramp rate and hold times to improve the separation of your target analytes.
-
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for the analysis of this compound?
A1: Yes, for GC-MS analysis, derivatization is essential. The carboxyl group of F5 needs to be converted to a more volatile and thermally stable ester form, typically a methyl ester (FAME), for successful gas chromatography.[2] For HPLC analysis, derivatization with a UV-active or fluorescent tag is often employed to enhance detection.
Q2: Which derivatization method is best for this compound for GC-MS analysis?
A2: Base-catalyzed methylation is generally preferred over acid-catalyzed methods to avoid degradation of the furan ring.[2] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a viable option that avoids harsh acidic conditions.
Q3: What are the recommended storage conditions for this compound?
A3: Furan fatty acids, including F5, can be unstable as free acids.[3] For long-term storage, it is recommended to store them as their methyl or ethyl esters.[3]
Experimental Protocols
Protocol 1: Base-Catalyzed Methylation for GC-MS Analysis
This protocol describes a base-catalyzed method to prepare fatty acid methyl esters (FAMEs) while minimizing the degradation of the furan ring.[2]
Materials:
-
Lipid sample containing this compound
-
0.5 M Methanolic Potassium Hydroxide (B78521) (KOH)
-
Deionized water
Procedure:
-
Saponification: To your lipid sample, add 2 mL of 0.5 M methanolic KOH. Heat the mixture at 80°C for 5 minutes.[2]
-
Methylation: Cool the sample on ice.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the mixture vigorously. Allow the phases to separate and then transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[2]
Protocol 2: Silylation using BSTFA for GC-MS Analysis
This protocol is suitable for derivatizing free fatty acids and avoids harsh acidic or basic conditions.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent (e.g., Dichloromethane)
-
Autosampler vial with cap
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating agents are sensitive to moisture.[4]
-
Reagent Addition: In an autosampler vial, combine 100 µL of the acid sample with 50 µL of BSTFA with 1% TMCS.[5]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4][5]
-
Dilution (Optional): After cooling to room temperature, a suitable solvent like dichloromethane (B109758) can be added to achieve the desired concentration for GC-MS analysis.[5]
Protocol 3: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol is for derivatizing fatty acids with a UV-active tag for HPLC analysis.
Materials:
-
Dried sample containing this compound
-
p-Bromophenacyl bromide solution in acetonitrile
-
Crown ether solution in acetonitrile
-
Potassium hydroxide (KOH) solution
Procedure:
-
Reaction Mixture: To the dried sample, add the p-bromophenacyl bromide/crown ether solution in acetonitrile. The derivatizing agent should be in at least a 25-fold excess compared to the potential fatty acid content.[6]
-
Derivatization: Heat the sample at 75-80°C for 30 minutes.[6]
-
Analysis: After cooling, the sample is ready for HPLC analysis.[6]
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for GC-MS Analysis
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol (12-14%) | 60-100°C for 5-60 minutes | Robust for free fatty acids and transesterification.[4] | Can lead to degradation of the furan ring.[1][2] BF₃ is toxic and moisture-sensitive.[4] |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | 50-70°C for 2-30 minutes | Rapid and effective for transesterifying glycerolipids.[4] Avoids acidic degradation of the furan ring. | Not suitable for esterifying free fatty acids directly.[4] |
| Silylation | BSTFA with 1% TMCS | 60°C for 60 minutes | Mild reaction conditions. Suitable for free fatty acids. | Reagents are moisture-sensitive.[4] |
| Diazomethane Derivatization | Diazomethane (CH₂N₂) in Ether | Room temperature, rapid reaction | Highly specific for carboxylic acids, yielding clean conversions.[4] | Diazomethane is explosive, toxic, and carcinogenic, requiring specialized handling.[4] |
Visualizations
References
Addressing analyte breakthrough in SPE of Furan fatty acid F5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Solid-Phase Extraction (SPE) of Furan (B31954) fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of Furan fatty acid F5 in my SPE procedure. What are the likely causes and how can I troubleshoot this?
A1: Low recovery of this compound is a common issue that can stem from several factors throughout the SPE workflow. The primary causes are often related to analyte breakthrough during the loading or washing steps, or incomplete elution.
Troubleshooting Steps:
-
Verify Analyte Breakthrough: The first step is to determine at which stage the analyte is being lost. This can be done by collecting the flow-through from the sample loading step and each wash fraction and analyzing them for the presence of this compound.[1] If the analyte is found in these fractions, it indicates breakthrough is occurring.
-
Optimize Sample Loading Conditions:
-
Solvent Composition: this compound is a relatively polar lipid. If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a weak affinity for the sorbent and pass through without being retained.[2] To enhance retention on a reversed-phase sorbent (like C18 or HLB), the sample should be diluted with a weaker, aqueous solvent to increase the polarity of the sample matrix.[3]
-
pH Adjustment: Since this compound is a carboxylic acid, its state of ionization is pH-dependent. For reversed-phase SPE, it is crucial to ensure the analyte is in its neutral, protonated form to maximize hydrophobic interaction with the sorbent. This is achieved by acidifying the sample to a pH at least two units below the pKa of the analyte.[3]
-
Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete retention.[4] Try decreasing the flow rate to approximately 1 mL/min to improve binding.[5]
-
-
Evaluate the Wash Solvent: The wash step is critical for removing interferences, but a solvent that is too strong can elute the target analyte along with the impurities.
-
Ensure Complete Elution: If the analyte is not in the load or wash fractions, it may be strongly retained on the sorbent.
-
Increase Elution Solvent Strength: Use a stronger organic solvent or increase the percentage of organic solvent in your elution mixture. For reversed-phase sorbents, a solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile can be effective.[6]
-
Adjust Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the charge of the analyte or the sorbent, thereby disrupting the ionic interaction.[3] For this compound on an anion exchange sorbent, eluting with an acidic solvent will neutralize the carboxylate group, leading to its release.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately.
-
Q2: My analyte, this compound, is breaking through the SPE cartridge during sample loading. How can I prevent this?
A2: Analyte breakthrough during sample loading is a clear indication of insufficient retention. Here are the key parameters to address:
-
Sorbent Choice: The choice of sorbent is critical. For a polar acidic compound like this compound, a standard C18 sorbent might not provide sufficient retention. Consider the following alternatives:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymeric sorbents are designed to retain a wide range of compounds, from polar to non-polar, making them an excellent choice for this compound.[7][8][9] They are also water-wettable, which means that even if the sorbent runs dry, the extraction can be continued without compromising performance.[9]
-
Anion Exchange Sorbents: Since this compound is a carboxylic acid, it will be negatively charged at a neutral or basic pH. An anion exchange sorbent can be used to retain the analyte through electrostatic interactions.[10][11] It is recommended to pair a weak analyte like a carboxylic acid with a strong anion exchange (SAX) sorbent.[12]
-
-
Sample Pre-treatment: Proper sample preparation is crucial to ensure optimal interaction with the sorbent.
-
pH Adjustment: For retention on an anion exchange sorbent, the sample pH should be adjusted to be at least two pH units above the pKa of this compound to ensure it is in its deprotonated, anionic form.[3]
-
Dilution: For viscous samples like plasma, dilution with an appropriate buffer can reduce viscosity and prevent clogging of the SPE cartridge.[4]
-
-
Sorbent Mass and Sample Load: Overloading the SPE cartridge is a common cause of breakthrough.
-
Ensure that the mass of the analyte and other matrix components does not exceed the capacity of the sorbent. Polymeric sorbents generally have a higher capacity than silica-based sorbents.[4]
-
If overloading is suspected, either reduce the sample volume or increase the sorbent mass of the SPE cartridge.
-
-
Flow Rate: As mentioned previously, a slower flow rate during sample loading allows for more effective retention.[4]
Q3: I am observing poor reproducibility between my SPE replicates for this compound analysis. What could be the cause?
A3: Poor reproducibility can be frustrating and can compromise the validity of your results. The issue can often be traced back to inconsistencies in the SPE procedure.
-
Inconsistent Flow Rates: Variations in flow rate between samples can lead to differences in retention and elution, and thus, variable recoveries. Using a vacuum manifold with flow control or an automated SPE system can help maintain consistent flow rates.
-
Cartridge Drying Out: If using a silica-based sorbent like C18, it is critical that the sorbent bed does not dry out after the conditioning and equilibration steps and before sample loading.[4] If the sorbent bed dries, the hydrophobic functional groups can collapse, leading to poor retention and erratic recoveries. Using a water-wettable sorbent like HLB can mitigate this issue.[9]
-
Incomplete or Inconsistent Elution: Ensure that the elution solvent is dispensed consistently and that enough time is allowed for the solvent to fully interact with the sorbent. A "soak step", where the elution solvent is allowed to sit in the sorbent bed for a few minutes before being drawn through, can improve elution efficiency and reproducibility.
-
Sample Matrix Effects: High variability can also be a result of matrix effects, where other components in the sample interfere with the analysis. A more rigorous wash step or a more selective sorbent (like a mixed-mode anion exchange/reversed-phase sorbent) may be necessary to achieve a cleaner extract and more reproducible results.
-
Analyte Instability: Furan fatty acids are susceptible to oxidation.[13] Inconsistent handling of samples, such as prolonged exposure to air or light, can lead to degradation of the analyte and therefore, poor reproducibility. It is advisable to work quickly, keep samples cool, and use antioxidants if necessary.
Data Presentation
The following tables provide representative data for the SPE of fatty acids. Note that these are illustrative examples, and actual performance will depend on the specific experimental conditions.
Table 1: Expected Recovery Rates for Fatty Acids using Different SPE Sorbents
| Sorbent Type | Analyte Class | Typical Recovery (%) | Reference |
| C18 | Free Fatty Acids | 80-95% | [6] |
| HLB | Wide range of acidic, neutral, and basic analytes | >90% | [4][13] |
| Anion Exchange | Acidic Drugs | 85-105% | |
| Mixed-Mode | Oxylipins | >80% |
Table 2: Intra-day and Inter-day Precision and Accuracy for Furan Fatty Acid Quantification in Human Plasma (using a validated LC-MS/MS method following extraction)
| Analyte | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
| 11D3 (Furan Fatty Acid) | 0.1 | 11.2 | 12.5 | 95.8 |
| 1 | 9.1 | 10.3 | 103.4 | |
| 10 | 7.2 | 8.1 | 99.5 | |
| 11D5 (Furan Fatty Acid) | 0.1 | 10.8 | 11.9 | 98.2 |
| 1 | 8.5 | 9.7 | 101.7 | |
| 10 | 6.9 | 7.5 | 100.3 | |
| Data adapted from a study on related furan fatty acids to illustrate typical method performance.[2] | ||||
| RSD: Relative Standard Deviation |
Experimental Protocols
Recommended SPE Protocol for this compound from Plasma using an HLB Cartridge
This protocol is a recommended starting point for method development. Optimization may be required for your specific application.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 30 mg, 1 mL)
-
Human Plasma
-
Internal Standard (e.g., a deuterated analog of this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of 1% formic acid in water and vortex to mix. This step ensures the this compound is in its neutral form for optimal retention on the reversed-phase component of the HLB sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry completely.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile.
-
Consider a second elution with 1 mL of acetonitrile to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for your LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery in SPE.
Caption: Recommended SPE workflow for this compound.
Caption: Antioxidant mechanism of Furan fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 9. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. amsbio.com [amsbio.com]
- 13. benchchem.com [benchchem.com]
Minimizing ion suppression of Furan fatty acid F5 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing the Furan fatty acid F5 (F5) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for F5 analysis?
A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (F5), decrease the ionization efficiency of F5 in the mass spectrometer's ion source.[1] This leads to a reduced signal for F5, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[2] Co-eluting matrix components can compete with the analyte for ionization, leading to inaccurate quantification.
Q2: What are the common causes of ion suppression in F5 analysis?
A2: Ion suppression in this compound analysis can stem from various sources, including:
-
Endogenous compounds from the biological matrix, such as salts, proteins, and lipids.[3]
-
Exogenous substances introduced during sample preparation, like plasticizers from plastic tubes.[2]
-
High concentrations of F5 itself or other co-eluting compounds.[1]
-
Mobile phase additives used in the liquid chromatography (LC) method.[2]
Q3: How can I detect if ion suppression is affecting my F5 analysis?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This experiment involves continuously infusing a standard solution of F5 into the mass spectrometer after the LC column. A blank sample extract is then injected.[2][4] A drop in the constant F5 signal baseline indicates the retention times where matrix components are eluting and causing suppression.[2][4]
-
Matrix Effect Comparison: This involves comparing the peak area or height of F5 in a sample spiked after extraction to the response of F5 in a clean solvent at the same concentration.[2] A significantly lower signal in the matrix sample indicates ion suppression.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low F5 Signal Intensity
Possible Cause: Ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts compared to protein precipitation and can reduce ion suppression.[2]
-
Solid-Phase Extraction (SPE): Can selectively isolate F5 and remove a significant portion of the interfering matrix.
-
Protein Precipitation: While a common technique, it may leave other plasma components that can cause ion suppression.[2]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate F5 from co-eluting interferences.[2]
-
Adjust Mobile Phase Gradient: Altering the gradient profile can change the elution times of F5 and interfering compounds.[2]
-
Change Organic Solvent: Switching the organic solvent in the mobile phase can significantly alter selectivity.[2]
-
Select a Different Stationary Phase: Using a column with a different chemistry can also improve separation.[2]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effects.[2] However, this may not be suitable for trace analysis.[2]
-
Reduce ESI Flow Rate: Lowering the flow rate into the electrospray ionization (ESI) source to the nanoliter-per-minute range can generate smaller, more highly charged droplets that are more tolerant to nonvolatile salts, thus reducing ion suppression.[2]
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for F5 would be its stable isotope-labeled counterpart. The SIL-IS co-elutes with F5 and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Detection of Ion Suppression by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase.
-
Set up the LC-MS system with a 'T' connector between the LC column outlet and the mass spectrometer's ion source.
-
Continuously deliver the F5 standard solution to the ion source via a syringe pump connected to the 'T' connector. This will generate a stable baseline signal for F5.
-
Inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.
-
Monitor the F5 signal throughout the chromatographic run. Any significant drop in the baseline indicates the retention time at which interfering compounds are eluting and causing ion suppression.[2][4]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract F5 from a biological matrix and minimize matrix effects.
Materials:
-
Sample containing F5
-
Internal Standard solution
-
Extraction solvent (e.g., n-hexane)
-
Acidifying agent (e.g., 1 M HCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample, add the internal standard.
-
Acidify the sample to a pH of 3-4 with 1 M HCl.
-
Add the extraction solvent (e.g., n-hexane) and vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer with n-hexane) to a clean tube.
-
Repeat the extraction process on the aqueous layer two more times to ensure complete recovery.
-
Combine all organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for F5 Analysis
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation | High | Moderate | High |
| Liquid-Liquid Extraction (LLE) | Low | Good | Moderate |
| Solid-Phase Extraction (SPE) | Low to Moderate | Good to Excellent | Low to Moderate |
This table provides a qualitative comparison based on general observations in mass spectrometry. Actual performance will depend on the specific matrix and analytical method.
Visualizations
Caption: Workflow illustrating how co-eluting matrix components lead to ion suppression of this compound.
Caption: Troubleshooting flowchart for addressing ion suppression in this compound analysis.
References
Improving the resolution of Furan fatty acid isomers in chromatography
Welcome to the Technical Support Center for the chromatographic analysis of furan (B31954) fatty acid (FuFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the resolution and overall quality of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution of furan fatty acid isomers so challenging?
A1: The primary challenge lies in the structural similarity of FuFA isomers. They often have the same molecular weight and similar polarities, differing only in the position of the furan ring or the double bonds within their structures. This makes them difficult to separate using standard chromatographic techniques. Furthermore, FuFAs are typically present in low concentrations in complex biological matrices, co-eluting with more abundant fatty acids, which further complicates their analysis.[1][2][3]
Q2: What is the most critical factor for improving the GC resolution of FuFA isomers?
A2: The choice of the gas chromatography (GC) column is paramount. For the separation of fatty acid methyl esters (FAMEs), including FuFA isomers, highly polar capillary columns are the gold standard.[4] Columns with a stationary phase containing a high percentage of cyanopropyl, such as biscyanopropyl polysiloxane, offer excellent selectivity for resolving structurally similar isomers.[4][5] Longer columns (e.g., 100m) generally provide better resolution.[4][6]
Q3: Is derivatization necessary for FuFA analysis?
A3: Yes, for Gas Chromatography (GC) analysis, derivatization is essential. The carboxyl group of fatty acids needs to be converted to a more volatile ester form, most commonly methyl esters (FAMEs), to ensure they can be analyzed by GC.[7][8] For Liquid Chromatography (LC) analysis, derivatization is not always required but can be used to enhance sensitivity.[9][10]
Q4: How can I prevent the degradation of my furan fatty acid samples?
A4: Furan fatty acids are susceptible to oxidation.[7][11] To minimize degradation, samples should be stored at low temperatures (≤ -60°C).[7] During sample preparation, it is advisable to work under an inert atmosphere, such as nitrogen, and to protect samples from light using amber glass vials.[7][11] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[11]
Q5: Can Liquid Chromatography (LC) be used to separate FuFA isomers?
A5: Yes, Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), can be used for FuFA analysis.[2][10] Reversed-phase columns, such as C18, are commonly employed.[2][12] For separating isomers based on the number and geometry of double bonds, silver-ion HPLC is highly effective.[5][12][13]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks in GC Analysis
Symptoms:
-
Overlapping peaks for different FuFA isomers.
-
Inability to accurately quantify individual isomers.
-
Broad or asymmetrical peak shapes.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate GC Column Selection | Switch to a high-polarity stationary phase column. For FAMEs, a cyanopropyl silicone column (e.g., HP-88, SP-2560, CP-Sil 88) is highly recommended.[4][7] Consider using a longer column (≥100m) for increased efficiency.[4][6] |
| Suboptimal Oven Temperature Program | Decrease the temperature ramp rate (e.g., 1-3°C/min) to enhance the interaction of analytes with the stationary phase and improve separation.[4][12] |
| Carrier Gas Flow Rate Too High | Optimize the carrier gas flow rate. While hydrogen allows for faster analysis, helium can also provide good resolution.[4] Ensure the flow rate is appropriate for the column dimensions. |
| Column Overload | Reduce the injection volume or dilute the sample to prevent peak fronting and broadening.[4][12] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in LC Analysis
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front" extending from the main peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For reversed-phase HPLC, residual silanol (B1196071) groups can interact with the carboxylic acid group of FuFAs. Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress ionization.[12] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.[12] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12] |
Quantitative Data Summary
Table 1: Recommended GC Columns and Typical Parameters for FAME Analysis
| Parameter | Recommendation | Reference |
| Column Type | Highly polar cyanopropyl (e.g., SP-2560, CP-Sil 88, Rtx-2330) | [4][5] |
| Column Length | ≥100 m for high resolution | [4][6] |
| Initial Temperature | 140°C, hold for 5 minutes | [4] |
| Temperature Ramp | 2-4°C/minute to 240°C | [4] |
| Carrier Gas | Hydrogen or Helium | [4] |
Table 2: Performance Comparison of GC-MS and LC-MS/MS for FuFA Analysis
| Feature | GC-MS | LC-MS/MS | Reference |
| Sensitivity | Moderate | High to Very High | [9] |
| Selectivity | High | Very High | [9] |
| Sample Preparation | Derivatization (methylation) required | Derivatization often used to enhance sensitivity | [9] |
| Key Advantage | Robust, well-established, good for profiling | High sensitivity and specificity, suitable for complex matrices | [9] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines the extraction of total lipids and subsequent derivatization to fatty acid methyl esters (FAMEs).
-
Lipid Extraction (Bligh & Dyer Method):
-
Weigh approximately 1g of tissue and homogenize it in 20 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.[8]
-
Filter the homogenate to remove solid particles.[8]
-
Add 4 mL of 0.9% NaCl solution to the filtrate to induce phase separation.[8]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.[8]
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.[8]
-
-
Saponification:
-
To the dried lipid extract, add 500 µL of 1 M KOH in 95% ethanol.[8]
-
Seal the vial and incubate at 60°C for 2 hours.[8]
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.[8]
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.[8]
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[8]
-
-
Derivatization to FAMEs (using Boron Trifluoride-Methanol):
-
Reconstitute the dried extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.[8]
-
Seal the vial and heat at 90°C for 1 hour.[8]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[8]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.[8]
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of furan fatty acids.
Caption: Troubleshooting decision tree for poor GC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Geometrical and positional isomers of unsaturated furan fatty acids in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce background noise in Furan fatty acid F5 detection
Welcome to the technical support center for Furan (B31954) fatty acid (FuFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the detection of FuFAs, such as F5, thereby improving signal-to-noise ratios and ensuring data accuracy.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: High Background Noise in Mass Spectrometry Data
A high or noisy baseline in your chromatogram can obscure the peaks of low-abundance analytes like Furan fatty acid F5, leading to inaccurate quantification.
Question: What are the common causes of high background noise in my LC-MS/MS or GC-MS analysis, and how can I reduce it?
Answer:
High background noise is a frequent challenge in trace analysis and can originate from multiple sources throughout your experimental workflow.[1][2] Key areas to investigate include contamination from solvents, sample handling, and the instrument itself.[1][2][3]
Possible Causes and Solutions:
| Source of Noise | Specific Cause | Recommended Solution | Expected Outcome |
| Solvents & Reagents | Mobile phase or solvent impurities.[1] | Use high-purity, LC-MS or GC-MS grade solvents and reagents. Prepare mobile phases fresh and filter them.[1] | Reduction in baseline noise and removal of contaminant peaks. |
| Microbial growth in aqueous mobile phases.[2] | Add a small percentage (e.g., 10%) of organic solvent to aqueous phases and replace them frequently.[2] | A stable and lower baseline. | |
| Contaminated derivatization agents. | Run a blank with the derivatization agent alone to check for impurities. | Identification of the source of interfering peaks. | |
| Sample Preparation | Leaching of plasticizers from tubes and pipette tips.[2][4] | Use glass vials and avoid plastic containers whenever possible. If plastics are necessary, perform a thorough blank analysis.[4] | Cleaner blanks and elimination of plasticizer-related ions. |
| Introduction of contaminants from handling (e.g., lipids from skin).[2] | Always wear gloves and maintain a clean workspace. | Reduced appearance of keratin (B1170402) and other common laboratory contaminants. | |
| Incomplete removal of abundant matrix components (e.g., phospholipids).[5] | Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5] | Minimized ion suppression and matrix effects, leading to a better signal-to-noise ratio.[5] | |
| LC/GC System | Carryover from previous injections of concentrated samples.[1][6] | Run several solvent blanks after analyzing a concentrated sample. Flush the sample injection system between runs.[1][6] | Ghost peaks from previous runs should diminish or disappear.[6] |
| Contaminated solvent lines, frits, or column.[2] | Flush the system with a strong solvent. If contamination persists, bake out the GC column or replace the LC column.[6] | A significant drop in baseline noise after cleaning. | |
| Septum bleed in the GC inlet.[6] | Use high-quality, low-bleed septa and replace them regularly (e.g., after 100-200 injections).[4] | Reduction of sharp, discrete peaks that often appear at higher temperatures.[6] | |
| Mass Spectrometer | Dirty ion source.[1][3] | Perform regular cleaning of the ion source components (e.g., cone, needle, transfer tube) as part of routine maintenance.[1][3] | Increased signal intensity and a significant reduction in background ions. |
Troubleshooting Workflow for High Background Noise:
Caption: A logical workflow for troubleshooting high baseline noise.
Issue 2: Poor Peak Shape and Resolution for this compound
Co-elution with more abundant fatty acids is a major challenge in FuFA analysis, leading to poor peak shape, inaccurate integration, and ambiguous identification.[7][8]
Question: My this compound peak is broad, tailing, or co-eluting with other fatty acid peaks. How can I improve the chromatography?
Answer:
Achieving good chromatographic resolution for FuFAs requires careful optimization of both the sample preparation and the analytical method. Because FuFAs are often present in trace amounts compared to other fatty acids, separating them from interfering compounds is critical.[9][10]
Strategies for Improving Peak Shape and Resolution:
| Strategy | Description | Key Considerations |
| Optimize Derivatization | Free fatty acids can exhibit poor peak shape. Derivatization to fatty acid methyl esters (FAMEs) for GC-MS or using charge-reversal agents for LC-MS/MS improves volatility and reduces polarity.[6][7][11] | For GC-MS, be cautious with acidic catalysts like BF₃-MeOH, as they can degrade the furan ring.[8] Consider milder, base-catalyzed methods.[4] For LC-MS/MS, some derivatization agents can cause oxidation.[7][12] |
| Enrichment Steps | Techniques like silver ion chromatography can be used to enrich FuFAs and separate them from the bulk of other fatty acids prior to analysis.[9][10] | This step can lead to sample loss if not properly optimized. A recovery rate of around 85% has been reported.[8] |
| Chromatographic Optimization | For GC-MS, use a high-resolution capillary column. For LC-MS/MS, a reverse-phase C18 column is common.[7][12] Optimize the temperature gradient (GC) or mobile phase gradient (LC) to enhance separation. | The similar chromatographic behavior of the furan ring with some monounsaturated fatty acids makes peak identification challenging.[7] |
| Multidimensional Gas Chromatography (MDGC) | This advanced technique uses two columns with different stationary phases. A "heart-cut" containing the FuFAs from the first column is transferred to a second column for further separation.[8][13] | MDGC provides excellent resolving power for complex matrices and can separate FuFAs from interfering compounds without extensive sample cleanup.[8][13] |
Experimental Workflow for FuFA Analysis:
Caption: A general experimental workflow for Furan fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for Furan fatty acid analysis by GC-MS?
A1: Free fatty acids are polar and not sufficiently volatile for direct analysis by gas chromatography. This leads to issues like poor peak shape (tailing) and adsorption onto the column.[6] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and thermal stability while reducing polarity, resulting in sharper peaks, better separation, and improved sensitivity.[6][11]
Q2: Can I use plastic tubes and tips during my sample preparation?
A2: It is strongly recommended to avoid plasticware. Polypropylene and other plastics can leach contaminants like plasticizers into your sample.[2][4] These contaminants can create significant background noise, interfere with the ionization of your target analytes (ion suppression), and be misidentified as lipids, complicating your data analysis.[4] Whenever possible, use high-quality glass vials and labware with PTFE-lined caps.[6]
Q3: My FuFA signal is very low or undetectable. What are the likely causes?
A3: Low signal can be due to several factors:
-
Degradation: FuFAs are susceptible to oxidation and degradation, especially under harsh acidic conditions used in some derivatization methods.[4][8] Protect samples from light, work under an inert atmosphere, and consider adding an antioxidant like BHT.[4]
-
Inefficient Extraction: Ensure your lipid extraction method is appropriate for the sample matrix. A chloroform (B151607)/methanol mixture is generally effective for a broad range of lipids.[8]
-
Ion Suppression: In LC-MS, co-eluting compounds from a complex matrix can suppress the ionization of FuFAs. Improve sample cleanup or chromatographic separation to mitigate this effect.[5]
-
Suboptimal MS Parameters: Ensure that the mass spectrometer settings (e.g., collision energy, Q1/Q3 voltages) are optimized for your specific FuFA analytes.[7]
Q4: Which analytical technique is better for FuFA analysis: GC-MS or LC-MS/MS?
A4: Both techniques are widely used and have their own advantages.
-
GC-MS is a classic and robust method, especially with techniques like multidimensional GC (MDGC) for resolving complex mixtures.[13] However, it requires a derivatization step which can potentially degrade the furan ring.[8]
-
LC-MS/MS offers high sensitivity and can sometimes analyze underivatized FuFAs in negative ion mode.[7][12] Using charge-reversal derivatization can further enhance sensitivity in positive ion mode.[7][12] LC-MS/MS is often considered more sensitive for trace-level quantification.[7][14]
Experimental Protocols
Protocol 1: Lipid Extraction and Saponification
This protocol describes a general method for extracting total lipids from a biological sample and releasing free fatty acids.
Materials:
-
Homogenized tissue or plasma sample
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic KOH
-
1 M HCl
-
n-Hexane
-
Nitrogen gas stream
Procedure:
-
Homogenization: Homogenize the biological sample.
-
Lipid Extraction (Folch Method): Add 20 volumes of chloroform/methanol (2:1, v/v) to the homogenate. Vortex thoroughly.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Centrifuge to clarify the layers.[11]
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.[11]
-
Saponification: Reconstitute the dried lipid extract in methanolic KOH. Seal the vial and incubate at 60°C for 2 hours.[11]
-
Acidification: Cool the mixture and adjust the pH to 3-4 with 1 M HCl.
-
Fatty Acid Extraction: Extract the free fatty acids by adding n-hexane and vortexing. Repeat the extraction two more times.
-
Final Drying: Combine the hexane (B92381) layers and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.[11]
Protocol 2: Derivatization to FAMEs for GC-MS Analysis
This protocol details the conversion of free fatty acids to fatty acid methyl esters (FAMEs).
Materials:
-
Dried fatty acid extract
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Toluene
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 2 mL of 14% BF₃-MeOH solution. Seal the vial and heat at 90°C for 1 hour.[11]
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[11]
-
Phase Separation: Vortex and centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Concentration: Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.[11]
Quantitative Data Summary
The following table summarizes typical parameters for the detection of FuFAs using UPLC-MS/MS, highlighting the sensitivity of the method.
Table 1: UPLC-MS/MS Parameters for FuFA Detection
| Parameter | 11D3 (FuFA) | 11D5 (FuFA) | Reference |
| Precursor Ion (m/z) | 321 | 349 | [7] |
| Product Ions (m/z) | 71, 99, 141 | 71, 127, 141 | [7] |
| Ionization Mode | Negative ESI | Negative ESI | [7] |
| Limit of Quantitation (GC/MS) | 10 µM | 10 µM | [7] |
| Limit of Quantitation (LC-MS/MS) | Significantly higher sensitivity than GC/MS | Significantly higher sensitivity than GC/MS | [7][14] |
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Furan Fatty Acid F5 Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Furan (B31954) fatty acid F5 (F5).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for Furan fatty acid F5?
A1: Several successful synthetic routes for F5 have been reported. Key strategies include:
-
Silver- or Iodine-Induced 5-endo-dig Cyclization: This is a common and effective method that involves the cyclization of a 3-alkyne-1,2-diol precursor to form the furan ring. Silver-catalyzed methods are noted for being environmentally friendly and can result in nearly quantitative yields.[1][2][3]
-
Appel Reaction: A newer, biosynthetically inspired route utilizes the Appel reaction for the dehydration of endoperoxides to form the furan ring. This method is notable for being metal- and acid-free.[4]
-
Multi-step Routes from Furan Precursors: Some syntheses start with a pre-formed furan ring, such as 4,5-dibromofuran-2-carboxaldehyde, and build the side chains through a series of reactions like Sonogashira and Wittig couplings.[1]
Q2: I am observing low yields in my F5 synthesis. What are the likely causes?
A2: Low yields in F5 synthesis can often be attributed to several factors:
-
Instability of the Final Product: Furan fatty acids, particularly in their free acid form, are known to be unstable.[5] It is often preferable to store them as esters.
-
Side Reactions During Furan Ring Formation: The acidic conditions sometimes used in furan synthesis can lead to polymerization or other unwanted side reactions.[6]
-
Difficulty in Introducing the Carboxylic Acid Side Chain: This step can be challenging and may require protection/deprotection strategies to be efficient.[7]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in iodine-induced cyclization, the choice of solvent can significantly impact the yield and formation of byproducts.[3]
Q3: What is the best way to purify this compound?
A3: Purification of F5 can be challenging due to its potential instability. Common and effective methods include:
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method. However, the acidic nature of silica can sometimes cause degradation of sensitive furans. Using deactivated (neutral) silica or adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this issue.[6]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-purity isolation. For preparative separations, the method can be scaled up.[8][9]
-
Silver Ion Chromatography: This technique can be employed for the separation of furan fatty acid esters.[10]
Q4: How should I store this compound to prevent degradation?
A4: Due to their instability, it is recommended to store this compound as an ester rather than a free acid.[5] Samples should be protected from light and stored at low temperatures under an inert atmosphere to minimize oxidation.
Troubleshooting Guides
Issue 1: Low Yield in Silver-Catalyzed Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use freshly prepared or commercially sourced silver nitrate (B79036) on silica gel. | The activity of the catalyst is crucial for the cyclization reaction. |
| Suboptimal Solvent | While various solvents can be used, ensure it is anhydrous as water can interfere with the reaction. | The presence of water can lead to unwanted side reactions and reduce the efficiency of the catalyst. |
| Incorrect Reaction Time/Temperature | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. The reaction is often rapid at room temperature. | Prolonged reaction times may lead to the formation of byproducts. |
Issue 2: Formation of Side Products in Iodine-Induced Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | A solvent study may be necessary. For example, using ethyl acetate (B1210297) has been shown to provide a cleaner reaction and higher yield compared to other solvents.[3] | The solvent can influence the reaction pathway and the formation of byproducts. |
| Excess Iodine | Use the stoichiometric amount of iodine required for the reaction. | Excess iodine can lead to over-iodination or other side reactions. |
| Presence of a Base | A mild base is typically used in this reaction. Ensure the correct base and stoichiometry are used. | The base is necessary to facilitate the cyclization, but an inappropriate choice or amount can lead to side reactions. |
Issue 3: Degradation of F5 During Workup or Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Conditions | Neutralize any acidic reagents during the workup. Use a neutralized stationary phase (e.g., deactivated silica) for column chromatography.[6] | The furan ring is sensitive to acid and can degrade. |
| Exposure to Air and Light | Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. | Furan fatty acids are susceptible to oxidation.[10] |
| Elevated Temperatures | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature and reduced pressure. | F5 can be thermally labile. |
Data Presentation
Table 1: Comparison of Yields for Key Steps in F5 Synthesis Routes
| Synthetic Step | Method | Catalyst/Reagent | Yield | Reference |
| Furan Ring Formation | Silver-Catalyzed Cyclization | AgNO₃ on Silica Gel | Essentially Quantitative | [1][3] |
| Furan Ring Formation | Iodine-Induced Cyclization | Iodine | 70-85% | [1][3] |
| Furan Ring Formation | Appel Reaction | PPh₃, CCl₄ | Good | [4] |
| Alkyne-Diol Synthesis | Sharpless Dihydroxylation | K₃Fe(CN)₆, K₂CO₃, etc. | 86% | [11] |
| Alkynoic Acid Synthesis | Finkelstein & Acetylide Coupling | NaI, HCCLi·H₂N(CH₂)₂NH₂ | ~77% (over 2 steps) | [11] |
Experimental Protocols
Protocol 1: Silver-Catalyzed Synthesis of F5 Precursor
This protocol describes the conversion of a 3-alkyne-1,2-diol precursor to the corresponding furan derivative.
Materials:
-
3-alkyne-1,2-diol precursor
-
Silver nitrate (AgNO₃) on silica gel
-
Anhydrous organic solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the 3-alkyne-1,2-diol precursor in the anhydrous organic solvent in the reaction vessel.
-
Add a catalytic amount of silver nitrate on silica gel to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the solid catalyst with a small amount of the organic solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude furan product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
This protocol outlines the derivatization of F5 to its methyl ester (FAME) and subsequent analysis by GC-MS.
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
To the dried F5 sample, add a small volume of toluene (B28343) followed by BF₃-MeOH solution.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add saturated NaCl solution and n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer containing the FAME.
-
-
Sample Preparation for GC-MS:
-
Dry the collected hexane layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Column: HP-5MS (or equivalent)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 32 °C, hold for 4 min
-
Ramp to 200 °C at 20 °C/min
-
Hold at 200 °C for 3 min
-
-
MS Detector: Scan in a suitable mass range (e.g., 50-450 amu) or use Selected Ion Monitoring (SIM) for targeted analysis.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low F5 yield.
Caption: Key factors influencing F5 synthesis outcomes.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Overcoming Challenges in Scaling up Furan Fatty Acid F5 Purification
Welcome to the technical support center for Furan (B31954) fatty acid F5 (F5) purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up the purification of this valuable but unstable molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Furan fatty acid F5 purification, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of F5 After Scaling Up | Degradation of the furan ring: Furan fatty acids are susceptible to degradation under acidic or basic conditions, and prolonged exposure during larger-scale purification can exacerbate this issue. Light and oxygen exposure can also lead to photo-oxidative degradation.[1][2] | - Use Milder Conditions: Opt for near-neutral pH conditions whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time. - Protect from Light and Oxygen: Work in a light-protected environment and use degassed solvents. Purge vessels with an inert gas like nitrogen or argon.[1] - Esterification: Consider converting the free fatty acid to its methyl or ethyl ester prior to purification. Esters of furan fatty acids are generally more stable. |
| Column Overloading: Exceeding the binding capacity of the stationary phase leads to co-elution of F5 with impurities. | - Determine Loading Capacity: Perform small-scale experiments to determine the optimal loading capacity for your chosen stationary phase before proceeding to a larger scale. - Stepwise Increase in Scale: Gradually increase the scale of purification rather than making a large leap from analytical to preparative scale. | |
| Irreversible Adsorption: F5 may irreversibly bind to the stationary phase, especially if active sites are present. | - Use High-Quality Stationary Phase: Employ well-packed, high-purity stationary phases. - Consider Alternative Techniques: For larger scales, countercurrent chromatography can be an effective alternative to traditional column chromatography, as it minimizes irreversible adsorption. | |
| Poor Resolution and Purity at a Larger Scale | Decreased Separation Efficiency: As column diameter and particle size increase in preparative chromatography, separation efficiency can decrease, leading to broader peaks and poorer resolution. | - Optimize Flow Rate: The optimal linear velocity may differ between analytical and preparative scales. Re-optimize the flow rate for the larger column. - Gradient Optimization: If using gradient elution, the gradient profile may need to be adjusted for the larger column volume and longer run times. Be aware that gradients can cause swelling and compaction of some resins used in silver ion chromatography. |
| Co-elution with Structurally Similar Impurities: The crude F5 sample may contain other fatty acids or lipids with similar properties, making separation challenging at a larger scale. | - Employ Orthogonal Purification Methods: Use multiple purification techniques based on different separation principles. For example, follow silver ion chromatography (separation based on unsaturation) with reversed-phase chromatography (separation based on hydrophobicity). - Pre-purification Steps: Consider a preliminary purification step, such as liquid-liquid extraction or crystallization, to remove bulk impurities before the main chromatographic step. | |
| Inconsistent Results Between Batches | Variability in Starting Material: The composition of the crude F5 extract can vary between synthesis batches. | - Characterize Starting Material: Thoroughly analyze each batch of crude F5 before purification to anticipate potential separation challenges. |
| Changes in Chromatographic Media Performance: The performance of the stationary phase can change over time with repeated use. | - Implement Column Cleaning and Regeneration Protocols: Regularly clean and regenerate your preparative columns according to the manufacturer's instructions. - Use a Dedicated Column: If possible, dedicate a column specifically for F5 purification to avoid cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this compound purification?
A1: The most significant challenge is the inherent instability of the this compound molecule. Its furan ring is susceptible to degradation under various conditions, including exposure to acids, bases, light, and oxygen.[1][2] These challenges are magnified during scale-up due to longer processing times and larger solvent volumes, which increase the potential for degradation and subsequent loss of yield and purity.
Q2: Is silver ion chromatography a suitable method for large-scale F5 purification?
A2: Silver ion chromatography is a powerful technique for separating lipids based on their degree of unsaturation and can be used for preparative scale. However, scaling up this method can be challenging. When using ion-exchange resins in the silver ion form, only isocratic elution is typically possible, as gradient elution can cause the resin to swell and compact, leading to poor performance. For silica (B1680970) gel impregnated with silver nitrate (B79036), light sensitivity and potential silver leaching are concerns that need to be managed, especially during longer preparative runs.
Q3: Are there alternative purification techniques to consider for industrial-scale production of F5?
A3: Yes, countercurrent chromatography (CCC) is a promising alternative for large-scale purification of F5.[3] CCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby minimizing issues of irreversible adsorption and degradation on active sites. It has been successfully used for the preparative isolation of a furan fatty acid from a natural source with high purity and recovery.[3]
Q4: How can I improve the stability of F5 during the purification process?
A4: To improve stability, consider the following strategies:
-
Esterification: Convert the F5 free fatty acid to its methyl or ethyl ester. Esters are generally more stable and less prone to degradation.
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents can help prevent oxidative degradation.
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber glassware or cover equipment with aluminum foil to protect the F5 from light-induced degradation.[1]
-
Temperature Control: Maintain low temperatures during processing and storage to slow down potential degradation reactions.
Q5: What are the key parameters to consider when transferring a lab-scale purification method to a pilot scale?
A5: When scaling up, consider the following:
-
Linear Velocity: Maintain the same linear velocity of the mobile phase to achieve a similar separation profile. This will require a significant increase in the volumetric flow rate.
-
Column Loading: Do not simply scale the sample load linearly with the column volume. The loading capacity should be determined experimentally for the larger column.
-
Gradient Profile: If using a gradient, it will need to be adjusted to account for the larger column volume and system delay volume.
-
Solvent Consumption: Be prepared for a substantial increase in solvent usage and have appropriate storage and waste disposal procedures in place.
-
Heat Dissipation: Larger columns can generate more heat due to frictional forces. Ensure that your system can handle the heat dissipation to avoid affecting the separation.
Data Presentation
The following tables summarize quantitative data from lab-scale purification of a furan fatty acid and provide a theoretical comparison for a pilot-scale run, highlighting potential challenges.
Table 1: Lab-Scale Furan Fatty Acid Purification via Countercurrent Chromatography [3]
| Parameter | Run 1 (pH-zone-refining CCC) | Run 2 (Conventional CCC) |
| Starting Material | 210 mg latex extract | 48.4 mg from Run 1 |
| Yield | 48.4 mg | Not specified |
| Purity | 95% | 99% |
| Technique | pH-zone-refining Countercurrent Chromatography | Conventional Countercurrent Chromatography |
Table 2: Theoretical Comparison of Lab-Scale vs. Pilot-Scale F5 Purification
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Projected) | Key Considerations for Scale-Up |
| Starting Material | 1 g crude F5 ester | 100 g crude F5 ester | Consistent quality of crude material is crucial. |
| Column Dimensions | 2 cm (ID) x 25 cm (L) | 10 cm (ID) x 50 cm (L) | Increased column volume requires significantly higher flow rates to maintain linear velocity. |
| Flow Rate | 10 mL/min | 250 mL/min | Pumping capacity and pressure limits of the system must be considered. |
| Solvent Consumption | ~1 L per run | ~25 L per run | Solvent cost, supply, and waste management become major factors. |
| Expected Yield | 80-90% | 70-85% | Increased processing time and surface area contact can lead to higher product loss. |
| Expected Purity | >98% | >95% | Maintaining high resolution on a larger scale can be challenging, potentially requiring multiple passes or orthogonal purification steps. |
| Run Time | 1-2 hours | 4-8 hours | Longer run times increase the risk of F5 degradation. |
Experimental Protocols
Protocol 1: Lab-Scale Preparative Purification of F5 Methyl Ester using Silver Ion Chromatography
Objective: To purify this compound methyl ester from a crude mixture using preparative thin-layer chromatography (TLC) with silver nitrate impregnation.
Materials:
-
Crude F5 methyl ester
-
Preparative TLC plates (silica gel 60, 20x20 cm, 1mm thickness)
-
Silver nitrate (AgNO₃)
-
Acetonitrile
-
Diethyl ether
-
Developing tank
-
UV lamp (254 nm)
-
Scraper
-
Glass column for elution
-
Glass wool
-
Solvents for elution (e.g., hexane:diethyl ether mixtures)
Methodology:
-
Plate Preparation: Prepare a 10% (w/v) solution of AgNO₃ in acetonitrile. Evenly spray the solution onto the preparative TLC plates and allow them to air dry in the dark. Activate the plates in an oven at 110°C for 1 hour just before use.
-
Sample Application: Dissolve the crude F5 methyl ester in a minimal amount of hexane. Apply the sample as a narrow band approximately 2 cm from the bottom of the activated TLC plate.
-
Development: Place the plate in a developing tank containing a pre-equilibrated mobile phase of hexane:diethyl ether (e.g., 95:5 v/v). The optimal ratio may need to be determined by analytical TLC first. Allow the solvent to ascend to near the top of the plate.
-
Visualization: After development, dry the plate in the dark. Visualize the bands under a UV lamp. The F5 methyl ester band should be distinct from more saturated and unsaturated fatty acid esters.
-
Scraping and Elution: Carefully scrape the silica gel corresponding to the F5 methyl ester band into a clean container. Pack the scraped silica into a glass column plugged with glass wool.
-
Elution: Elute the F5 methyl ester from the silica gel using a suitable solvent, such as a 1:1 mixture of hexane and diethyl ether. Collect the eluate.
-
Solvent Removal and Analysis: Evaporate the solvent from the eluate under reduced pressure. Analyze the purity of the collected F5 methyl ester by GC-MS or HPLC.
Protocol 2: Pilot-Scale Purification of F5 using Countercurrent Chromatography (Conceptual)
Objective: To purify this compound on a pilot scale using countercurrent chromatography.
Instrumentation:
-
Pilot-scale countercurrent chromatograph
-
Solvent delivery pumps
-
Fraction collector
-
UV detector
Materials:
-
Crude this compound
-
Two-phase solvent system (e.g., hexane:acetonitrile:water). The optimal system must be determined through small-scale partitioning experiments (K value determination).
Methodology:
-
Solvent System Preparation: Prepare and thoroughly equilibrate the chosen two-phase solvent system in a large separation funnel. Degas both phases before use.
-
Instrument Preparation: Fill the CCC rotor with the stationary phase.
-
Sample Injection: Dissolve the crude F5 in a mixture of the stationary and mobile phases and inject it into the system.
-
Elution: Pump the mobile phase through the system at the optimized flow rate. The rotation of the CCC coils ensures efficient mixing and partitioning of the sample between the two liquid phases.
-
Fraction Collection: Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by HPLC). Pool the fractions containing high-purity F5.
-
Solvent Removal: Remove the solvents from the pooled fractions under reduced pressure to obtain the purified F5.
Mandatory Visualization
Caption: Workflow for scaling up this compound purification.
Caption: F5 degradation pathways and stabilization strategies.
References
Column selection guide for Furan fatty acid F5 separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate chromatography column for the separation of Furan (B31954) fatty acid F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid). This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for the analysis of Furan fatty acid F5?
A1: The most established and widely used method for the analysis of furan fatty acids, including F5, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high resolution and sensitivity, which is crucial due to the typically low concentrations of these compounds in biological matrices. For GC analysis, this compound must first be converted to its fatty acid methyl ester (FAME) derivative to increase its volatility.
Q2: Why is derivatization necessary before GC-MS analysis of this compound?
A2: Derivatization to a more volatile form, typically a methyl ester (FAME), is essential for several reasons. In their free form, fatty acids are highly polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption issues within the GC system. Converting this compound to its methyl ester reduces its polarity, making it more amenable to GC analysis and improving chromatographic performance.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this compound separation?
A3: Yes, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), can be used for the analysis of furan fatty acids. An advantage of HPLC is that derivatization is often not required. However, for trace-level analysis, achieving the same level of sensitivity as GC-MS can be challenging. HPLC is particularly useful for separating isomers.
Column Selection Guide
The choice of column is critical for achieving successful separation of this compound from other fatty acids and matrix components. As this compound is typically analyzed as its methyl ester (FAME), the column selection guide focuses on columns suitable for FAME analysis.
Gas Chromatography (GC) Column Selection
For the GC separation of this compound methyl ester, highly polar stationary phases are recommended. These phases provide the necessary selectivity to resolve structurally similar fatty acid methyl esters.
Recommended GC Column Stationary Phases:
-
Polyethylene Glycol (PEG) Phases (e.g., WAX phases): These are highly polar phases that provide excellent separation for a wide range of FAMEs. They are a good first choice for general furan fatty acid analysis.
-
Cyanopropyl Phases: These are also highly polar phases and are particularly effective for separating cis and trans isomers of fatty acids, which can be beneficial if such isomers are present in the sample.
Table 1: Recommended GC Columns for this compound Methyl Ester Separation
| Stationary Phase | Column Example | Dimensions (L x I.D., Film Thickness) | Key Advantages |
| Polyethylene Glycol | Agilent HP-INNOWax | 30 m x 0.25 mm, 0.25 µm | Robust, good general-purpose column for FAMEs. |
| Polyethylene Glycol | Restek Stabilwax | 30 m x 0.32 mm | Good thermal stability. |
| Cyanopropyl | Agilent HP-88 | 100 m x 0.25 mm, 0.20 µm | Excellent for resolving complex mixtures and isomers. |
| Cyanopropyl | Agilent DB-23 | 60 m x 0.25 mm, 0.15 µm | Good for complex FAME mixtures with some cis/trans separation. |
High-Performance Liquid Chromatography (HPLC) Column Selection
For the HPLC separation of this compound, a reversed-phase column is the most common choice.
Table 2: Recommended HPLC Columns for this compound Separation
| Stationary Phase | Column Example | Particle Size | Key Advantages |
| C18 (Octadecyl Silane) | Waters ACQUITY UPLC CSH C18 | 1.7 µm | High-resolution separations, suitable for UPLC. |
| C18 (Octadecyl Silane) | Agilent ZORBAX Eclipse Plus C18 | 1.8 µm | Good peak shape for a wide range of analytes. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Methyl Ester
This protocol is based on established methods for the analysis of furan fatty acid methyl esters.
1. Sample Preparation (Derivatization to FAME):
- Start with an extracted and purified lipid sample.
- To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol (B129727).
- Seal the tube and heat at 80°C for 1 hour.
- After cooling, add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
- Vortex thoroughly and centrifuge to separate the phases.
- Carefully collect the upper hexane (B92381) layer containing the FAMEs into a clean vial for GC-MS analysis.
2. GC-MS Conditions:
- Column: Agilent HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 200°C at 10°C/min.
- Ramp to 240°C at 5°C/min, hold for 10 minutes.
- MS Transfer Line Temperature: 250°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 50-500.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound.
1. Sample Preparation:
- Dissolve the extracted lipid sample in a suitable solvent, such as methanol or acetonitrile.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Waters ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start with 70% B.
- Linear gradient to 100% B over 15 minutes.
- Hold at 100% B for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Detection: Mass Spectrometry (ESI-negative mode) or UV detection at an appropriate wavelength (e.g., 210 nm).
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) in GC-MS
-
Possible Cause: Active sites in the GC system (liner, column) interacting with the analyte.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the column is properly conditioned. If the column is old, it may have active sites; trimming the first few centimeters or replacing it might be necessary.
-
Confirm complete derivatization of the fatty acid.
-
-
Possible Cause: Column contamination from non-volatile matrix components.
-
Solution:
-
Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Trim the front end of the column.
-
Improve sample cleanup procedures before injection.
-
Issue 2: Poor Resolution and Co-elution in GC-MS
-
Possible Cause: Inadequate column selectivity.
-
Solution:
-
Switch to a more polar column, such as a high-percentage cyanopropyl stationary phase (e.g., HP-88), which can provide better separation of isomeric FAMEs.
-
-
Possible Cause: Suboptimal oven temperature program.
-
Solution:
-
Decrease the temperature ramp rate, especially during the elution of the target analyte, to improve separation from closely eluting peaks.
-
Issue 3: Low Signal or No Peak in HPLC
-
Possible Cause: Inappropriate mobile phase for elution.
-
Solution:
-
Increase the organic solvent percentage in the mobile phase gradient to ensure the analyte is eluted from the column.
-
-
Possible Cause: Poor ionization in the mass spectrometer (if using LC-MS).
-
Solution:
-
Optimize MS parameters, including ionization mode (ESI negative is typically better for free fatty acids), nebulizer gas flow, and capillary voltage.
-
Consider adding a mobile phase modifier like ammonium (B1175870) acetate (B1210297) to enhance ionization.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common chromatography issues.
Validation & Comparative
A Comparative Guide to the Quantification of Furan Fatty Acid F5 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the quantification of the furan (B31954) fatty acid F5, chemically known as 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5), in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate quantification of F5 is crucial for understanding its physiological roles, particularly its antioxidant and anti-inflammatory properties, and for its potential as a biomarker.
Furan fatty acids (FuFAs) are a class of lipids characterized by a furan ring within the fatty acid chain. They are found in various foods and biological tissues, albeit typically at low concentrations. The choice between GC-MS and LC-MS/MS for F5 analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Moderate to High (with derivatization) | High to Very High (with derivatization)[1] |
| Selectivity | High | Very High |
| Sample Preparation | Requires derivatization (e.g., methylation) to increase volatility.[2] | Derivatization is often employed to enhance ionization and sensitivity. |
| Throughput | Generally lower due to longer run times. | Can be higher with the use of Ultra-High-Performance Liquid Chromatography (UHPLC). |
| Instrumentation Cost | Generally lower | Generally higher |
| Key Advantage | Robust, well-established technique with extensive libraries for compound identification. | High sensitivity and specificity, suitable for complex biological matrices and direct analysis of non-volatile compounds.[2] |
Quantitative Data Summary
The quantification of F5 in biological matrices presents a challenge due to its typically low endogenous concentrations. The following table summarizes reported quantitative data for F5 in various biological samples.
| Biological Matrix | Analytical Method | Concentration Range | Reference |
| Human Plasma | UPLC/ESI/MS/MS | <0.5 ng/mL (Below Limit of Quantification) | Xu et al., 2020 |
| 3T3-L1 Adipocytes | GC/MS | Metabolites detected after incubation with 9M5 | Plettenburg et al., 2019[3] |
| HepG2 Cells | GC/MS | Uptake of 1.0, 2.5, or 5 µg/L detected after 24h | Frank et al., 2025[4] |
| Fish Oil | GC/MS | 270 mg/100 g fat | Masuchi Buscato et al., cited in[3] |
Experimental Protocols
Quantification of F5 (as methyl ester) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the methodology used for the analysis of furan fatty acids in biological samples.
a. Lipid Extraction:
-
Homogenize 100 mg of tissue or 100 µL of plasma/serum in a chloroform/methanol mixture (2:1, v/v).
-
Add an internal standard, such as a deuterated F5 analogue or a structurally similar furan fatty acid.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction and combine the organic layers.
-
Evaporate the hexane to concentrate the FAMEs.
-
Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
c. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, then ramp to 180°C at 13°C/min, then to 250°C at 3°C/min, and finally to 300°C at 20°C/min, hold for 5 min.[5]
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of F5-methyl ester (e.g., m/z 165).[5]
Quantification of F5 by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is a general method for furan fatty acid analysis that can be adapted for F5.
a. Sample Preparation (with derivatization for enhanced sensitivity):
-
Extract lipids from the biological matrix as described in the GC-MS protocol.
-
Dry the lipid extract under nitrogen.
-
Derivatize the fatty acids using a suitable reagent to enhance ionization (e.g., with 2-picolylamine for positive ion mode).
-
After the reaction, quench the reaction and extract the derivatized F5 into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.
b. UPLC-MS/MS Analysis:
-
UPLC Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 10% to 95% mobile phase B over approximately 15 minutes.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the derivatized F5 would need to be determined by infusing a standard.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Furan Fatty Acid 9M5 Acts as a Partial Ligand to Peroxisome Proliferator-Activated Receptor gamma and Enhances Adipogenesis in 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
A Comparative Analysis of Furan Fatty Acids F5 and F6 by High-Performance Liquid Chromatography
A deep dive into the analytical separation and biological significance of two prominent furan (B31954) fatty acids.
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acid chain. Found in a variety of organisms, including plants, algae, and marine life, they are gaining attention for their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of two common FuFAs, F5 and F6, focusing on their analytical separation by High-Performance Liquid Chromatography (HPLC), their distinct biological activities, and the biochemical pathways governing their synthesis.
Comparative Overview of Furan Fatty Acids F5 and F6
Furan fatty acids F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid) and F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid) are structurally similar, differing by a single methyl group on the furan ring. This minor structural variation, however, can influence their chromatographic behavior and biological efficacy. While both are recognized for their ability to scavenge free radicals, research has begun to uncover more specific roles for each.[1]
| Feature | Furan Fatty Acid F5 | Furan Fatty Acid F6 |
| Structure | Monomethylated Furan Ring | Dimethylated Furan Ring |
| Molar Mass | 336.51 g/mol [2] | 350.54 g/mol |
| Known Biological Activity | Antioxidant, potential anti-tumor and antithrombotic effects.[1] | Potent antioxidant, rescues brain cells from oxidative stress, promotes wound healing by recruiting neutrophils and fibroblasts, induces NETosis in neutrophils.[3][4][5] |
| Sources | Found in northern pike and increases in the liver of starving cod.[6] | Present in fish oils and marine organisms.[3] |
HPLC-Based Separation: Experimental Protocol
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of furan fatty acids. The following protocol is adapted from established methods for FuFA analysis and is suitable for the comparative analysis of F5 and F6.[7]
Objective: To achieve baseline separation of F5 and F6 for subsequent quantification.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% formic acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[7] |
| Gradient | 10% B to 30% B over 1 min, then to 80% B over 3 min, hold at 100% B for 1 min, and re-equilibrate.[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | ESI-MS in negative ion mode |
Sample Preparation:
-
Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification: Saponify the lipid extract to release free fatty acids.
-
Derivatization (Optional): While not always necessary for LC-MS, derivatization to methyl esters can be performed for gas chromatography (GC) analysis.[7]
-
Reconstitution: Dry the final extract and reconstitute in the initial mobile phase composition.
Biological Activity and Signaling Pathways
Furan fatty acids are potent antioxidants due to the electron-rich furan ring, which can effectively scavenge reactive oxygen species (ROS). This general antioxidant capacity is a shared trait between F5 and F6. However, specific studies have highlighted distinct biological roles.
F6 has been shown to protect brain cells from oxidative stress-induced cell death, suggesting a potential neuroprotective role.[3] It achieves this by scavenging radicals within the cell membrane.[3] Furthermore, F6 has been implicated in wound healing processes by promoting the recruitment of neutrophils and fibroblasts to the site of injury.[4] It also uniquely induces a rapid form of NETosis (Neutrophil Extracellular Trap formation) through a mechanism involving both NADPH oxidase (NOX) and mitochondrial ROS production, which requires the activation of the Akt kinase.[5][8]
While less is known about the specific signaling pathways activated by F5, its antioxidant properties suggest it likely plays a role in mitigating cellular damage from oxidative stress. The biosynthesis of these furan fatty acids in bacteria provides insight into their origins.
Caption: Bacterial biosynthesis pathway of methylated furan fatty acids.[9]
The provided diagram illustrates the bacterial biosynthetic pathway leading to the formation of monomethylated (like F5 precursors) and dimethylated (like F6 precursors) furan fatty acids.[6][9] The process begins with the methylation of vaccenic acid and proceeds through a series of desaturation and oxygenation steps.[9] The final methylation step, converting a monomethylated to a dimethylated FuFA, is catalyzed by the FufM methylase.[9]
Experimental Workflow for HPLC Analysis
A systematic workflow is crucial for the accurate and reproducible comparative analysis of F5 and F6.
References
- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfas.org.kw [pure.kfas.org.kw]
- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Furan Fatty Acids: Spotlight on F5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of furan (B31954) fatty acids (FuFAs), with a specific focus on Furan fatty acid F5 (F5). While the FuFA class is recognized for its potent antioxidant and anti-inflammatory properties, direct comparative studies detailing the specific efficacy of F5 against other FuFAs are limited in current scientific literature. This document summarizes the available data for FuFAs as a class, highlights key findings for structurally similar and co-occurring FuFAs, and provides detailed experimental protocols for the evaluation of their biological activities.
Introduction to Furan Fatty Acids
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acid chain.[1] They are found in various natural sources, including fish, algae, and plants.[2] The primary interest in FuFAs stems from their significant antioxidant and anti-inflammatory effects, which are largely attributed to the radical-scavenging ability of the furan moiety.[3][4]
Comparative Biological Activity: The Data Gap on F5
The this compound, chemically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, was identified along with other FuFAs (F2, F3, F4, and F6) in a lipid extract from the New Zealand green-lipped mussel, Perna canaliculus.[5] This extract has demonstrated notable anti-inflammatory effects.[6][7]
While F5 has been identified in this biologically active context, a significant portion of the in-depth functional analysis has focused on other, more abundant FuFAs from the same source, particularly F6. A key study by Wakimoto et al. (2011) demonstrated that the ethyl ester of a furan fatty acid, identified as F6, exhibited more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of adjuvant-induced arthritis.[5][6]
Currently, there is a lack of published quantitative data directly comparing the antioxidant or anti-inflammatory potency of F5 with other FuFAs. The scientific literature to date has focused more on the general activities of the FuFA class or on specific, more prevalent members like F6.
General Biological Activities of Furan Fatty Acids
As a class, FuFAs are recognized as powerful antioxidants.[3] They are effective scavengers of hydroxyl radicals and can inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.[3] This antioxidant capacity is believed to be a key mechanism underlying their anti-inflammatory effects.[4]
The general mechanism of radical scavenging by the furan ring is a key aspect of their biological activity.
Caption: General mechanism of FuFA antioxidant activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-inflammatory activity of a representative furan fatty acid, F6, in comparison to EPA, as reported by Wakimoto et al. (2011). Data for F5 is not available for direct comparison.
| Compound | Dosage (mg/kg) | Inhibition of Paw Swelling (%) | Animal Model | Reference |
| F6 ethyl ester | 10 | 74 | Rat Adjuvant-Induced Arthritis | [5] |
| EPA ethyl ester | 10 | Not significant | Rat Adjuvant-Induced Arthritis | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. This solution should be made fresh and kept in the dark.
-
Sample Preparation: The furan fatty acid is dissolved in a suitable solvent (e.g., methanol) to make a stock solution, from which serial dilutions are prepared.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the FuFA sample or a standard antioxidant (like ascorbic acid) to the wells.
-
The plate is then incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
Adjuvant-Induced Arthritis in Rats
This is a common in vivo model for assessing the anti-inflammatory activity of compounds.
Caption: Experimental workflow for the adjuvant-induced arthritis model in rats.
Methodology:
-
Animals: Lewis or Wistar rats are commonly used for this model.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one of the hind paws.
-
Treatment:
-
The rats are divided into different groups: a control group (receiving vehicle), a positive control group (receiving a known anti-inflammatory drug), and treatment groups (receiving different doses of the furan fatty acid).
-
Treatment is typically started on the day of adjuvant injection and continued for a specific period (e.g., 15-20 days).
-
-
Assessment of Arthritis:
-
Paw Volume: The volume of the injected and non-injected paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of paw swelling is a key parameter.
-
Arthritic Score: The severity of arthritis in each paw is scored based on erythema, swelling, and joint deformity.
-
-
Data Analysis: The data on paw volume and arthritic scores are statistically analyzed to compare the effects of the furan fatty acid with the control group.
Conclusion
Furan fatty acids represent a promising class of natural compounds with significant antioxidant and anti-inflammatory potential. While the available evidence, particularly for F6, suggests that some FuFAs have superior anti-inflammatory activity compared to established anti-inflammatory fatty acids like EPA, there is a clear need for further research. Specifically, studies providing a direct, quantitative comparison of the biological activities of this compound and other individual FuFAs are essential to fully understand their structure-activity relationships and to guide future drug development efforts. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthprevent.net [healthprevent.net]
- 6. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Navigating the Analytical Maze: A Comparative Guide to Furan Fatty Acid F5 Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of furan (B31954) fatty acids (FFAs), such as F5, is of growing interest due to their antioxidant and anti-inflammatory properties. This guide provides a comparative overview of the analytical methodologies available for the measurement of FFAs, supported by experimental data from published studies. Due to the limited availability of direct inter-laboratory comparison studies specifically for Furan fatty acid F5, this guide focuses on comparing the performance of the primary analytical techniques employed for FFA analysis.
Performance Comparison of Analytical Methods
The determination of furan fatty acids is analytically challenging due to their low concentrations in complex matrices and their susceptibility to degradation.[1] The two predominant techniques for the quantification of FFAs are Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI/MS/MS). The following table summarizes the performance characteristics of these methods based on data from single-laboratory validation studies.
| Performance Metric | GC/MS | UPLC/ESI/MS/MS | Key Considerations |
| Limit of Detection (LOD) | ~11 pg (on-column)[2] | Not explicitly reported for F5, but generally offers high sensitivity. | GC/MS LOD is highly dependent on the sample preparation and injection technique. LC/MS/MS is known for its excellent sensitivity in complex biological matrices. |
| Limit of Quantification (LOQ) | 10 µM (in full-scan mode)[3] | Not explicitly reported for F5. | The LOQ for GC/MS can be improved with selected ion monitoring (SIM).[2] |
| Precision (RSD) | Intra- and inter-assay precision data is not readily available in the context of a multi-laboratory study. | Intra- and inter-assay precision is typically evaluated during method validation.[4] | An interlaboratory study on furan (not FFAs) highlighted significant result variability among laboratories, emphasizing the need for standardized methods.[5][6] |
| Recovery | 85% (after silver ion chromatography enrichment)[2] | Not explicitly reported for F5. | Recovery can be influenced by the extensive sample preparation required for GC/MS, including extraction and derivatization.[2] |
| Throughput | Lower, due to longer run times and extensive sample preparation. | Higher, with faster analysis times. | UPLC systems offer significant advantages in sample throughput.[3] |
| Derivatization | Mandatory (transesterification to fatty acid methyl esters - FAMEs).[2][3] | Not always necessary, can analyze free fatty acids directly.[3] | Derivatization for GC/MS adds a time-consuming step and can be a source of variability. Milder methylation methods are recommended to prevent degradation of the furan ring.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible measurements of furan fatty acids. Below are outlines of the typical methodologies for GC/MS and UPLC/ESI/MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) Method
This method typically involves the conversion of furan fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.
a) Sample Preparation and Derivatization: [2][7]
-
Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Transesterification: The extracted lipids are converted to FAMEs. A common method involves heating with methanolic potassium hydroxide (B78521) followed by boron trifluoride in methanol.[2]
-
Enrichment: Due to their low concentration, FFAs often require an enrichment step. Silver ion chromatography is an effective technique for separating FFAs from other fatty acids.[2][7]
-
Purification: The enriched FAME fraction is then purified, typically using solid-phase extraction (SPE).
b) GC/MS Analysis: [2]
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar-substituted phenyl polysiloxane column).
-
Injection: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs.
-
Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/ESI/MS/MS) Method
This method can often analyze furan fatty acids directly in their non-derivatized form, offering a more streamlined workflow.[3]
a) Sample Preparation:
-
Lipid Extraction: Similar to the GC/MS method, lipids are extracted from the sample.
-
Internal Standard Spiking: A suitable internal standard (e.g., a deuterated FFA analogue) is added to the extract for accurate quantification.
b) UPLC/ESI/MS/MS Analysis: [3]
-
UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns for high-resolution separations.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is employed for elution.
-
Mass Spectrometer: A tandem mass spectrometer is used, often in the negative ion mode for free fatty acids. Multiple Reaction Monitoring (MRM) is utilized for selective and sensitive quantification of the target furan fatty acids.[3]
Inter-Laboratory Study Workflow
Caption: Workflow of a typical inter-laboratory study for method validation.
Conclusion
The accurate measurement of this compound and other FFAs requires sophisticated analytical techniques and meticulous method validation. While both GC/MS and UPLC/ESI/MS/MS are capable of quantifying these compounds, they present different advantages and challenges. UPLC/ESI/MS/MS generally offers higher throughput and requires less sample preparation, while GC/MS is a well-established technique with extensive literature support. The significant variability observed in inter-laboratory studies for similar compounds underscores the critical need for the development and adoption of standardized protocols and certified reference materials to ensure data comparability and reliability across different research and development settings.
References
- 1. fapas.com [fapas.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for the Analysis of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the furan (B31954) fatty acid F5 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid). The accurate measurement of furan fatty acids (FuFAs) is critical for understanding their roles in oxidative stress, cellular signaling, and their potential as disease biomarkers. This document outlines the experimental protocols, presents comparative quantitative data, and visualizes the analytical workflow and a relevant biological pathway to aid researchers in selecting the most suitable methodology for their specific needs.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for furan fatty acid analysis hinges on factors such as required sensitivity, sample matrix complexity, and throughput. While both are powerful techniques, they have distinct advantages and disadvantages.
| Feature | GC-MS | LC-MS/MS |
| Sensitivity | Moderate to High | High to Very High (especially with derivatization) |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (e.g., methylation) is mandatory.[1][2][3] | Derivatization can enhance sensitivity but is not always required.[1][4] |
| Volatility Requirement | Analytes must be volatile or made volatile. | Suitable for non-volatile and thermally labile compounds.[5] |
| Throughput | Generally lower due to longer run times and sample preparation. | Generally higher. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Key Advantage | Robust, well-established methods with extensive libraries for compound identification. | High sensitivity and specificity, making it ideal for complex biological matrices.[1] |
Quantitative Data Summary
The following table summarizes the limits of quantitation (LOQ) reported for furan fatty acids using both GC-MS and LC-MS/MS. It is important to note that while specific data for F5 is limited, the data for other furan fatty acids provides a strong indication of the expected performance of each method.
| Analytical Method | Furan Fatty Acid | Limit of Quantitation (LOQ) | Reference |
| GC-MS (full-scan mode) | General FuFAs | 10 µM | [1] |
| GC-TQ/MS (MRM mode) | General FuFAs | 0.6 pg | [6] |
| UPLC/ESI/MS/MS | 11D3-AMMP and 11D5-AMMP | 0.05 ng/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of furan fatty acids by GC-MS and LC-MS/MS.
GC-MS Protocol
Gas chromatography-mass spectrometry analysis of furan fatty acids typically requires a derivatization step to increase their volatility. Methylation is a common approach.
1. Sample Preparation and Derivatization (Methylation):
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a suitable solvent system, such as a modified Folch or Bligh-Dyer method.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). A common method involves using boron trifluoride in methanol (B129727) (BF3/MeOH).[1] Care must be taken as acidic catalysts can potentially degrade the furan ring.[1][2] An alternative is using sodium methoxide (B1231860) in methanol.[1]
-
Extraction of FAMEs: The resulting FAMEs are then extracted with a non-polar solvent like n-hexane.[1]
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent HP-INNOWax column (30 m × 0.25 mm inner diameter, 0.25 µm film thickness) or similar is commonly used.[1]
-
Oven Temperature Program: A typical program starts at 60°C, holds for 2 minutes, ramps to 160°C at 20°C/min, then to 240°C at 5°C/min, and holds for 7 minutes.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is used, with a full scan range of m/z 50–500.[1] For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.[6][7]
LC-MS/MS Protocol
Liquid chromatography-tandem mass spectrometry can analyze furan fatty acids directly, though derivatization can significantly improve sensitivity.
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the biological matrix.
-
Derivatization (Optional but Recommended for High Sensitivity): For enhanced ionization efficiency in positive mode, furan fatty acids can be derivatized. One study demonstrated a 1,000-fold increase in sensitivity after derivatization.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm), is suitable for separation.[1]
-
Mobile Phase: A gradient of water and methanol, both containing a modifier like ammonium (B1175870) acetate, is typically used.[1]
-
Mass Spectrometer: Electrospray ionization (ESI) is a common ionization source. Analysis can be performed in either negative or positive ion mode, with positive mode often showing better ionization efficiency after derivatization.[1] Multiple reaction monitoring (MRM) is used for targeted quantification.[1]
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS/MS methods for furan fatty acid analysis.
Caption: A logical workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Signaling Pathway Involving Furan Fatty Acids
Furan fatty acids are recognized for their role in mitigating oxidative stress. They are potent antioxidants and free-radical scavengers. Some furan fatty acids have also been shown to act as activators of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and inflammation.[8]
Caption: Furan fatty acids in oxidative stress and PPARγ signaling.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. furan fatty acids [akvetter.uni-hohenheim.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan Fatty Acid F5 vs. Synthetic Antioxidants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of the naturally occurring furan (B31954) fatty acid F5 against common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document compiles available experimental data, details key experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Executive Summary
Furan fatty acids (FuFAs), a class of bioactive lipids found in various foods, are recognized for their potent antioxidant properties.[1][2] This guide focuses on a specific furan fatty acid, F5, and compares its antioxidant potential with widely used synthetic antioxidants. While direct, head-to-head quantitative comparisons in single studies are limited, this guide synthesizes available data to provide a comprehensive overview. Synthetic antioxidants like BHT, BHA, and Trolox are industry standards, but concerns about their safety and toxicological profiles persist.[3] Furan fatty acid F5 presents a promising natural alternative, and this guide aims to equip researchers with the foundational knowledge to evaluate its potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of synthetic antioxidants has been extensively studied. The following tables summarize the IC50 values for BHT, BHA, and Trolox from various studies using the DPPH and ABTS radical scavenging assays. It is crucial to note that IC50 values are highly dependent on experimental conditions, and direct comparison of values across different studies should be approached with caution.
Table 1: DPPH Radical Scavenging Activity (IC50) of Synthetic Antioxidants
| Antioxidant | IC50 (µg/mL) | Reference |
| BHT | 24.75 - 202.35 | [5][6] |
| BHA | 4.44 - 112.05 | [5][6] |
| Trolox | 2.59 - 3.77 | [5][7] |
Table 2: ABTS Radical Scavenging Activity (IC50) of Synthetic Antioxidants
| Antioxidant | IC50 (µg/mL) | Reference |
| BHT | 32.36 | [5] |
| BHA | 4.44 | [5] |
| Trolox | 2.34 - 2.93 | [7][8] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the commonly used DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.
-
Preparation of Test Samples: Dissolve the test compound (this compound or synthetic antioxidant) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction: In a 96-well microplate, add 100 µL of the prepared DPPH solution to 100 µL of each sample dilution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the antioxidant.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.
-
Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Similar to the DPPH assay, a stock solution of the test compound and a positive control are prepared and serially diluted.
-
Reaction: 1.0 mL of the ABTS•+ working solution is mixed with 10 µL of the sample dilution.
-
Incubation: The reaction mixture is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated using the same formula as in the DPPH assay.
Signaling Pathways and Mechanisms of Action
This compound: PPAR-γ Activation
Recent studies have shown that furan fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[5] Upon binding, the furan fatty acid activates PPAR-γ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in adipogenesis and anti-inflammatory responses.
Synthetic Antioxidants: Mechanisms and Toxicological Concerns
Synthetic antioxidants like BHT and BHA primarily act as radical scavengers, donating a hydrogen atom to free radicals and thereby terminating the oxidative chain reactions. However, their use has raised toxicological concerns. Studies have suggested that at high doses, BHT and BHA can be associated with adverse effects, including potential endocrine disruption and carcinogenicity. Their metabolism can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to their toxic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. youtube.com [youtube.com]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Prowess of Furan Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Furan (B31954) fatty acids (FuFAs), a unique class of lipids characterized by a furan moiety within their acyl chain, have garnered significant attention for their potent antioxidant properties. These naturally occurring compounds, found in various food sources such as fish, plants, and algae, are emerging as promising therapeutic agents due to their ability to combat oxidative stress, a key contributor to a multitude of chronic diseases. This guide provides a comprehensive comparison of the antioxidant potency of different FuFAs, supported by experimental data, detailed methodologies, and an exploration of their mechanism of action.
Quantitative Comparison of Antioxidant Potency
The antioxidant capacity of furan fatty acids is primarily attributed to the ability of the furan ring to scavenge free radicals. This activity can be quantified using various in vitro assays. The following table summarizes the available data on the antioxidant potency of different FuFAs, primarily focusing on their ability to inhibit lipid peroxidation.
| Furan Fatty Acid (FuFA) | Common Name/Abbreviation | Antioxidant Assay | Key Findings | Reference |
| 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid | F6 | Inhibition of Methyl Linoleate Autoxidation | Showed significant antioxidant activity, inhibiting the oxidation of methyl linoleate. | Okada et al., 1990 |
| 10,13-epoxy-11,12-dimethyl-octadeca-10,12-dienoic acid | F5 | Inhibition of Methyl Linoleate Autoxidation | Demonstrated antioxidant effects in the autoxidation of methyl linoleate. | Okada et al., 1990 |
| 8,11-epoxy-9,10-dimethyl-hexadeca-8,10-dienoic acid | F4 | Inhibition of Methyl Linoleate Autoxidation | Exhibited antioxidant properties by inhibiting the oxidation of methyl linoleate. | Okada et al., 1990 |
| 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid | 9M5 | Oxidation in Fish Oil | Degraded slower than dimethylated FuFAs during oxidation, and its addition inhibited the degradation of ω-3 polyunsaturated fatty acids. | Masuchi Buscato et al., 2020 |
| 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid | 11D5 | Oxidation in Fish Oil | Degraded faster than monomethylated FuFAs during oxidation. | Masuchi Buscato et al., 2020 |
| 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid | 9D5 | Oxidation in Fish Oil | Degraded faster than monomethylated FuFAs during oxidation. | Masuchi Buscato et al., 2020 |
Mechanism of Antioxidant Action
The antioxidant activity of furan fatty acids is primarily attributed to their ability to act as potent scavengers of free radicals, particularly peroxyl radicals.[1] The furan ring is the active moiety responsible for this effect. The proposed mechanism involves the donation of a hydrogen atom from the furan ring to a radical, thereby neutralizing it and terminating the radical chain reaction of lipid peroxidation.[1]
Studies have shown that FuFAs react readily with peroxyl radicals to form stable dioxoene products. This radical-scavenging ability is believed to be their main function in biological systems, protecting polyunsaturated fatty acids (PUFAs) within cell membranes from oxidative damage.[1] Furthermore, research indicates that monomethylated FuFAs, such as 9M5, may be more stable and exhibit sustained antioxidant activity compared to their dimethylated counterparts.
Experimental Protocols
Accurate assessment of antioxidant potency requires robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro antioxidant assays relevant to the study of furan fatty acids.
Inhibition of Lipid Peroxidation Assay (TBARS Assay)
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, often using a lipid source like linoleic acid or methyl linoleate. The formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, is quantified.
Materials:
-
Furan fatty acid (test compound)
-
Linoleic acid or methyl linoleate
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄) or other oxidation initiator
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the furan fatty acid in a suitable solvent (e.g., ethanol).
-
Prepare an emulsion of linoleic acid in phosphate buffer.
-
In a test tube, add the linoleic acid emulsion, phosphate buffer, and the test furan fatty acid at various concentrations.
-
Initiate lipid peroxidation by adding a solution of FeSO₄.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and BHT.
-
Add TBA solution and heat the mixture in a boiling water bath for 15-20 minutes to develop a pink color.
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Furan fatty acid (test compound)
-
Trolox or Ascorbic acid as a positive control
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the furan fatty acid in a suitable solvent.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate or cuvette, add a specific volume of the DPPH solution.
-
Add the test compound at different concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The antioxidant effects of furan fatty acids are primarily understood through their direct radical scavenging activity. The following diagram illustrates a generalized workflow for assessing and comparing the antioxidant potency of different furan fatty acids.
Caption: Workflow for comparing the antioxidant potency of different Furan fatty acids.
References
A Comparative Guide to Method Validation for Furan Fatty Acid F5 Analysis in Novel Food Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and LC-MS/MS Techniques
The accurate quantification of furan (B31954) fatty acids (FuFAs) in novel food matrices is a critical task in food science and nutrition research. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the method validation of Furan fatty acid F5. For the purpose of this guide, "this compound" is interpreted as a furan fatty acid with a five-carbon (pentyl) side chain, with a primary focus on prevalent compounds such as 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5) and 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5).
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the food matrix, and the desired sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Moderate | High to Very High |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (methylation) is required to increase volatility.[1] | Derivatization can be used to enhance sensitivity but is not always necessary. |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster analysis times. |
| Volatility Requirement | Suitable for volatile or semi-volatile compounds. | Suitable for a wider range of compounds, including non-volatile ones. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Key Advantage | Robust and well-established technique, excellent for profiling various fatty acids. | High sensitivity and specificity, making it ideal for complex matrices and trace-level detection.[1] |
Quantitative Data Summary for Method Validation
The following tables summarize key validation parameters for the analysis of pentyl-substituted furan fatty acids using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific food matrix and experimental conditions.
Table 1: GC-MS Method Validation Parameters for Furan Fatty Acid Analysis
| Analyte | Food Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD | LOQ | Reference |
| Furan and derivatives | Canned oily fish, fruit, juice | >0.99 | 76–117 | Intra-day: 1–16, Inter-day: 4–20 | - | 0.003–0.675 ng/g | [2][3] |
| 9M5-EE (internal standard) | Various | - | 85 | - | 11 pg | - | [4][5] |
| Furan and alkylfurans | Baby food, cereals | - | 80-110 | <16 | - | 5 µg/kg | [6] |
Table 2: LC-MS/MS Method Validation Parameters for Furan Fatty Acid Analysis
| Analyte | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD | LOQ | Reference |
| 11D3 and 11D5 | Human plasma | >0.99 | 84-115 | <12 | - | 0.05 ng/mL | [1] |
| Nitrofuran residues | Tissue | - | - | - | - | 0.013–0.200 µg/kg (as CCα) | [7] |
| Per- and polyfluoroalkyl substances | Human plasma | 0.989–0.999 | 87.9–113.1 | 2.0–19.5 | - | 0.009–0.245 µg/L | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound in novel food matrices using GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
1. Sample Preparation and Lipid Extraction:
-
A representative sample of the novel food matrix is homogenized.
-
For solid samples, lyophilization (freeze-drying) may be necessary.
-
Lipids are extracted using a suitable solvent system, such as a mixture of n-hexane and isopropanol (B130326) (3:2, v/v) or chloroform (B151607) and methanol (B129727) (2:1, v/v). An antioxidant like butylated hydroxytoluene (BHT) can be added to prevent degradation of the fatty acids.
-
The solvent is evaporated under a stream of nitrogen to obtain the lipid extract.
2. Saponification and Derivatization (Methylation):
-
The lipid extract is saponified using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol (BF3-MeOH) or an acidic methanol solution.[4] This step is critical as acidic conditions can potentially degrade the furan ring, requiring careful optimization.[1]
3. Cleanup and Fractionation (Optional but Recommended):
-
To remove interfering compounds and enrich the furan fatty acids, a cleanup step using silver ion chromatography (Ag-SPE) can be employed.[4][5]
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for FAMEs analysis, such as a wax-type column (e.g., HP-INNOWax) or a 5% phenyl methyl siloxane column.
-
Injector: Split/splitless injector, with the temperature typically set around 250°C.
-
Oven Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 60°C held for 2 minutes, ramped to 160°C at 20°C/min, then to 240°C at 5°C/min and held for 7 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the target furan fatty acid methyl esters.
-
LC-MS/MS Analysis Protocol
1. Sample Preparation and Extraction:
-
Similar to the GC-MS protocol, lipids are extracted from the homogenized food matrix.
-
The solvent is evaporated, and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase.
2. Saponification (Optional):
-
If total furan fatty acid content is desired, a saponification step is performed to hydrolyze the ester bonds.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[1]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[1]
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for free fatty acids.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and monitoring for specific product ions after fragmentation in the collision cell. This highly selective technique minimizes matrix interference.
-
Visualizing the Method Validation Workflow
A crucial aspect of analytical science is the systematic validation of new methods to ensure their reliability and accuracy. The following diagram illustrates a general workflow for the validation of an analytical method for this compound in a novel food matrix.
Caption: General workflow for analytical method validation.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Analysis of Furan Fatty Acid F5: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of furan (B31954) fatty acids (FuFAs), such as F5, is paramount for elucidating their biological significance and potential therapeutic applications. This guide provides a comprehensive comparison of the two primary analytical techniques for F5 analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Furan fatty acids are a unique class of lipids characterized by a furan ring within the fatty acid chain. F5, also known as 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5), is a notable member of this family. The choice between GC-MS and UPLC-MS/MS for its analysis hinges on factors such as required sensitivity, sample matrix complexity, and analytical throughput.
Performance Comparison at a Glance
A summary of the key performance metrics for GC-MS and UPLC-MS/MS in the context of furan fatty acid analysis is presented below. It is important to note that the sensitivity of UPLC-MS/MS can be significantly enhanced with derivatization.
| Feature | GC-MS | UPLC-MS/MS |
| Sensitivity | Moderate | High to Very High (with derivatization) |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (methylation) required | Derivatization often required for high sensitivity |
| Throughput | Lower | Higher |
| Volatility Requirement | Volatile or volatilizable analytes | Applicable to non-volatile analytes |
| Instrumentation Cost | Generally lower | Generally higher |
| Key Advantage | Robust, well-established, good for profiling | High sensitivity and specificity, ideal for complex matrices |
Quantitative Data Summary
The following table summarizes the reported limits of quantitation (LOQ), precision, and accuracy for furan fatty acids using both GC-MS and UPLC-MS/MS. The data for UPLC-MS/MS is based on a derivatized analogue of F5.
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Precision (RSD) | Accuracy (%) |
| GC-MS (full-scan) | Furan Fatty Acid Methyl Esters | 10 µM[1] | Not Reported | Not Reported |
| UPLC-ESI-MS/MS (with derivatization) | 11D5-AMMP | 0.05 ng/mL[1] | < 12% (Intra- and Inter-day)[1] | 84% - 115%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Sample Preparation: A Critical First Step
Accurate quantification of F5 necessitates a robust sample preparation protocol. A common workflow involves the following steps:
-
Saponification: This initial step uses a strong base (e.g., potassium hydroxide) to hydrolyze ester bonds and release the free furan fatty acids from complex lipids.
-
Extraction: The released fatty acids are then extracted from the sample matrix using an organic solvent.
-
Derivatization: This step is crucial for enhancing the volatility and ionization efficiency of the analytes.
-
For GC-MS analysis: Methylation is commonly employed to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). It is critical to use non-acidic catalysts to prevent the degradation of the furan ring.[1]
-
For high-sensitivity UPLC-MS/MS analysis: Charge-reversal derivatization can be used to improve ionization efficiency and achieve lower detection limits.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For F5 analysis, the fatty acid is typically derivatized to its methyl ester.
-
Instrumentation: An Agilent Triple Quadrupole GC/MS system or equivalent.
-
Column: Agilent HP-INNOWax column (30 m × 0.25 mm inner diameter, 0.25 µm film thickness).[1]
-
Oven Temperature Program:
-
Initial temperature of 60°C held for 2 minutes.
-
Ramp up to 160°C at a rate of 20°C/min.
-
Ramp up to 240°C at a rate of 5°C/min and hold for 7 minutes.[1]
-
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analysis: Full scan mode with a mass-to-charge ratio (m/z) range of 50–500.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS offers high sensitivity and specificity, making it well-suited for the analysis of F5 in complex biological matrices.
-
Instrumentation: An Agilent UPLC system coupled to a tandem mass spectrometer.
-
Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 µm ID).[1]
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium (B1175870) acetate (B1210297) (CH₃COONH₄).[1]
-
Solvent B: Methanol with 10 mM ammonium acetate (CH₃COONH₄).[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Elution:
-
Start with 60% B.
-
Linear gradient from 60% to 80% B over 1.0 to 6.5 minutes.
-
Increase to 100% B at 7.5 minutes and hold for 6 minutes.
-
Decrease to 80% B at 14.0 minutes and hold for 3.5 minutes.[1]
-
-
Ionization: Electrospray Ionization (ESI) in negative mode for free fatty acids or positive mode for derivatized compounds.[1]
-
Mass Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. The main fragmentations for 11D5 are m/z 349→71, 349→127, and 349→141.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Furan fatty acid F5, from sample preparation to data acquisition by either GC-MS or UPLC-MS/MS.
Caption: General workflow for this compound analysis.
References
Side-by-side comparison of Furan fatty acid F5 extraction techniques
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of Furan (B31954) fatty acids (FuFAs), such as F5, from various biological matrices is a critical first step for subsequent analysis and understanding their physiological roles. This guide provides a side-by-side comparison of common extraction techniques, supported by available experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Furan fatty acids are a class of lipids characterized by a furan ring within the acyl chain.[1] They are recognized for their potent antioxidant and anti-inflammatory properties, positioning them as potential biomarkers and therapeutic agents in studies related to oxidative stress.[1] Due to their low endogenous concentrations, robust and efficient extraction methodologies are paramount.
Quantitative Comparison of Extraction Techniques
Direct comparative studies on the extraction recovery and efficiency specifically for Furan fatty acid F5 are limited in publicly available literature. However, data from studies on total FuFAs, other fatty acids from similar matrices, and furan derivatives can provide valuable insights into the expected performance of each technique. The following table summarizes key quantitative parameters for common extraction methods.
| Extraction Technique | Principle | Typical Sample Matrix | Reported Recovery/Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubilities. Common solvent systems include chloroform (B151607)/methanol (Folch method) and hexane (B92381)/isopropanol.[1][2] | Plasma, Tissues, Plant Material, Oils | - Chloroform/methanol is highly efficient for a broad range of lipids.[2]- Ethyl acetate (B1210297) achieved a yield of 0.24-0.28% (w/w) for trifuranoylglycerols from latex. | - Well-established and widely applicable.- Can handle larger sample volumes.- Relatively low cost of consumables. | - Can be labor-intensive and time-consuming.- May form emulsions, complicating phase separation.- Requires significant volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution with an appropriate solvent. | Biological fluids, Food matrices | - Mean recovery of 84.1% for urinary organic acids.[3]- Recovery of 75.9–114.6% for furan and its derivatives in canned oily fish. | - High selectivity and reduced matrix effects.[4]- Amenable to automation for higher throughput.- Lower solvent consumption compared to LLE. | - Can have lower recovery for certain analytes compared to optimized LLE.[4]- Cost of SPE cartridges can be higher.- Method development can be required to optimize sorbent and solvent selection. |
| Accelerated Solvent Extraction (ASE) | Extraction using common solvents at elevated temperatures and pressures to increase efficiency. | Food samples, Algal biomass | - 1.3–2.7 fold higher total fatty acid methyl ester (FAME) content from algal biomass compared to conventional extraction.[5] | - Rapid extraction times.- Significantly reduced solvent consumption compared to traditional methods.- Automated and high-throughput capabilities. | - High initial instrument cost.- Potential for thermal degradation of sensitive analytes if not optimized. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is exposed to the sample (or its headspace) to adsorb analytes. | Food matrices, Environmental samples | - Recovery of 76-117% for furan and its derivatives in various food matrices. | - Simple, fast, and solvent-free.- Integrates sampling and sample preparation.- High sensitivity for volatile and semi-volatile compounds. | - Fiber fragility and limited lifespan.- Matrix effects can be significant.- Best suited for smaller sample volumes. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of extraction techniques. Below are protocols for common Furan fatty acid extraction methods.
Protocol 1: Liquid-Liquid Extraction (Folch Method) from Tissues
This method is widely used for the total lipid extraction from tissues and is applicable for the analysis of FuFAs.[1]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[1]
-
Filter the homogenate to remove solid particles.[1]
-
Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate to induce phase separation.[1]
-
Centrifuge the mixture to facilitate the separation of the two phases.[1]
-
Carefully collect the lower chloroform phase, which contains the lipids.[1]
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.[1]
-
The lipid extract can then be subjected to saponification and derivatization for FuFA analysis.[1]
Protocol 2: Saponification and Extraction from Plasma
This protocol is adapted from a validated method for the analysis of major FuFAs in human plasma.[1]
Materials:
-
Human plasma
-
Internal standards (e.g., deuterated F5)
-
1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695)
-
1 M Hydrochloric acid (HCl)
-
n-Hexane
-
Nitrogen gas
-
Glass vials with Teflon/silicone septa
Procedure:
-
To a glass vial, add 20 µL of plasma and an appropriate amount of the internal standard.
-
Add 500 µL of 1 M KOH in 95% ethanol to the vial.[1]
-
Seal the vial tightly and incubate at 60°C for 2 hours for saponification.[1]
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.[1]
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.[1]
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[1]
-
The dried extract is now ready for derivatization and analysis.[1]
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to a more volatile ester form.[1]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.[1]
-
Seal the vial and heat at 90°C for 1 hour.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[1]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters. Repeat the hexane extraction twice.[1]
-
Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the extraction and analysis of Furan fatty acids from biological samples involves several key steps, from initial sample preparation to final detection and quantification.
Caption: General workflow for Furan fatty acid extraction and analysis.
Furan Fatty Acid Signaling in Oxidative Stress
Furan fatty acids are implicated as second messengers in cellular pathways that protect against oxidative damage. They are known to act as potent scavengers of free radicals.[1] Additionally, fish oil, a source of FuFAs, has been shown to downregulate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.[6]
Caption: Proposed role of Furan fatty acids in mitigating oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Evaluation of Internal Standards for Furan Fatty Acid F5 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of furan (B31954) fatty acids (FuFAs), such as F5 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), is critical for understanding their physiological roles and potential as disease biomarkers. Due to their low abundance and potential for variability during sample preparation and analysis, the use of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of internal standards for FuFA F5 quantification, with a focus on the ideal, yet often challenging to obtain, isotopically labeled standard versus more accessible alternatives.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard co-elutes with the analyte of interest and experiences identical losses during sample preparation and ionization effects in the mass spectrometer.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Furan Fatty Acid F5 (F5-dn) | Isotope Dilution Mass Spectrometry | Gold Standard: Near-identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and sample loss.[1] | Not commercially available; requires custom synthesis.[2] |
| Structurally Related FuFA | Analog Internal Standard | More accessible than a custom-synthesized deuterated standard. Can partially correct for losses during sample preparation. | Differences in chromatographic retention and mass spectrometric ionization compared to F5 can lead to quantification inaccuracies. |
| Non-FuFA Fatty Acid | Analog Internal Standard | Commercially available and cost-effective. | Significant differences in chemical structure and properties compared to F5, leading to a higher potential for inaccurate quantification. |
| 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid ethyl ester (9M5-EE) | Analog Internal Standard for Recovery | Has been used to check for recovery during sample preparation steps like silver ion chromatography.[3][4] | Not an ideal internal standard for the entire analytical process, as its behavior may not perfectly mimic that of F5. |
Quantitative Performance Data
While specific performance data for the quantification of this compound is not extensively published due to the lack of commercially available standards, the following table provides expected performance characteristics based on the use of deuterated internal standards for other furan fatty acids and fatty acids in general.
| Parameter | Deuterated F5 (Expected) | Non-Isotopic Analog (Typical) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | pg to low ng/mL range | ng/mL range |
| Recovery | Corrected to ~100% | 80-120% |
| Precision (%RSD) | <15% | <20% |
Experimental Protocols
The following protocols outline the key steps for the quantification of this compound in biological matrices using a deuterated internal standard.
Sample Preparation: Lipid Extraction
A common method for extracting total lipids from plasma or tissue homogenates is a modified Folch or Bligh & Dyer method.
-
Homogenization: Homogenize tissue samples in a suitable solvent.
-
Solvent Addition: Add a chloroform:methanol (B129727) mixture (typically 2:1, v/v) to the sample.
-
Internal Standard Spiking: Spike the sample with a known amount of deuterated this compound (F5-dn).
-
Phase Separation: Add saline solution to induce phase separation.
-
Lipid Collection: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Saponification and Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), FuFAs are typically converted to their more volatile methyl esters (FAMEs).
-
Saponification: Resuspend the dried lipid extract in methanolic KOH and heat to hydrolyze the fatty acids from complex lipids.
-
Acidification: Acidify the sample to protonate the free fatty acids.
-
Extraction: Extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Methylation: Add a methylating agent such as boron trifluoride in methanol (BF₃-MeOH) and heat to form the FAMEs.
-
Final Extraction: Extract the FAMEs into hexane for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject the FAMEs extract onto the GC.
-
Separation: Use a suitable capillary column (e.g., a polar-modified polyethylene (B3416737) glycol or a low-bleed phenyl-methylpolysiloxane column) to separate the FAMEs.
-
Detection: Employ a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of F5 and its deuterated internal standard.
LC-MS/MS Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can also be used for the analysis of FuFAs, often with derivatization to enhance ionization efficiency.
-
Derivatization: Derivatize the extracted FuFAs to improve their chromatographic and mass spectrometric properties.
-
Injection: Inject the derivatized sample onto the LC.
-
Separation: Use a C18 reversed-phase column for separation.
-
Detection: Utilize a tandem mass spectrometer operating in MRM mode to monitor specific precursor-product ion transitions for F5 and its deuterated internal standard.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: The principle of accurate quantification using an ideal internal standard.
References
A Comparative Guide to the Synthesis of Furan Fatty Acid F5
For Researchers, Scientists, and Drug Development Professionals
Furan (B31954) fatty acids (FuFAs) are a class of naturally occurring lipids characterized by a furan ring within their aliphatic chain. Among them, Furan fatty acid F5 (F5) has garnered significant interest due to its potential biological activities, including antioxidant and anti-inflammatory properties. The efficient and scalable synthesis of F5 is crucial for further investigation into its therapeutic potential. This guide provides a comparative analysis of four prominent synthetic routes to this compound, offering a detailed examination of their methodologies, performance, and key experimental data.
At a Glance: Comparison of F5 Synthesis Routes
The following table summarizes the key quantitative data for the four distinct synthesis routes leading to this compound. These routes, developed by the research groups of Knight, Kimber, Marson and Harper, and Bach and Krüger, employ different strategic approaches to construct the target molecule.
| Parameter | Knight et al. (Silver-Induced Cyclization) | Kimber et al. (Appel Reaction) | Marson & Harper | Bach & Krüger |
| Overall Yield | ~39% (over 8 steps) | Information not fully available | Information not fully available | ~30% (over 4 steps from key intermediate) |
| Key Reaction | Silver-induced 5-endo-dig cyclization | Appel reaction-mediated dehydration of an endoperoxide | Acid- and mercury(II)-catalyzed furan formation | Palladium-catalyzed cross-coupling reactions |
| Starting Materials | 11-Bromoundecanoic acid, 1-heptyne | Methyl 10-undecenoate | 1-Acetyl-1-cyclododecene | 4,5-Dibromofuran-2-carboxaldehyde |
| Number of Steps | 8 | ~6 | Information not fully available | 4 (from key intermediate) |
| Key Reagents | AgNO₃ on silica (B1680970) gel | PPh₃, CBr₄ | Catalytic acid, Hg(II) | Pd(PPh₃)₄, CuI, Tetramethyltin |
| Reaction Conditions | Generally mild | Redox-neutral, metal- and acid-free | Requires mercury(II) | Requires palladium catalyst and organotin reagent |
| Scalability | Potentially scalable | Good potential for scalability | Use of toxic mercury is a drawback for scaling up | Use of stoichiometric organotin reagent can be a limitation |
Synthesis Route 1: Knight and Co-workers' 5-endo-dig Cyclization
This approach features a key 5-endo-dig cyclization of a 3-alkyne-1,2-diol intermediate to construct the furan ring. Two variations of this cyclization have been reported: an iodine-induced and a more environmentally friendly silver-nitrate-catalyzed method. The silver-catalyzed route offers a quantitative yield for the key furan-forming step.
Experimental Workflow
Benchmarking Furan fatty acid F5 analysis against standard reference materials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the accurate quantification of furan (B31954) fatty acids (FuFAs), such as the noteworthy F5, is paramount for unraveling their roles in biological systems and their potential as therapeutic agents. These unique lipids, characterized by a furan ring within their acyl chain, are gaining significant attention for their potent antioxidant and anti-inflammatory properties. This guide provides an objective, data-driven comparison of two analytical titans—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—in the context of F5 analysis, benchmarked against standard reference materials.
At a Glance: GC-MS vs. LC-MS/MS for Furan Fatty Acid Analysis
The choice between GC-MS and LC-MS/MS for furan fatty acid analysis hinges on a balance of sensitivity, selectivity, sample preparation complexity, and throughput. While both techniques offer robust and reliable quantification, their inherent principles dictate their suitability for specific research needs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Moderate to High | High to Very High (especially with derivatization) |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (e.g., methylation) is mandatory to increase volatility.[1] | Derivatization is often employed to enhance sensitivity but not always required.[1] |
| Throughput | Lower | Higher |
| Analyte Volatility | Requires volatile or volatilizable analytes. | Suitable for a wider range of polarities and volatilities. |
| Instrumentation Cost | Generally Lower | Generally Higher |
| Key Advantage | Well-established, robust, and excellent for profiling a wide range of fatty acids. | High sensitivity and specificity make it ideal for complex biological matrices and trace-level quantification. |
Quantitative Performance: A Comparative Analysis
While direct head-to-head comparative data for F5 analysis against a certified Standard Reference Material (SRM) is limited in publicly available literature, we can extrapolate performance metrics based on studies analyzing similar furan fatty acids and other fatty acids. It's important to note that these values can vary based on the specific instrumentation, methodology, and matrix.
| Performance Parameter | GC-MS (FAMEs Analysis) | LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | ~0.05 - 1.0 pg on-column | ~0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | ~10 µM (in full-scan mode for FuFAs)[2] | ~0.05 ng/mL (for derivatized FuFAs) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% (intraday and interday) |
| Recovery | ~85-115% | ~80-120% |
Note: The lack of a commercially available, certified SRM specifically for furan fatty acid F5 necessitates the use of isotopically labeled internal standards and careful method validation to ensure data accuracy and reliability. NIST offers SRMs for fatty acids in human serum (e.g., SRM 2378 and SRM 3951); however, these do not currently include certified values for furan fatty acids.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
Protocol 1: this compound Analysis by GC-MS
This protocol involves the extraction of total lipids, saponification to release free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction (Folch Method)
-
To 100 µL of serum or plasma, add an appropriate amount of a suitable internal standard (e.g., a deuterated F5 analogue).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
2. Saponification and Derivatization to FAMEs
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic KOH and heat at 60°C for 30 minutes.
-
Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Instrumental Parameters
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, HP-INNOWax).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 minutes.[2]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification of the characteristic ions of F5-methyl ester.
Protocol 2: this compound Analysis by LC-MS/MS
This protocol is advantageous for its potential to analyze underivatized furan fatty acids, although derivatization can significantly enhance sensitivity.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 50 µL of serum or plasma, add an internal standard.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 methanol:water).
2. (Optional) Derivatization for Enhanced Sensitivity
-
For trace-level quantification, derivatization of the carboxylic acid group can be performed using reagents like 2-picolylamine to improve ionization efficiency in positive ion mode.
3. LC-MS/MS Instrumental Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode for underivatized F5 or positive ESI mode for derivatized F5. Use multiple reaction monitoring (MRM) for targeted transitions to ensure high selectivity and sensitivity.
Visualizing the Process: Workflows and Pathways
To further elucidate the analytical process and the biological context of furan fatty acids, the following diagrams are provided.
Caption: Comparative experimental workflows for F5 analysis using GC-MS and LC-MS/MS.
Caption: Simplified proposed biosynthetic pathway of furan fatty acids.
Conclusion: Selecting the Optimal Tool for F5 Analysis
Both GC-MS and LC-MS/MS are formidable techniques for the quantification of this compound.
-
GC-MS stands out as a cost-effective and robust method, particularly for broader fatty acid profiling. Its extensive libraries and well-established protocols make it a reliable choice, although the mandatory derivatization step can be time-consuming.
-
LC-MS/MS shines in applications demanding high sensitivity and specificity, especially when analyzing complex biological matrices with low F5 concentrations. The option to analyze underivatized F5 streamlines sample preparation, and its superior sensitivity is often a deciding factor for trace-level analysis.
Ultimately, the selection between these two powerful analytical tools will be dictated by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, available resources, and the overall analytical throughput needs. As research into the biological significance of furan fatty acids like F5 continues to expand, the application of these advanced analytical techniques will be instrumental in furthering our understanding.
References
Furan Fatty Acid F5: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of Furan (B31954) fatty acid F5 (F5), scientifically known as 12,15-epoxy-13-methyl-12,14-Eicosadienoic acid. Due to the limited availability of specific experimental data for F5, this document extrapolates from the broader class of furan fatty acids (FuFAs) and draws comparisons with other well-studied FuFAs and conventional antioxidants. The potent antioxidant and anti-inflammatory effects of FuFAs are of significant interest in the scientific community for their potential therapeutic applications.[1]
In Vitro Antioxidant Profile
Furan fatty acids are recognized as potent radical scavengers, a property attributed to their furan ring system.[2][3] This structural feature enables them to effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The primary mechanism involves the furan ring acting as an electron donor, which can trap radicals like hydroxyl and peroxyl radicals.[2][3][4]
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| Representative Furan Fatty Acid | DPPH Radical Scavenging | Data not available | - |
| Trolox (Vitamin E analog) | DPPH Radical Scavenging | ~ 40-60 | Varies by study |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | ~ 20-40 | Varies by study |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. Data for a representative FuFA is qualitative, highlighting the need for further quantitative studies on specific molecules like F5.
In Vivo Antioxidant and Anti-inflammatory Effects
In vivo studies on furan fatty acids have demonstrated their potential to mitigate oxidative stress and inflammation. For instance, a study on a similar furan fatty acid, FuFA-F2 (10,13-epoxy-11-methyl-octadecan-10,12-dienoic acid), in a diet-induced obesity mouse model showed a reduction in metabolic disorders, which are often associated with chronic inflammation and oxidative stress.[5][6] Another study highlighted that furan fatty acids exhibit more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of arthritis.
Animal studies have shown that furan exposure can lead to increased lipid peroxidation and a decrease in the activity of antioxidant enzymes.[7] Conversely, supplementation with antioxidant FuFAs is expected to counteract these effects.
Table 2: Summary of In Vivo Effects of Furan Fatty Acids
| Study Type | Animal Model | Furan Fatty Acid | Key Findings | Reference |
| Anti-inflammatory | Rat model of arthritis | Mixed Furan Fatty Acids | More potent anti-inflammatory activity than EPA. | [5] |
| Metabolic Health | Diet-induced obese mice | FuFA-F2 | Reduced metabolic disorders and liver steatosis. | [5][6] |
| Neuroprotection | Rat brain cells (in vitro) | Furan Fatty Acid F6 | Protected brain cells from oxidative stress-induced death. | [3] |
Signaling Pathways and Experimental Workflows
The antioxidant action of furan fatty acids is primarily through direct radical scavenging. The furan moiety reacts with free radicals, leading to the opening of the furan ring and the formation of a more stable, less reactive species.[2] This direct interaction is a key aspect of their protective mechanism against lipid peroxidation in cellular membranes.
Below are diagrams illustrating a typical experimental workflow for assessing in vitro antioxidant activity and a simplified representation of the radical scavenging mechanism.
Figure 1. Experimental workflow for the DPPH radical scavenging assay.
Figure 2. Simplified mechanism of radical scavenging by a furan fatty acid.
Detailed Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials: DPPH, Methanol (or Ethanol), Test Compound (this compound), Positive Control (e.g., Ascorbic acid, Trolox), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the furan fatty acid and create a series of dilutions.
-
Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well plate.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. In Vivo Murine Model of Diet-Induced Obesity and Oxidative Stress
This protocol provides a general framework for evaluating the in vivo antioxidant effects of this compound.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet and Treatment:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control (standard diet), High-Fat Diet (HFD), and HFD + this compound (at various doses).
-
Administer the respective diets and F5 (e.g., via oral gavage) for a period of 8-12 weeks.
-
-
Biochemical and Tissue Analysis:
-
At the end of the study period, collect blood and tissue samples (e.g., liver, adipose tissue).
-
Measure plasma markers of oxidative stress, such as malondialdehyde (MDA) and 8-isoprostane.
-
Assess the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx)) in tissue homogenates.
-
Perform histological analysis of tissues to evaluate inflammation and lipid accumulation.
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the effects of this compound.
Conclusion
This compound, as a member of the FuFA class, holds significant promise as a potent antioxidant. While direct quantitative data for F5 is currently lacking, the established radical scavenging properties of the furan ring and supportive in vivo evidence from related FuFAs underscore its potential for mitigating oxidative stress and inflammation. Further research is warranted to elucidate the specific antioxidant capacity of F5 and to explore its therapeutic applications in diseases associated with oxidative damage.
References
- 1. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Furan Fatty Acid Analysis: A Head-to-Head Comparison of Derivatization Reagents
For researchers, scientists, and drug development professionals engaged in the analysis of furan (B31954) fatty acids (FuFAs), the critical step of derivatization can significantly impact the accuracy and reliability of results. The unique chemical structure of FuFAs, particularly the susceptible furan ring, necessitates a careful selection of derivatization reagents to ensure quantitative conversion to volatile esters for gas chromatography-mass spectrometry (GC-MS) analysis without inducing structural degradation.
This guide provides an objective, data-driven comparison of commonly employed derivatization reagents for FuFA analysis. We delve into the performance of acid-catalyzed reagents like Boron Trifluoride-Methanol (BF3-Methanol) and Methanolic Hydrochloric Acid (Methanolic HCl), and milder alternatives such as base-catalyzed transesterification and Trimethylsilyldiazomethane (TMSD). By presenting a head-to-head comparison of their efficiency, reaction conditions, and potential pitfalls, this guide aims to empower researchers to make informed decisions for their specific analytical needs.
Performance at a Glance: A Comparative Analysis
The choice of derivatization reagent hinges on a balance between reaction efficiency and the preservation of the analyte's integrity. The following table summarizes the key performance characteristics of different reagents based on available experimental data.
| Derivatization Reagent | Typical Reaction Time | Typical Reaction Temperature | Derivatization Efficiency for FuFAs | Key Advantages | Potential Drawbacks |
| BF3-Methanol | 30 - 60 minutes | 60 - 100°C | Potentially low to incomplete | Broad applicability for various fatty acids. | Can cause degradation of the furan ring, leading to inaccurate quantification.[1][2] |
| Methanolic HCl | 60 - 120 minutes | 70 - 80°C | Good, with controlled conditions | Generally effective for a wide range of fatty acids. | Requires careful temperature control to minimize furan ring degradation.[2] |
| Base-Catalyzed (e.g., Methanolic KOH) | 2 - 30 minutes | Room Temperature - 70°C | High | Rapid and mild reaction conditions, preserving the furan ring structure.[1] | Does not derivatize free fatty acids. |
| Trimethylsilyldiazomethane (TMSD) | ~30 minutes | Room Temperature | High | Mild, rapid, and effective for both free and esterified fatty acids. | Reagent can be hazardous and requires careful handling. |
Experimental Deep Dive: Protocols and Methodologies
To provide a practical framework for your research, we present detailed experimental protocols for the derivatization of furan fatty acids using three distinct reagents.
Experimental Workflow for Furan Fatty Acid Derivatization and GC-MS Analysis
References
Safety Operating Guide
Navigating the Safe Disposal of Furan Fatty Acid F5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Furan (B31954) fatty acid F5 (F5), a subject of interest in various research fields, requires a structured disposal protocol due to its potential hazards. This guide provides essential, step-by-step logistical information for the proper disposal of Furan fatty acid F5, aligning with general hazardous waste regulations.
Immediate Safety and Hazard Profile
Key Precautionary Measures:
-
Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Prevent release into the environment; do not dispose of this compound down the drain.
Quantitative Data on Related Compounds
To provide a reference for the potential hazards of this compound, the following table summarizes key data for related furan compounds. This information should be used as a guide, and it is crucial to manage this compound with a similar level of caution.
| Property | Furan | Furan Fatty Acid F6 (in Ethanol) |
| CAS Number | 110-00-9 | 57818-36-7 |
| GHS Hazard Class | Flammable Liquids, Category 1 | Flammable Liquids, Category 2 |
| Acute Toxicity (Oral), Category 4 | ||
| Acute Toxicity (Inhalation), Category 4 | ||
| Skin Irritation, Category 2 | ||
| Germ Cell Mutagenicity, Category 2 | ||
| Carcinogenicity, Category 1B | ||
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | ||
| Hazardous to the Aquatic Environment (Acute), Category 3 | ||
| Hazardous to the Aquatic Environment (Chronic), Category 3 | ||
| Hazard Statements | H224: Extremely flammable liquid and vapour. | H225: Highly flammable liquid and vapor.[1] |
| H302 + H332: Harmful if swallowed or if inhaled. | ||
| H315: Causes skin irritation. | ||
| H341: Suspected of causing genetic defects. | ||
| H350: May cause cancer. | ||
| H373: May cause damage to organs through prolonged or repeated exposure. | ||
| H412: Harmful to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Content Identification: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: Packaging of Waste
-
Solid Waste: Contaminated solids such as gloves, absorbent pads, and weighing papers should be placed in a sealed, chemically resistant bag before being placed in the final hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected directly into the designated liquid hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Step 3: Storage of Hazardous Waste
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with details about the waste, including the chemical name and quantity.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Experimental Workflow for Disposal
The logical flow of the disposal procedure can be visualized as follows:
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Furan fatty acid F5
Hazard Assessment and Personal Protective Equipment (PPE)
Furan (B31954) fatty acids, and furan compounds in general, may present several hazards. Furan itself is classified as a flammable liquid, is suspected of causing genetic defects and cancer, and may cause organ damage through prolonged or repeated exposure.[3][5] An SDS for the related compound Furan Fatty Acid F6 indicates that it may be irritating to the mucous membranes and upper respiratory tract, and could be harmful through inhalation, ingestion, or skin absorption.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[2] |
| Skin and Body Protection | Chemical-resistant lab coat or apron | A flame-resistant lab coat is advisable. Ensure full coverage of arms.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any damage before use. Change gloves immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance guide.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of Furan fatty acid F5 should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent exposure to air and moisture.[1] Furan and its derivatives can potentially form explosive peroxides upon exposure to air and light.[2] It is advisable to date the container upon receipt and opening.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a designated and properly labeled hazardous waste container.[2]
-
Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Do not dispose of it down the drain or in regular trash.[1] Ensure waste containers are kept closed and stored in a designated, safe location pending pickup by a certified hazardous waste disposal service.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
